Lumefantrine
描述
This compound is an antimalarial agent used to treat acute uncomplicated malaria. It is administered in combination with artemether for improved efficacy. This combination therapy exerts its effects against the erythrocytic stages of Plasmodium spp. and may be used to treat infections caused by P. falciparum and unidentified Plasmodium species, including infections acquired in chloroquine-resistant areas.
This compound is an Antimalarial.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for malaria and has 5 investigational indications.
A fluorene derivative that is used in combination with ARTEMETHER for the treatment of MALARIA (see ARTEMETHER-LUMEFANTRINE DRUG COMBINATION).
See also: Artemether; this compound (component of).
Structure
3D Structure
属性
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Lumefantrine: An In-depth Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumefantrine is a crucial antimalarial agent, belonging to the aryl-aminoalcohol class of drugs. It is a synthetic fluorine derivative that is highly effective against erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. A core component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine, its efficacy is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering detailed experimental protocols and insights relevant to drug discovery, formulation development, and clinical pharmacology. Understanding these properties is paramount for optimizing its therapeutic performance, particularly in overcoming challenges associated with its poor aqueous solubility and variable bioavailability.
Core Physicochemical Properties
The therapeutic efficacy and biopharmaceutical behavior of this compound are governed by its fundamental physicochemical properties. These include its solubility, melting point, ionization constant (pKa), and lipophilicity (logP). A summary of these properties is presented below, followed by detailed discussions and experimental methodologies.
Table 1: Summary of Quantitative Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Melting Point | 128-131 °C | [1] |
| pKa | 9.35 | [1] |
| LogP | 2.29 - 3.52 | [1] |
| Aqueous Solubility | Practically insoluble (0.002%) | [1] |
| Solubility in Organic Solvents | ||
| - Chloroform | Soluble (7.5%) | [1] |
| - Dichloromethane | Soluble (7.5%) | [1] |
| - Acetonitrile | Very slightly soluble (0.013%) | [1] |
Detailed Physicochemical Characterization
Solubility
This compound is a highly lipophilic molecule, a characteristic that contributes to its poor solubility in aqueous media. This low aqueous solubility is a significant challenge in formulation development, as it can limit the drug's dissolution rate and, consequently, its oral bioavailability. The solubility of this compound has been determined in various solvents, highlighting its preference for non-polar and aprotic organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent, a fundamental parameter for pre-formulation studies.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, chloroform)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of scintillation vials containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, expressed in mg/mL or µg/mL, taking into account the dilution factor.
-
Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity.
Experimental Protocol: Melting Point Determination (Capillary Method - USP <741>)
This protocol describes the determination of the melting point of this compound using the capillary method as per the United States Pharmacopeia (USP).[2][3][4][5]
Materials:
-
This compound powder, finely pulverized and dried
-
Melting point apparatus
-
Capillary tubes (closed at one end)
Procedure:
-
Sample Preparation:
-
Introduce a small amount of the finely powdered and dried this compound into a capillary tube.
-
Compact the powder by tapping the tube gently on a hard surface to form a column of 2.5-3.5 mm in height.[6]
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. For a substance with a known melting range, the temperature can be raised quickly to about 5 °C below the expected melting point.[6]
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance is first observed to melt (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at different physiological pH values. This compound is a weakly basic compound.[1]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol details the determination of the pKa of this compound using potentiometric titration.[7][8][9][10]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Methanol or another suitable co-solvent for dissolving this compound
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol) due to its poor aqueous solubility.
-
Add a known volume of standardized HCl to protonate the basic this compound.
-
Add water and KCl to achieve a desired final volume and ionic strength.
-
-
Titration:
-
Immerse the calibrated pH electrode and the tip of the burette into the sample solution.
-
Stir the solution gently.
-
Titrate the solution by adding small, incremental volumes of the standardized NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa can be determined from the titration curve. The pH at the half-equivalence point (the point at which half of the protonated this compound has been neutralized) is equal to the pKa.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Lipophilicity (LogP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an oily and an aqueous phase. It is a critical parameter for predicting drug absorption, distribution, and membrane permeability.
Experimental Protocol: LogP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP) of this compound.[11][12][13][14]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the this compound between the two phases.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log([this compound]octanol / [this compound]aqueous).
-
Polymorphism and Stability
The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline form (polymorphism), can significantly impact its physical and chemical stability, as well as its dissolution and bioavailability.
Polymorphism:
While some sources suggest this compound has not been reported to exhibit polymorphism, solid-state characterization studies are crucial during drug development.[1][15][16][17] Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing different crystalline forms. DSC can reveal different melting points and phase transitions, while PXRD provides a unique diffraction pattern for each crystalline structure.[15][16][17]
Stability:
This compound is generally stable under normal storage conditions. However, like any pharmaceutical compound, it can be susceptible to degradation under stress conditions such as high temperature, humidity, and light. Stability studies are a critical component of drug development to establish appropriate storage conditions and shelf-life.
Strategies for Solubility Enhancement
Given the poor aqueous solubility of this compound, various formulation strategies have been explored to enhance its dissolution and bioavailability. One of the most successful approaches is the development of solid dispersions .[18][19][20][21][22][23]
In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, at the molecular level. This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form. Common techniques for preparing this compound solid dispersions include solvent evaporation and spray drying.
Visualizations
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP3A4.[24][25][26][27] The major metabolic pathway involves the N-debutylation of the butylamine side chain to form the active metabolite, desbutyl-lumefantrine.
Caption: Phase I metabolism of this compound by CYP3A4.
Experimental Workflow for Physicochemical Characterization
The physicochemical characterization of a new drug candidate like this compound follows a logical workflow to gather essential data for downstream development.
Caption: A typical workflow for physicochemical characterization.
Conclusion
The physicochemical properties of this compound, particularly its high lipophilicity and low aqueous solubility, are defining characteristics that present both therapeutic advantages and formulation challenges. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the rational development of effective and bioavailable this compound-based therapies. Continued research into novel formulation strategies, such as solid dispersions, holds the key to unlocking the full therapeutic potential of this vital antimalarial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. uspbpep.com [uspbpep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. thinksrs.com [thinksrs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Structural Characterization and Thermal Properties of the Anti-malarial Drug: this compound [scielo.org.za]
- 16. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound solid dispersions with piperine for the enhancement of solubility, bioavailability and anti-parasite activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Formulation Development and Characterization of this compound Solid Dispersion with Piperine for Solubility Enhancement | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 22. This compound Solid Dispersion Formulation Development and Characterization with Piperine for Solubility Enhancement | Journal of Science & Technology [jst.org.in]
- 23. jst.org.in [jst.org.in]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
- 25. pure.uva.nl [pure.uva.nl]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Discovery and Synthesis of Lumefantrine: A Technical Guide
An in-depth exploration of the origins and chemical synthesis of a cornerstone antimalarial agent for researchers, scientists, and drug development professionals.
Executive Summary
Lumefantrine, an aryl amino alcohol antimalarial drug, is a critical component of the first-line artemisinin-based combination therapy (ACT) for uncomplicated Plasmodium falciparum malaria.[1] Developed as part of a large-scale Chinese research initiative, its discovery and subsequent widespread use in combination with artemether have saved countless lives. This technical guide provides a comprehensive overview of the discovery of this compound and details the various chemical synthesis pathways developed for its production. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthesis process to serve as a valuable resource for the scientific community.
Discovery and Development
This compound was synthesized during the Chinese "Project 523," a confidential large-scale antimalarial drug discovery program initiated by the Chinese government in 1967.[2][3] This extensive project, which screened over 40,000 chemicals, also led to the discovery of artemisinin.[4][5] The combination of artemether and this compound, first introduced for medical use in 1992, was developed in China.[6][7] This combination therapy, marketed as Coartem® or Riamet®, was the first fixed-dose ACT to meet the World Health Organization's (WHO) pre-qualification criteria for efficacy, safety, and quality.[1][8]
The rationale for combining the fast-acting artemether with the long-acting this compound is to provide a rapid clearance of parasites and to prevent recrudescence.[1][9] Artemether has a short half-life of about 2 hours, while this compound has a much longer half-life of 3-6 days, allowing it to clear residual parasites.[2]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is known to act on the erythrocytic stages of Plasmodium falciparum.[2] The primary proposed mechanism involves the inhibition of β-hematin formation.[10] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). This compound is thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[10] It is also suggested that this compound may inhibit nucleic acid and protein synthesis in the parasite.[2][9]
Chemical Synthesis Pathways
The synthesis of this compound has been approached through various routes, with the core structure being a substituted fluorene backbone. The most common strategies involve the construction of the key intermediate, 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, followed by a condensation reaction with p-chlorobenzaldehyde.
General Synthesis Route
A widely reported synthetic pathway starts from 2,7-dichlorofluorene. This multi-step process is outlined below.
Caption: A common synthetic pathway for this compound.
Alternative and Improved Synthetic Strategies
Several variations and improvements to the general synthesis have been reported in patents and scientific literature, aiming to enhance yield, purity, and industrial feasibility.
One notable process involves a one-pot synthesis from 2,7-dichloro-9H-fluorene to 2-dibutylamino-l-[2,7-dichloro-9H-fluorene-4-yl]ethanol without isolating the intermediates.[11] Another approach utilizes a Grignard reaction.[12] The synthesis of deuterated this compound (this compound-D9) has also been described, which is useful as an internal standard in analytical studies.[13]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of this compound.
Table 1: Reported Yields for Key Synthesis Steps
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Condensation of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with benzaldehyde | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | Benzaldehyde, Sodium hydroxide, Methanol | 1-[(9Z)-9-benzylidene-2,7-dichloro-9H-fluoren-4-yl]-2-(dibutylamino)ethanol | 85 | [14] |
| Condensation of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with m-chlorobenzaldehyde | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | m-Chlorobenzaldehyde, Sodium hydroxide, Methanol | 2-(Dibutylamino)-1-[(9Z)-2,7-dichloro-9-(3-chlorobenzylidene)-9H-fluoren-4-yl]ethanol | 89 | [14] |
Table 2: Purity and Efficacy Data
| Parameter | Value | Notes | Reference |
| Purity by HPLC | 99% | For the final condensation product. | [14] |
| PCR-corrected Cure Rate (28-day) | >95% | For artemether-lumefantrine combination therapy. | [1][8] |
| Plasma this compound Concentration (Day 7) Associated with Cure | > 280 ng/ml (0.53 µmol/l) | 75% of patients with concentrations above this level were cured. | [15] |
| Plasma this compound Concentration (Day 7) Associated with Treatment Failure | < 175 ng/ml (0.33 µmol/l) | 24% of patients with concentrations below this level failed treatment. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
Synthesis of this compound via Condensation
This protocol is a composite based on published methodologies for the final condensation step.[14][16]
Materials:
-
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol (1 equivalent)
-
4-chlorobenzaldehyde (1.5 equivalents)
-
Sodium Hydroxide (2 equivalents)
-
Methanol or n-Butanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in methanol (approximately 10 mL per gram of the starting ethanol).
-
Addition of Reagents: To the stirred solution, add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol and 4-chlorobenzaldehyde.
-
Reaction: Heat the resulting suspension to reflux temperature if using methanol, or to 40-60°C if using n-butanol.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting ethanol spot is no longer visible.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature. Continue stirring the suspension overnight to ensure complete precipitation of the product.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration.
-
Washing: Wash the filtered cake with cold methanol to remove unreacted reagents and soluble impurities, followed by a wash with water.
-
Drying: Dry the purified solid under vacuum at approximately 50°C to a constant weight to yield this compound.
-
Analysis: Confirm the product's identity and purity using techniques such as HPLC, NMR, and Mass Spectrometry.
Caption: Experimental workflow for the condensation step in this compound synthesis.
In Vivo Antimalarial Efficacy Testing
This protocol describes a general method for assessing the efficacy of antimalarial compounds using a rodent malaria model.[17]
Model: Plasmodium berghei infected mice.
Procedure:
-
Infection: Mice are infected with P. berghei.
-
Treatment: 2-4 hours post-infection, experimental groups are treated with a single dose of the test compound (e.g., 30 or 50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) route. The compound is prepared as a solution or suspension.
-
Control: A control group receives the vehicle alone.
-
Monitoring: Tail blood smears are taken daily, Giemsa-stained, and parasitemia is assessed.
-
Endpoints: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group, and the survival time of the treated mice.
Conclusion
This compound stands as a testament to the success of large-scale drug discovery programs. Its unique pharmacokinetic profile, when paired with a fast-acting artemisinin derivative, has become a cornerstone of modern malaria treatment. The synthesis of this complex molecule has been refined over the years to allow for efficient and high-purity production. This guide provides a comprehensive technical overview of the discovery, synthesis, and key data associated with this compound, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. timelines.issarice.com [timelines.issarice.com]
- 4. Coartem®: the journey to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 6. Artemether/lumefantrine - Wikipedia [en.wikipedia.org]
- 7. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. A Process For Preparation Of this compound [quickcompany.in]
- 12. allindianpatents.com [allindianpatents.com]
- 13. CN111320547A - Synthesis method of this compound-D9 - Google Patents [patents.google.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. benchchem.com [benchchem.com]
- 17. mmv.org [mmv.org]
In Vitro Antiplasmodial Activity of Lumefantrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of lumefantrine, a key component of the widely used artemisinin-based combination therapy, artemether-lumefantrine. This document details the mechanism of action, summarizes quantitative susceptibility data for various Plasmodium falciparum strains, and provides detailed experimental protocols for common in vitro assays.
Core Mechanism of Action
This compound, an aryl amino alcohol, exerts its antiplasmodial effect primarily by interfering with the detoxification of heme within the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin. This compound is believed to inhibit this polymerization process.[1] The accumulation of free heme leads to oxidative stress and damage to parasite membranes and other essential components, ultimately resulting in parasite death.[1]
Caption: Mechanism of action of this compound.
Quantitative Data on Antiplasmodial Activity
The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the P. falciparum strain and the assay method used.
| P. falciparum Strain | IC50 (nM) | Assay Method | Reference |
| Laboratory Strains | |||
| 3D7 (drug-sensitive) | 96 ± 12 | [3H]-hypoxanthine incorporation | [2] |
| 3D7 | 22.27 | SYBR Green I | [3] |
| W2 (chloroquine-resistant) | 29.32 | SYBR Green I | [3] |
| V1S (multidrug-resistant) | 24 ± 14 | [3H]-hypoxanthine incorporation | [2] |
| Clinical Isolates | |||
| Kenyan Isolates (Median) | 50 (IQR: 29-96) | [3H]-hypoxanthine incorporation | [2] |
| Kenyan Isolates (pfcrt-76 wild-type) | 67 (IQR: 48-111) | [3H]-hypoxanthine incorporation | [2] |
| Kenyan Isolates (pfcrt-76 mutant) | 43 (IQR: 27-90) | [3H]-hypoxanthine incorporation | [2] |
| Kenyan Isolates (pfmdr1-86 wild-type) | 124 (IQR: 90-155) | [3H]-hypoxanthine incorporation | [2] |
| Kenyan Isolates (pfmdr1-86 mutant) | 43 (IQR: 29-66) | [3H]-hypoxanthine incorporation | [2] |
| Northern Ugandan Isolates (Median) | 14.6 | Not Specified | [4] |
| Eastern Ugandan Isolates (Median) | 6.9 | Not Specified | [4] |
| Senegalese Isolate (SenTh086.09) | 150 ± 19 | SYBR Green I | [5] |
| Senegalese Isolate (SenTh090.09) | 150 ± 23 | SYBR Green I | [5] |
| Senegalese Isolate (SenTh105.07) | 160 ± 26 | SYBR Green I | [5] |
IQR: Interquartile Range
Experimental Protocols
Several assays are commonly employed to determine the in vitro antiplasmodial activity of compounds like this compound. The following sections detail the methodologies for three widely used assays.
SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the parasite DNA, which intercalates with the fluorescent dye SYBR Green I.
Materials:
-
96-well microtiter plates
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add synchronized parasite culture (typically at 0.5-1% parasitemia and 1.5-2% hematocrit) to each well.
-
Include drug-free (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
Caption: SYBR Green I assay workflow.
[3H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.
Materials:
-
96-well microtiter plates
-
P. falciparum culture
-
Hypoxanthine-free complete medium
-
[3H]-hypoxanthine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in hypoxanthine-free medium in a 96-well plate.
-
Add parasite culture to each well.
-
Incubate for 24 hours under standard culture conditions.[6][7]
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[6][7][8]
-
Freeze the plate to lyse the cells.
-
Thaw the plate and harvest the contents onto a filter mat using a cell harvester.
-
Measure the radioactivity of the incorporated [3H]-hypoxanthine using a scintillation counter.
-
Determine IC50 values by comparing the counts per minute (CPM) in drug-treated wells to control wells.
References
- 1. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Lumefantrine in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of lumefantrine, a critical component of the first-line artemisinin-based combination therapy (ACT) for uncomplicated malaria. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and therapeutic concepts to support further research and development in the field of antimalarial drugs.
Introduction
This compound is an aryl amino alcohol antimalarial agent with a mechanism of action believed to involve the inhibition of β-hematin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme. Due to its slow onset of action, it is co-formulated with a rapid-acting artemisinin derivative, typically artemether, to provide a fast initial reduction in parasite biomass followed by the clearance of remaining parasites by the longer-acting this compound. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models is essential for the development of new partner drugs and the optimization of existing combination therapies.
Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies of this compound have been predominantly conducted in rat models. These studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties following both intravenous and oral administration.
Data Presentation: Pharmacokinetic Parameters in Rats
The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, desbutyl-lumefantrine, in Sprague-Dawley (SD) rats.
Table 1: Pharmacokinetic Parameters of this compound in Male SD Rats Following a Single Intravenous Dose (0.5 mg/kg) [1]
| Parameter | Mean Value (± SD) | Unit |
| Half-life (t½) | 30.92 (± 4.81) | h |
| Area Under the Curve (AUC₀₋∞) | 9529.47 (± 1283.18) | ng·h/mL |
| Clearance (CL) | 0.03 (± 0.02) | L/h/kg |
| Volume of Distribution (Vd) | 2.40 (± 0.67) | L/kg |
Table 2: Pharmacokinetic Parameters of this compound in Male SD Rats Following Single Oral Doses [1]
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Absolute Oral Bioavailability (%) |
| 10 | 227.14 (± 108.83) | 8.0 (± 0.00) | 4736.31 (± 1133.01) | 5064.67 (± 1190.28) | 32.84 (± 10.43) | 4.97 |
| 20 | 142.12 (± 54.12) | 2.0 (± 0.00) | 4252.33 (± 1618.31) | 4485.49 (± 1789.04) | 33.51 (± 4.49) | 11.98 |
| 40 | 342.50 (± 129.53) | 5.0 (± 0.00) | 8847.67 (± 2548.17) | 9134.41 (± 2616.03) | 27.54 (± 4.29) | 7.94 |
Table 3: Pharmacokinetic Parameters of Desbutyl-lumefantrine in Male SD Rats Following Single Oral Doses of this compound [1]
| This compound Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) |
| 10 | 12.16 (± 3.84) | 24.0 (± 0.00) | 694.13 (± 143.91) | 44.86 (± 5.76) |
| 20 | 17.65 (± 3.93) | 30.0 (± 0.00) | 751.48 (± 142.23) | 42.48 (± 11.21) |
| 40 | 31.25 (± 8.01) | 48.0 (± 0.00) | 1298.54 (± 264.83) | 40.85 (± 10.11) |
Experimental Protocols: Pharmacokinetic Studies in Rats
-
Species: Male Sprague-Dawley (SD) rats.[1]
-
Weight: 200-220 g.[1]
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water, except for overnight fasting (12-14 hours) before oral dosing.[1]
-
Intravenous (IV) Administration: A single bolus dose of 0.5 mg/kg of this compound is administered via the lateral tail vein.[1]
-
Oral (PO) Administration: this compound is suspended in 0.25% carboxymethyl cellulose (CMC) and administered orally by gavage at doses of 10, 20, and 40 mg/kg.[1]
-
IV Study: Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus into heparinized tubes at 0.08, 0.5, 2, 4, 6, 25, 30, 48, 54, 72, 96, and 120 hours post-dose.[1]
-
PO Study: Blood samples are collected at 0.5, 2, 5, 8, 24, 30, 48, 54, 72, and 120 hours post-dose.[1]
-
Plasma Preparation: Plasma is harvested by centrifugation and stored at -70 ± 10°C until analysis.[1]
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the simultaneous quantification of this compound and desbutyl-lumefantrine in plasma.[1]
Visualization: Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study of this compound in rats.
Pharmacodynamics in Preclinical Models
Preclinical in vivo pharmacodynamic data for this compound as a monotherapy is notably scarce in published literature. The majority of efficacy studies in animal models of malaria have been conducted with the artemether-lumefantrine combination, reflecting its clinical use. This makes it challenging to delineate the specific dose-response relationship of this compound alone for parasite clearance and survival.
Data Presentation: In Vivo Efficacy in Murine Malaria Models
The following table summarizes the available, though limited, in vivo efficacy data for this compound, primarily from studies using the artemether-lumefantrine combination in Plasmodium berghei-infected mice. It is important to note that these results reflect the combined effect of both drugs.
Table 4: In Vivo Efficacy of Artemether-Lumefantrine in P. berghei-Infected Mice
| Treatment | Parasite Clearance Time (PCT) | Survival Rate | Recrudescence | Reference |
| Artemether-Lumefantrine | 72 hours | 100% (up to day 28) | Observed on day 60 in one study | [2][3] |
| Dihydroartemisinin-Lumefantrine (Nanoformulation) | More efficacious than conventional oral doses | Not reported | Not reported | [4] |
Note: A study in a humanized mouse model of P. falciparum observed dose-dependent parasite clearance with this compound monotherapy, but quantitative data was not provided.[5]
Experimental Protocols: In Vivo Efficacy Studies
-
Parasite Strain: Plasmodium berghei (ANKA strain).[2]
-
Animal Model: Swiss albino mice.[2]
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Treatment is typically initiated shortly after infection and administered orally for a defined period (e.g., 4 days).
-
Endpoints:
-
Parasitemia: Determined daily by microscopic examination of Giemsa-stained blood smears.
-
Survival: Monitored daily.
-
Recrudescence: Monitored in surviving animals after the initial clearance of parasites.
-
-
Animal Model: Immunodeficient mice (e.g., NSG mice) engrafted with human red blood cells.[6]
-
Parasite Strain: Human malaria parasites, such as Plasmodium falciparum.[6]
-
Infection: Mice are infected with human red blood cells parasitized with P. falciparum.[6]
-
Treatment: Test compounds are administered to the infected mice.
-
Endpoints: Parasitemia is monitored over time to assess parasite clearance and recrudescence.[6]
Visualization: Therapeutic Rationale of Artemether-Lumefantrine Combination
Caption: Logical relationship of artemether and this compound in combination therapy.
Conclusion
The preclinical pharmacokinetic profile of this compound is well-characterized in rat models, demonstrating a long half-life and variable oral bioavailability, which is consistent with clinical observations. However, there is a notable gap in the publicly available literature regarding the in vivo pharmacodynamics of this compound as a monotherapy in preclinical malaria models. The majority of efficacy studies are conducted with the artemether-lumefantrine combination, highlighting the synergistic or additive effects of this partnership. Future preclinical research focusing on the dose-response relationship of this compound monotherapy in relevant animal models, such as humanized mice, would be invaluable for a more complete understanding of its antimalarial properties and for the development of future antimalarial combination therapies.
References
- 1. mmv.org [mmv.org]
- 2. In vivo efficacy and bioavailability of this compound: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo/ex vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine as first-line treatment for uncomplicated falciparum malaria in children: an open label randomized controlled trial in Burkina Faso. | SMC [smc-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Open-label trial with artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria three years after its broad introduction in Jimma Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Lumefantrine in Malaria Parasites: A Technical Guide
[Shanghai, China] – Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs) for malaria, exerts its parasiticidal action primarily by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite. This in-depth technical guide synthesizes current knowledge on the molecular target identification of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its biological targets.
Primary Molecular Target: Inhibition of Hemozoin Formation
The intraerythrocytic stages of the malaria parasite digest copious amounts of host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by biocrystallizing it into an inert, insoluble crystal called hemozoin.[1][2]
This compound's primary molecular target is this heme detoxification pathway.[1][2] It is widely accepted that this compound interferes with this process by binding to heme, thereby preventing its incorporation into the growing hemozoin crystal.[3] The accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3] While inhibition of nucleic acid and protein synthesis has also been proposed as a secondary mechanism, the disruption of heme detoxification is considered its principal mode of action.[4]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily by determining its half-maximal inhibitory concentration (IC50) against different strains of Plasmodium falciparum and its ability to inhibit the formation of β-hematin (a synthetic form of hemozoin).
Table 1: In Vitro IC50 Values of this compound Against P. falciparum Strains
| P. falciparum Strain | Genotype (Relevant Markers) | This compound IC50 (nM) | Reference |
| 3D7 | Wild-type (pfcrt K76, pfmdr1 N86) | 96 ± 12 | [5] |
| V1S | Mutant (pfcrt CVIET, pfmdr1 Y184F) | 24 ± 14 | [5] |
| Kenyan Isolate (Median) | Mixed | 50 (IQR: 29-96) | [5] |
| Northern Uganda Isolate (Median) | Mixed, some with PfK13 mutations | 14.6 | [6] |
| Eastern Uganda Isolate (Median) | Mixed | 6.9 | [6] |
| 3D7 (N86+184Y) | Wild-type pfmdr1 | - | [7] |
| 3D7 (Y86+184Y) | Mutant pfmdr1 (N86Y) | - | [7] |
IQR: Interquartile Range
Table 2: Inhibition of β-Hematin Formation by this compound
| Assay Condition | This compound IC50 | Reference |
| Not specified | Potent inhibitor | [8] |
| Not specified | Significant inhibition | [9] |
Modulators of this compound Susceptibility: The Role of Transporter Proteins
Polymorphisms and copy number variations in the genes encoding the P. falciparum chloroquine resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1) have been shown to modulate parasite susceptibility to this compound. These transporters are located on the membrane of the parasite's digestive vacuole.
-
pfcrt : The wild-type pfcrt K76 allele is associated with reduced susceptibility to this compound.[5]
-
pfmdr1 : Increased copy number of the pfmdr1 gene is a key determinant of reduced this compound susceptibility.[7] The wild-type N86 allele in pfmdr1 is also associated with decreased sensitivity to this compound.[6]
These findings suggest that PfMDR1 may be involved in transporting this compound, and alterations in its expression or sequence can affect the drug's concentration at its site of action.
Visualizing the Molecular Landscape
To better understand the complex interactions and experimental approaches involved in this compound target identification, the following diagrams have been generated using the DOT language.
References
- 1. A machine learning approach to define antimalarial drug action from heterogeneous cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, this compound, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Lumefantrine's Interruption of Heme Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intraerythrocytic stages of the malaria parasite, Plasmodium falciparum, rely on the digestion of host hemoglobin as a primary source of amino acids. This process, however, liberates vast quantities of toxic, free ferrous heme (ferriprotoporphyrin IX). To survive, the parasite employs a crucial detoxification strategy: the polymerization of this heme into a biologically inert, crystalline pigment called hemozoin. The antimalarial drug lumefantrine, a core component of Artemisinin-based Combination Therapies (ACTs), exerts its parasiticidal effect by directly interfering with this vital detoxification pathway. This guide provides a detailed examination of the molecular mechanism, quantitative impact, and experimental methodologies related to this compound's role as a heme detoxification inhibitor.
The Heme Detoxification Pathway in P. falciparum
During its blood stage, the parasite resides within a self-created parasitophorous vacuole inside a host erythrocyte. It ingests large amounts of hemoglobin, which is then transported to an acidic digestive vacuole (DV). Within the DV, proteases degrade hemoglobin into amino acids for parasite protein synthesis, releasing heme as a byproduct. Free heme is highly toxic, capable of generating reactive oxygen species (ROS) and destabilizing cellular membranes, which ultimately leads to cell lysis.
To neutralize this threat, the parasite facilitates the aggregation of heme monomers into a non-toxic, insoluble crystal known as hemozoin, which is structurally identical to the synthetic pigment β-hematin. This biocrystallization process is a critical survival mechanism for the parasite and represents a key target for many antimalarial drugs.
Mechanism of Action: this compound as an Inhibitor
This compound is an aryl amino alcohol compound that functions as a blood schizonticide. Its primary mechanism of action is the inhibition of hemozoin formation.[1] It is believed that this compound accumulates in the parasite's acidic digestive vacuole and binds to free heme, forming a complex that prevents the heme molecules from polymerizing into the hemozoin crystal lattice.[2]
This inhibition leads to a buildup of toxic, monomeric heme within the digestive vacuole.[2] The accumulated heme catalyzes the production of ROS, induces oxidative stress, and damages cellular membranes and other critical components, ultimately resulting in the death of the parasite.[2] While other quinoline-based drugs like chloroquine also inhibit hemozoin formation, some evidence suggests a nuanced difference in their mechanisms. Studies have shown that aryl methanols, including this compound, inhibit hemozoin formation without causing a significant increase in "exchangeable" heme, unlike chloroquine, pointing to a potentially distinct drug-heme interaction.[3]
Quantitative Data: In Vitro Antimalarial Activity
While this compound is established to inhibit hemozoin formation, specific IC₅₀ values from cell-free, biochemical β-hematin inhibition assays are not consistently reported in the literature. However, its potent antimalarial activity, which is mechanistically linked to this inhibition, is well-documented through parasite growth inhibition assays. The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against various P. falciparum strains.
| P. falciparum Strain/Isolate | IC₅₀ (nM) [Median or Mean] | Comments | Reference(s) |
| 3D7 (drug-sensitive) | ~15.1 - 25.4 | Stage-dependent; tested at various hours post-invasion (hpi). | [4] |
| ANL4 (artemisinin-resistant) | ~16.7 - 26.5 | Stage-dependent; tested at various hpi. | [4] |
| Kenyan Field Isolates | ~50 (median) | A significant portion of isolates (>20%) showed IC₅₀s >100 nM. | [1] |
| Northern Uganda Isolates (2021) | 14.6 (median) | Showed decreased susceptibility compared to isolates from Eastern Uganda (6.9 nM). | [2] |
Note: IC₅₀ values can vary based on the specific assay protocol (e.g., SYBR Green I, [³H]hypoxanthine incorporation), parasite strain, and culture conditions.
Experimental Protocols
In Vitro β-Hematin Inhibition Assay (Colorimetric Method)
This cell-free assay measures the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin) from a heme monomer solution.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Hemin Stock Solution: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 8 mM).[4]
-
Acetate Buffer: Prepare a 1-2 M acetate buffer and adjust the pH to ~4.8.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO/Methanol) and perform serial dilutions to achieve the desired final concentrations.[5]
-
Wash/Solubilization Solutions: 100% DMSO, 0.1 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add the buffered hematin solution to each well of a microtiter plate.[6]
-
Add the test compound dilutions (this compound), positive control (e.g., chloroquine), and negative control (vehicle only) to the respective wells.[5]
-
Incubate the plate at a temperature that promotes polymerization (e.g., 37°C or 60°C) for a sufficient duration (e.g., 4 to 24 hours).[6]
-
Following incubation, centrifuge the plate to pellet the formed β-hematin.
-
Carefully remove the supernatant. Wash the pellet with DMSO to remove any unreacted heme. Repeat the centrifugation and wash step.
-
Dissolve the final β-hematin pellet in 0.1 M NaOH.
-
Quantify the amount of dissolved β-hematin by measuring the absorbance at approximately 405 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative (no drug) control.
-
Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Cellular Heme Fractionation Assay
This assay quantifies the different species of heme (unbound heme, hemoglobin, and hemozoin) within the parasite after exposure to a drug, providing direct evidence of hemozoin inhibition in a cellular context.[7][8]
Methodology Outline:
-
Parasite Culture and Drug Treatment:
-
Culture synchronized P. falciparum (typically to the trophozoite stage) in the presence of various concentrations of this compound for a set period (e.g., 32 hours).
-
-
Cell Lysis and Fractionation:
-
Harvest the parasites by saponin lysis of the host red blood cells.
-
Lyse the isolated parasites (e.g., via hypotonic lysis or sonication) and centrifuge to separate the soluble components (supernatant) from the insoluble pellet containing hemozoin.[7]
-
Fraction 1 (Hemoglobin): The initial supernatant contains undigested hemoglobin.
-
Fraction 2 (Free Heme): Treat the pellet with a detergent (e.g., SDS) to solubilize membranes and release unbound, "free" heme. Centrifuge and collect the supernatant.
-
Fraction 3 (Hemozoin): The remaining pellet consists primarily of hemozoin. Dissolve this pellet in a strong alkaline solution (e.g., NaOH).[7]
-
-
Quantification:
-
Quantify the heme content in each fraction spectrophotometrically using the pyridine hemochrome method.[7] This involves adding aqueous pyridine to form a low-spin complex with heme, which can be measured by its characteristic absorbance spectrum.
-
Normalize the amount of heme in each fraction to the parasite cell count.
-
-
Analysis:
-
A successful hemozoin inhibitor like this compound will cause a dose-dependent decrease in the hemozoin fraction and a corresponding increase in the free heme fraction compared to untreated controls.
-
Conclusion
This compound's efficacy as a key antimalarial agent is fundamentally linked to its ability to disrupt the essential heme detoxification pathway in P. falciparum. By inhibiting the polymerization of toxic heme into inert hemozoin, the drug causes an accumulation of this reactive molecule, leading to fatal oxidative damage to the parasite. The experimental protocols detailed herein provide robust methods for quantifying this inhibitory activity, both biochemically and within the cellular environment. Understanding this core mechanism is critical for monitoring potential resistance, which could be associated with decreased drug accumulation or altered heme handling, and for the rational design of future antimalarials targeting this validated parasite vulnerability.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Technical Guide to the Racemic Nature and Enantioselective Activity of Lumefantrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumefantrine, a critical component of the first-line artemisinin-based combination therapy (ACT) artemether-lumefantrine, is administered as a racemic mixture. This technical guide provides an in-depth analysis of the stereoselective properties of this compound, detailing the rationale behind the use of its racemic form and exploring the distinct pharmacological profiles of its enantiomers. The document synthesizes data on the in vitro and in vivo activity, pharmacokinetics, and metabolism of the racemic mixture and its individual (+) and (-) enantiomers. Detailed experimental protocols for the chiral separation and bioactivity assessment of this compound are provided, alongside visual representations of its mechanism of action and metabolic pathways, to support further research and development in antimalarial therapy.
Introduction: The Rationale for Racemic this compound
This compound is a fluorene derivative belonging to the aryl amino alcohol class of antimalarials, which also includes quinine and mefloquine.[1] It is a chiral molecule, possessing a stereocenter that gives rise to two enantiomers, (+)-lumefantrine and (-)-lumefantrine. Clinically, this compound is exclusively used as a 1:1 racemic mixture in a fixed-dose combination with artemether.[1][2]
The decision to develop and market this compound as a racemate aligns with a common practice for many chiral anti-infective drugs.[3] The primary justifications for this approach include:
-
Similar Efficacy of Enantiomers: Early in vivo studies against various Plasmodium falciparum isolates indicated that the enantiomers of this compound possess similar potency.[4] When both enantiomers contribute to the therapeutic effect, the development of a single enantiomer may not offer a significant clinical advantage.[3]
-
Cost-Effectiveness: The synthesis of a racemic mixture is typically less complex and more cost-effective than the production of a single, pure enantiomer. This is a crucial consideration for antimalarial drugs, which are predominantly used in resource-limited settings.[3]
-
Favorable Therapeutic Index: The racemic mixture of this compound has a well-established safety and efficacy profile, with high cure rates exceeding 95% in numerous clinical trials.[5] The absence of significant toxicity associated with one enantiomer over the other reduces the impetus for chiral switching.
While the enantiomers exhibit comparable in vivo antimalarial activity, stereoselectivity is observed in their pharmacokinetic profiles, which warrants a deeper investigation into their individual contributions to the overall therapeutic effect.
Data Presentation: Quantitative Comparison of this compound Racemate and Enantiomers
The following tables summarize the available quantitative data comparing the in vitro and in vivo properties of racemic this compound and its individual enantiomers.
Table 1: In Vitro ADME Properties of this compound Enantiomers and Racemate in Mice[6]
| Parameter | (-)-Lumefantrine | (+)-Lumefantrine | Racemic this compound |
| Aqueous Solubility (µg/mL) | |||
| pH 5.0 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| pH 7.4 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Metabolic Stability (Mouse Liver Microsomes) | |||
| t½ (min) | 48.1 ± 1.5 | 45.1 ± 2.6 | 46.6 ± 2.1 |
| Intrinsic Clearance (µL/min/mg) | 14.4 ± 0.5 | 15.4 ± 0.9 | 14.9 ± 0.7 |
| Plasma Protein Binding (%) | 99.85 ± 0.01 | 99.85 ± 0.01 | 99.86 ± 0.01 |
| Permeability (PAMPA, 10⁻⁶ cm/s) | 1.9 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 |
| Blood Partitioning (Blood/Plasma Ratio) | 0.61 ± 0.02 | 0.61 ± 0.02 | 0.61 ± 0.01 |
Data presented as mean ± standard deviation. As indicated in the source, no significant stereoselectivity was observed in these in vitro studies.
Table 2: In Vivo Pharmacokinetic Parameters of this compound Enantiomers and Racemate in Mice (Oral Administration, 20 mg/kg)[6]
| Parameter | (-)-Lumefantrine | (+)-Lumefantrine |
| Cmax (ng/mL) | 1007.0 ± 129.8 | 1709.7 ± 256.5 |
| AUC₀₋∞ (ng·h/mL) | 35836.7 ± 4658.8 | 50171.3 ± 7525.7 |
| t½ (h) | 28.9 ± 4.3 | 30.6 ± 4.6 |
| CL/F (mL/h/kg) | 558.0 ± 72.5 | 398.6 ± 59.8 |
| Vz/F (mL/kg) | 23157.3 ± 3473.6 | 17539.0 ± 2630.8 |
Data presented as mean ± standard deviation. These results demonstrate stereoselective pharmacokinetics following oral administration in mice, with the (+)-enantiomer showing higher exposure.
Mechanism of Action and Metabolic Pathways
Inhibition of Hemozoin Formation
The primary mechanism of action for this compound is the inhibition of hemozoin formation within the malaria parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. This compound is thought to interfere with this detoxification process, leading to the accumulation of free heme, which in turn causes oxidative stress and damage to parasite membranes and other essential components, ultimately resulting in parasite death.[2]
Caption: this compound's Mechanism of Action.
Metabolic Pathway
This compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. The major metabolic pathway is the N-dealkylation of one of the butyl side chains to form the active metabolite, desbutyl-lumefantrine. This metabolite also possesses antimalarial activity.
Caption: Primary Metabolic Pathway of this compound.
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
This protocol is adapted from methodologies described for the separation of this compound enantiomers.[6]
Objective: To resolve and quantify the (+) and (-) enantiomers of this compound from a racemic mixture or biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 150 x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard (racemic)
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve the best resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: If analyzing a tablet formulation, crush the tablet and extract the this compound with the mobile phase, followed by filtration. For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the drug.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and samples onto the HPLC system. The two enantiomers will elute as separate peaks. Identify the peaks based on their retention times and quantify them by comparing their peak areas to the calibration curve generated from the standard solutions.
In Vitro Antimalarial Activity Assessment (SYBR Green I-based Assay)
This protocol is a generalized procedure based on the SYBR Green I fluorescence assay.[7][8]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound enantiomers and the racemic mixture against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound enantiomers and racemic mixture stock solutions in DMSO
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Serially dilute the test compounds (enantiomers and racemate) in the culture medium in a 96-well plate to achieve a range of final concentrations. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Parasite Culture Preparation: Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Incubation: Add the parasite suspension to each well of the drug-prepared plate. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the RBCs. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized RBCs. Plot the fluorescence intensity against the drug concentration and determine the IC₅₀ value using a non-linear regression model.
In Vivo Efficacy Assessment (Peters' 4-day Suppressive Test)
This is a standard method for evaluating the in vivo antimalarial activity of a compound in a murine model.[9][10]
Objective: To assess the in vivo blood schizontocidal activity of this compound enantiomers and the racemic mixture.
Materials:
-
Swiss albino mice
-
Chloroquine-sensitive strain of rodent malaria parasite (e.g., Plasmodium berghei)
-
Test compounds (this compound enantiomers and racemate) formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water)
-
Chloroquine (positive control)
-
Vehicle (negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (approximately 1 x 10⁷ parasites per mouse) on day 0.
-
Grouping and Treatment: Randomly divide the infected mice into groups (e.g., n=5 per group): negative control, positive control (e.g., chloroquine at 20 mg/kg/day), and test groups receiving different doses of the this compound enantiomers and racemate.
-
Drug Administration: Administer the test compounds and controls orally once daily for four consecutive days (day 0 to day 3), starting approximately 2 hours post-infection.
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculation of Suppression: Calculate the average percentage of parasitemia for each group. The percentage of suppression is calculated as: [(A - B) / A] x 100 where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.
Conclusion
This compound is a highly effective antimalarial drug that is successfully deployed as a racemic mixture. While in vitro ADME studies show little to no stereoselectivity, in vivo pharmacokinetic data in mice reveal a higher exposure of the (+)-enantiomer.[11] However, the similar in vivo potency of the enantiomers against P. falciparum supports the continued use of the racemate, which provides a cost-effective and clinically proven therapeutic option.[4] The detailed protocols and pathways presented in this guide offer a framework for researchers to further investigate the nuanced contributions of each enantiomer to the overall efficacy and safety profile of this compound, potentially informing the development of future antimalarial therapies.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The clinical efficacy of artemether/lumefantrine (Coartem) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four-day suppressive test [bio-protocol.org]
- 11. Enantioselective in vitro ADME, absolute oral bioavailability, and pharmacokinetics of (-)-lumefantrine and (+)-lumefantrine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lumefantrine Absorption and Metabolism via CYP3A4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and metabolism of the antimalarial drug lumefantrine, with a specific focus on the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme. This document synthesizes key pharmacokinetic data, details experimental methodologies for its study, and visualizes the core metabolic pathways and experimental workflows.
Introduction
This compound is a crucial component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its efficacy is highly dependent on achieving adequate systemic exposure, which is influenced by its unique absorption and metabolic characteristics. A thorough understanding of these processes is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel formulations. This guide delves into the critical aspects of this compound's journey through the body, from absorption to its primary metabolic transformation by CYP3A4.
This compound Absorption
This compound is a highly lipophilic compound, a characteristic that dictates its absorption profile. Its bioavailability is notably low and variable, a factor significantly mitigated by administration with fatty foods.
The Critical Role of Food Effect
The co-administration of this compound with fatty meals dramatically enhances its absorption. This "food effect" is one of the most significant factors influencing its clinical efficacy. The presence of fats is thought to stimulate bile secretion, which in turn emulsifies the lipophilic drug, increasing its solubility and subsequent absorption. It has been suggested that this compound may also be absorbed via the lymphatic transport system, a pathway common for highly lipophilic molecules, which would allow it to bypass first-pass metabolism in the liver.[1][2][3]
Quantitative Analysis of Food Effect on Pharmacokinetic Parameters
The impact of food on this compound's bioavailability has been quantified in numerous clinical studies. The following tables summarize key pharmacokinetic parameters of this compound under fasting and fed conditions.
Table 1: Pharmacokinetic Parameters of a Single 480 mg this compound Dose (Conventional Tablet) in Healthy Volunteers under Fasting vs. Fed Conditions.
| Parameter | Fasting State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) | Fold Increase | Reference(s) |
| Cmax (ng/mL) | 383 ± 158 | 5,100 | ~13.3 | [4][5] |
| AUC (µg·h/mL) | 6.81 ± 3.30 | 107.9 | ~15.8 | [4][5] |
| Tmax (h) | ~6 | ~6 | - | [5] |
Table 2: Impact of Meal Type on this compound Bioavailability in Malaria Patients.
| Meal Type | Mean Increase in Oral Bioavailability | 90% Confidence Interval | p-value | Reference(s) |
| Light Meal | 48% | 16% to 84% | 0.007 | [6] |
| Normal Meal | 108% | 64% to 164% | <0.0001 | [6] |
Table 3: Effect of Fat Content on this compound Bioavailability in Healthy Volunteers.
| Fat Content Administered with this compound | Result | Reference(s) |
| 1.2 g of fat (from 36 mL of soya milk) | Achieved 90% of the maximum this compound AUC. | [7][8] |
| 16 g of fat (from 500 mL of soya milk) | Increased this compound AUC by more than five-fold compared to fasting. | [7] |
Metabolism of this compound via CYP3A4
The primary route of this compound metabolism is through the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for its biotransformation.
The Metabolic Pathway
CYP3A4 catalyzes the N-debutylation of this compound to its major active metabolite, desbutyl-lumefantrine.[9][10][11][12] While desbutyl-lumefantrine exhibits greater antimalarial potency in vitro, its systemic exposure is significantly lower than that of the parent drug, and thus this compound itself is responsible for the majority of the clinical effect.
Drug-Drug Interactions
Given that CYP3A4 is a common metabolic pathway for numerous drugs, there is a significant potential for drug-drug interactions.
-
CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase this compound plasma concentrations.[13]
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., efavirenz, nevirapine) can decrease this compound exposure, potentially compromising therapeutic efficacy.[11][12]
Experimental Protocols
The study of this compound absorption and metabolism relies on a variety of in vivo and in vitro experimental techniques.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in human subjects.
Methodology:
-
Study Design: A single-dose, open-label, crossover study is often employed.[14]
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent.
-
Dosing: Subjects are administered a single oral dose of this compound (e.g., 480 mg). For food-effect studies, this is done under both fasting and fed (high-fat meal) conditions, with an adequate washout period between phases.[15]
-
Blood Sampling: Venous blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[14]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and desbutyl-lumefantrine are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.
In Vitro Metabolism Study Protocol using Human Liver Microsomes
Objective: To investigate the metabolism of this compound and identify the responsible CYP enzymes.
Methodology:
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Recombinant human CYP enzymes (for reaction phenotyping)
-
Selective CYP inhibitors (for reaction phenotyping)
-
-
Incubation:
-
A typical incubation mixture contains HLMs (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine enzyme kinetics), and buffer in a final volume of 200 µL.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C with shaking.
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of desbutyl-lumefantrine is quantified by LC-MS/MS.
-
Reaction Phenotyping: To confirm the role of CYP3A4, incubations are performed with recombinant CYP3A4 or in the presence of a selective CYP3A4 inhibitor (e.g., ketoconazole).[16]
Bioanalytical Method: LC-MS/MS
Objective: To accurately quantify this compound and desbutyl-lumefantrine in plasma samples.
Methodology:
-
Sample Preparation: A protein precipitation method is commonly used. An internal standard (e.g., a deuterated analog of this compound) is added to the plasma sample, followed by a precipitating agent like acetonitrile. The sample is vortexed and centrifuged, and the supernatant is collected.[17][18][19]
-
Chromatographic Separation: The extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[17][18]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[17][18]
Conclusion
The absorption and CYP3A4-mediated metabolism of this compound are intricately linked and profoundly impact its clinical utility. The pronounced food effect necessitates patient counseling to ensure administration with fatty meals to optimize bioavailability. The central role of CYP3A4 in its metabolism makes this compound susceptible to drug-drug interactions, a critical consideration in patients receiving concomitant medications, particularly in regions where polypharmacy is common. The experimental protocols detailed herein provide a framework for the continued investigation of this compound's pharmacokinetic properties, aiding in the development of improved formulations and dosing strategies to combat malaria effectively.
References
- 1. New this compound self nanoemulsifying delivery system – will it by-pass lymphatic transport mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Oral Absorption Modeling of Halofantrine: Exploring the Role of Intestinal Lymphatic Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How much fat is necessary to optimize this compound oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetics of artemether‐this compound influence on nevirapine disposition: Clinically significant drug–drug interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. extranet.who.int [extranet.who.int]
- 15. extranet.who.int [extranet.who.int]
- 16. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
The Significant Contribution of Desbutyl-lumefantrine to the Antimalarial Efficacy of Lumefantrine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Artemether-lumefantrine is a cornerstone of global efforts to combat malaria, recommended by the World Health Organization as a first-line treatment for uncomplicated Plasmodium falciparum malaria. While lumefantrine is a crucial component of this combination therapy, its efficacy is not solely attributable to the parent compound. A significant body of evidence demonstrates that its major metabolite, desbutyl-lumefantrine, is not only active but possesses substantially greater intrinsic antimalarial potency. This technical guide provides a comprehensive overview of the contribution of desbutyl-lumefantrine to the overall therapeutic effect of this compound, presenting key data, experimental methodologies, and metabolic pathways to inform future research and drug development.
Comparative In Vitro Potency
A consistent finding across multiple studies is the superior in vitro antiplasmodial activity of desbutyl-lumefantrine compared to its parent compound, this compound. This increased potency is observed against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as against P. vivax.
Table 1: Comparative In Vitro 50% Inhibitory Concentrations (IC₅₀s) of this compound and Desbutyl-lumefantrine against P. falciparum
| Compound | Strain | Geometric Mean IC₅₀ (nM) | 95% Confidence Interval (nM) | Fold Difference (DBL vs. LUM) | Reference |
| Desbutyl-lumefantrine | 3D7 (CQ-sensitive) | 9.0 | 5.7 - 14.4 | ~7.2x more potent | [1][2][3][4][5] |
| This compound | 3D7 (CQ-sensitive) | 65.2 | 42.3 - 100.8 | [1][2][3][4][5] | |
| Desbutyl-lumefantrine | W2mef (CQ-resistant) | 9.5 | 7.5 - 11.9 | ~5.8x more potent | [1][2][3][4][5] |
| This compound | W2mef (CQ-resistant) | 55.5 | 40.6 - 75.7 | [1][2][3][4][5] |
CQ: Chloroquine
The data clearly indicate that desbutyl-lumefantrine is approximately 6 to 7 times more potent than this compound in inhibiting parasite growth in vitro. Similar trends have been observed in fresh clinical isolates of P. vivax, where the geometric mean drug concentrations for complete growth inhibition were 187 nM for desbutyl-lumefantrine compared to 2361 nM for this compound, making the metabolite about an order of magnitude more active.[6]
Pharmacokinetics and Clinical Efficacy
While desbutyl-lumefantrine is more potent, its contribution to clinical efficacy is also dependent on its plasma concentrations relative to this compound. Following administration of artemether-lumefantrine, the systemic exposure to desbutyl-lumefantrine is considerably lower than that of the parent drug.
Table 2: Comparative Pharmacokinetic Parameters and Plasma Concentrations
| Parameter | This compound | Desbutyl-lumefantrine | Population | Reference |
| Mean Day 7 Plasma Concentration | 370 ng/mL (699 nM) | 15.5 ng/mL (31.9 nM) | Children with falciparum malaria | [2] |
| Range of Day 7 Plasma Concentration | 26 - 1,720 ng/mL | 0.6 - 58.2 ng/mL | Children with falciparum malaria | [2] |
| Mean this compound-to-DBL Ratio (Day 7) | 27.4 (range: 7.0 - 123.0) | Children with falciparum malaria | [2][7] | |
| Median Day 3 Plasma Concentration | 2979.25 ng/mL | 27.79 ng/mL | Adults with uncomplicated malaria | [8] |
| Median Day 7 Plasma Concentration | 578.18 ng/mL | 24.24 ng/mL | Adults with uncomplicated malaria | [8] |
Despite the lower concentrations, there is evidence suggesting a correlation between desbutyl-lumefantrine levels and treatment outcome. In one study, mean plasma desbutyl-lumefantrine concentrations on day 7 were lower in children who failed artemether-lumefantrine treatment compared to those with an adequate clinical and parasitological response (P = 0.053).[1][2][3][4][5] This trend was not as apparent for the parent this compound concentrations in the same study (P > 0.22).[1][2][3][4] However, other studies, particularly in pregnant women, have found that this compound concentrations provided better predictive power for treatment outcomes.[9][10] It is generally accepted that while the metabolite is intrinsically more potent, the predominant antimalarial effect is provided by the parent compound due to its substantially higher exposure.[7][10]
Metabolic Pathway
This compound is primarily metabolized in the liver to desbutyl-lumefantrine by the cytochrome P450 enzyme CYP3A4.[11][12] This is the principal Phase I metabolic conversion. Subsequently, desbutyl-lumefantrine can undergo Phase II metabolism, where it is converted to a more polar glucuronide conjugate by a uridine-glucuronosyltransferase (UGT) isoform, facilitating its excretion.
Caption: Metabolic pathway of this compound to desbutyl-lumefantrine.
Experimental Protocols
In Vitro Antimalarial Activity Assessment
The in vitro activity of this compound and desbutyl-lumefantrine is commonly assessed using a tritium-labeled hypoxanthine uptake inhibition assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and W2mef) are cultured in human erythrocytes using standard methods.
-
Drug Preparation: Stock solutions of this compound and desbutyl-lumefantrine are prepared in an appropriate solvent (e.g., ethanol) and serially diluted in culture medium.
-
Assay Plate Preparation: Asynchronous parasite cultures (primarily ring stages) are diluted to a specific parasitemia and hematocrit and dispensed into 96-well microtiter plates containing the drug dilutions.
-
Incubation: Plates are incubated in a controlled environment (e.g., 5% CO₂, 5% O₂, 90% N₂) for a duration that allows for parasite maturation to the trophozoite stage (typically 24-48 hours).
-
Hypoxanthine Labeling: Tritiated ([³H]) hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours. During this period, viable parasites incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The plates are freeze-thawed to lyse the erythrocytes, and the contents of each well are harvested onto filter mats using a cell harvester. The radioactivity incorporated by the parasites is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.
Caption: Workflow for the [³H]-hypoxanthine uptake inhibition assay.
Quantification of this compound and Desbutyl-lumefantrine in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of this compound and its metabolite in plasma samples.[12][13]
Methodology:
-
Sample Preparation:
-
A small volume of plasma (e.g., 100 µL) is used.
-
Protein precipitation is performed by adding a solvent like acetonitrile.[13]
-
Internal standards (e.g., deuterated this compound and deuterated desbutyl-lumefantrine) are added to the plasma before precipitation to correct for extraction variability.[13]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
The supernatant is injected into a liquid chromatography system.
-
Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% formic acid in water) and an organic component (e.g., 0.5% formic acid in methanol).[13]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
-
-
Calibration and Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound and desbutyl-lumefantrine.
-
The concentrations in the unknown samples are determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Drug Interactions and Synergism
Studies have also investigated the interaction of desbutyl-lumefantrine with other antimalarial compounds. Isobolographic analysis has shown mild synergy between desbutyl-lumefantrine and dihydroartemisinin, the active metabolite of artemether.[1][2][4][5] This synergistic interaction may further contribute to the overall efficacy of the artemether-lumefantrine combination.
Conclusion
Desbutyl-lumefantrine is a highly potent antimalarial metabolite that plays a tangible role in the therapeutic efficacy of artemether-lumefantrine. While present at much lower plasma concentrations than its parent compound, its superior intrinsic activity and potential correlation with positive treatment outcomes underscore its importance. For researchers and drug development professionals, a thorough understanding of the interplay between this compound and desbutyl-lumefantrine—from their comparative potencies and metabolic pathways to their pharmacokinetic profiles—is critical. Future research could focus on further elucidating the precise contribution of desbutyl-lumefantrine to parasite clearance and exploring its potential as a standalone antimalarial agent. The detailed experimental protocols provided herein offer a foundation for the continued investigation of these and other antimalarial compounds.
References
- 1. Desbutyl-lumefantrine is a metabolite of this compound with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Desbutyl-Lumefantrine Is a Metabolite of this compound with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Therapeutic efficacy of generic artemether–this compound in the treatment of uncomplicated malaria in Ghana: assessing anti-malarial efficacy amidst pharmacogenetic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Desbutyl-Lumefantrine Population Pharmacokinetic-Pharmacodynamic Relationships in Pregnant Women with Uncomplicated Plasmodium falciparum Malaria on the Thailand-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. jcimcr.org [jcimcr.org]
- 13. A fast and sensitive method for quantifying this compound and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumefantrine's Enigmatic Impact on Parasitic Nucleic Acid and Protein Synthesis: A Technical Guide
For Immediate Release
A Deep Dive into the Secondary Mechanisms of a Key Antimalarial Agent
This technical guide provides a comprehensive overview of the current understanding of lumefantrine's effects on nucleic acid and protein synthesis in malaria parasites, primarily Plasmodium falciparum. While this compound is a cornerstone of artemisinin-based combination therapies (ACTs) for malaria, its precise molecular mechanisms beyond the well-established inhibition of hemozoin formation remain an area of active investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the nuanced activities of this critical antimalarial drug.
The primary mode of action of this compound involves the disruption of heme detoxification in the parasite's food vacuole. By inhibiting the formation of β-hematin (hemozoin), this compound leads to an accumulation of toxic free heme, which damages parasite membranes and other vital components, ultimately causing parasite death. However, several studies suggest that this compound may also exert secondary effects by interfering with the parasite's nucleic acid and protein synthesis, although the exact mechanisms are not yet fully elucidated.[1][2][3][4]
This guide synthesizes the available, albeit limited, data on these secondary effects, presents relevant experimental methodologies, and visualizes the current understanding of related cellular processes.
Quantitative Data on this compound's Activity
Direct quantitative data on the specific inhibition of nucleic acid and protein synthesis by this compound is scarce in peer-reviewed literature. The majority of in vitro studies report the 50% inhibitory concentration (IC50) for overall parasite growth, which is a composite measure of all the drug's effects. These assays, often employing the incorporation of radiolabeled precursors like [³H]-hypoxanthine, provide a robust measure of the drug's general antimalarial potency.
Below is a summary of reported IC50 values for this compound against Plasmodium falciparum, which indirectly reflect its combined impact on various cellular processes, including nucleic acid and protein synthesis.
| Parameter | P. falciparum Strain(s) | IC50 Range (nM) | Assay Method | Reference |
| Overall Growth Inhibition | Various clinical isolates | 15.13 - 237.54 | Schizont maturation inhibition | |
| Overall Growth Inhibition | Kenyan isolates | 31 - 173 | [³H]-hypoxanthine incorporation | |
| Overall Growth Inhibition | Northern Ugandan isolates | 6.9 - 14.6 | Growth inhibition assay |
Note: The variability in IC50 values can be attributed to differences in parasite strains, experimental conditions, and the specific assay methodologies used.
Experimental Protocols
While specific protocols detailing the use of this compound to measure its direct impact on nucleic acid and protein synthesis are not widely published, this section outlines the standard methodologies used to assess these processes in Plasmodium falciparum. These protocols can be adapted to investigate the effects of this compound.
Assessment of Nucleic Acid Synthesis Inhibition
The incorporation of radiolabeled hypoxanthine is a standard method for quantifying nucleic acid synthesis in P. falciparum, as the parasite salvages this purine from the host.
Protocol: [³H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Synchronized P. falciparum cultures (e.g., ring stage) are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Setup: In a 96-well plate, parasitized red blood cells are exposed to varying concentrations of this compound. Control wells with no drug and wells with a known inhibitor of nucleic acid synthesis are included.
-
Radiolabeling: [³H]-hypoxanthine is added to each well.
-
Incubation: The plate is incubated under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2) for 24-48 hours.
-
Harvesting: The cells are harvested onto a glass fiber filter, and unincorporated [³H]-hypoxanthine is washed away.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to the untreated control.
Assessment of Protein Synthesis Inhibition
The incorporation of a radiolabeled amino acid is a common technique to measure the rate of protein synthesis.
Protocol: [³H]-Isoleucine Incorporation Assay
-
Parasite Culture: Synchronized P. falciparum cultures are used, typically at the trophozoite stage when protein synthesis is highly active.
-
Drug Preparation: this compound solutions are prepared as described above.
-
Assay Setup: Parasitized erythrocytes are incubated with different concentrations of this compound in a 96-well plate. Control wells are included as in the nucleic acid synthesis assay.
-
Radiolabeling: [³H]-isoleucine is added to each well. Isoleucine is used as it is an essential amino acid that the parasite must acquire from the external medium.
-
Incubation: The plate is incubated for a shorter period (e.g., 2-4 hours) to measure the immediate effect on protein synthesis.
-
Harvesting and Lysis: The cells are harvested, washed, and lysed to release the proteins.
-
Protein Precipitation: The proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated proteins containing the incorporated [³H]-isoleucine are collected on a filter, and radioactivity is measured by scintillation counting.
Visualizing Potential Mechanisms and Workflows
While direct signaling pathways for this compound's effect on nucleic acid and protein synthesis are not established, the following diagrams illustrate the general experimental workflows and the established primary mechanism of action.
Discussion and Future Directions
The prevailing evidence strongly supports the inhibition of hemozoin formation as the principal mechanism of this compound's antimalarial activity. The observed effects on nucleic acid and protein synthesis are likely downstream consequences of the primary mechanism or represent secondary, less potent activities. The accumulation of toxic heme can lead to widespread cellular damage, which would indirectly impair vital processes like DNA replication, transcription, and translation.
A proteomics study on the combined artemether-lumefantrine treatment revealed alterations in the expression of glycolytic enzymes and stress-response proteins. However, attributing these changes solely to this compound is challenging without further studies on the individual drug's effects on the parasite's proteome and transcriptome.
Future research should focus on:
-
Direct Measurement of Synthesis Inhibition: Utilizing the protocols outlined above to specifically quantify the direct inhibitory effect of this compound on nucleic acid and protein synthesis, and to determine specific IC50 values for these processes.
-
Transcriptomic and Proteomic Analyses: Performing global analyses of the parasite's transcriptome and proteome following treatment with this compound alone to identify specific pathways and proteins that are affected.
-
Target Deconvolution: Employing chemical biology approaches to identify the direct molecular targets of this compound beyond the heme polymerization process.
A more precise understanding of this compound's complete mechanism of action will be invaluable for the development of next-generation antimalarials and for strategies to combat the emergence of drug resistance.
References
- 1. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lumefantrine in Human Plasma using a Validated HPLC-UV Method
Introduction
Lumefantrine is a crucial antimalarial agent, widely used in combination with artemether for the treatment of uncomplicated malaria. Monitoring its concentration in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in human plasma. The described method is simple, specific, and precise, making it suitable for routine analysis in a clinical or research laboratory setting.
Principle
The method involves the separation of this compound from plasma components using reversed-phase HPLC. Plasma samples are first subjected to a sample preparation procedure to precipitate proteins and extract the analyte. The extracted sample is then injected into an HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. This compound is detected by a UV detector at its maximum absorbance wavelength, and quantification is performed by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of the drug.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Halofantrine (Internal Standard - IS)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Perchloric acid
-
Trifluoroacetic acid (TFA)
-
HPLC grade water
-
Drug-free human plasma
Instrumentation
-
HPLC system with a binary pump, autosampler, and UV/Vis detector
-
C18 analytical column (e.g., Zorbax SB-CN, 3.0 x 150 mm, 3.5 µm or Supelco Discovery HS C18, 150mm x 4.6mm, 5µm)[1][2]
-
Centrifuge
-
Vortex mixer
-
Solid-phase extraction (SPE) manifold and cartridges (e.g., Hypersep C8)[2]
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Stock Solution of Internal Standard (Halofantrine, 1 mg/mL): Accurately weigh 10 mg of halofantrine and dissolve it in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the stock solution with methanol to obtain concentrations ranging from 100 ng/mL to 120,000 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve final concentrations in the range of 10-12,000 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
This protocol combines protein precipitation followed by solid-phase extraction for efficient sample clean-up.[2]
-
To 200 µL of plasma sample (or calibration standard/QC), add 20 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.2% perchloric acid to precipitate plasma proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system.[2]
Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-CN, 3.0 x 150 mm, 3.5 µm[2] | Supelco Discovery HS C18, 150mm x 4.6mm, 5µm[1] |
| Mobile Phase | A: Water with 0.1% TFAB: Methanol with 0.1% TFA[2] | Acetonitrile and 0.05% trifluoroacetic acid (70:30, v/v)[1] |
| Flow Rate | 0.4 mL/min[2] | 1.0 mL/min[1] |
| Detection Wavelength | 335 nm[2] | 335 nm[1] |
| Injection Volume | 50 µL[2] | Not Specified |
| Column Temperature | Room Temperature[2] | Not Specified |
| Elution Mode | Gradient[2] | Isocratic[1] |
For Condition 1 (Gradient Elution Program):
-
0-4 min: 68% B
-
4-18 min: 68-75% B
-
18-19 min: 75-95% B
-
19-22 min: 95% B
-
22-22.5 min: 95-68% B
-
22.5-31 min: 68% B[2]
Method Validation Summary
The described HPLC-UV method has been validated according to standard guidelines. A summary of the validation parameters is presented below.
| Parameter | Result | Reference |
| Linearity Range | 10 - 12,000 ng/mL | [1] |
| 50 - 10,000 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 18.0 ng/mL | [1] |
| Lower Limit of Detection (LOD) | 10.0 ng/mL | [1] |
| Mean Recovery (this compound) | 88.2% | [2] |
| Mean Recovery (Internal Standard) | 84.5% | [2] |
| Intra-day Precision (%RSD) | < 15% | [2][4] |
| Inter-day Precision (%RSD) | < 15% | [2][4] |
| Intra-day Accuracy | 91.3 - 109.7% | [4] |
| Inter-day Accuracy | 97.0 - 104.7% | [4] |
Data Presentation
Table 1: Linearity and Sensitivity of the HPLC-UV Method
| Parameter | Value | Reference |
| Linearity Range | 10 - 12,000 ng/mL | [1] |
| 50 - 10,000 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| LLOQ | 18.0 ng/mL | [1] |
| LOD | 10.0 ng/mL | [1] |
Table 2: Accuracy and Precision of the HPLC-UV Method
| Parameter | This compound | Internal Standard | Reference |
| Mean Recovery | 88.2% | 84.5% | [2] |
| Intra-day Precision (%RSD) | < 15% | - | [2][4] |
| Inter-day Precision (%RSD) | < 15% | - | [2][4] |
| Intra-day Accuracy | 91.3 - 109.7% | - | [4] |
| Inter-day Accuracy | 97.0 - 104.7% | - | [4] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical steps for HPLC method development and validation.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and validated approach for the quantification of this compound in human plasma. The procedure is well-suited for pharmacokinetic and therapeutic drug monitoring studies, offering good sensitivity, accuracy, and precision. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. Method development and validation for simultaneous determination of this compound and its major metabolite, desbutyl this compound in human plasma using RP-HPLC/UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in rat plasma by liquid-liquid extraction using LC-MS/MS with electrospray ionization: assay development, validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UV Spectrophotometric Method for the Quantitative Determination of Lumefantrine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a simple, accurate, and cost-effective UV spectrophotometric method for the quantitative determination of lumefantrine in bulk form. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The optimal conditions were established using methanol as the solvent, with the maximum absorbance wavelength (λmax) identified at 235 nm. The method demonstrated excellent linearity over a concentration range of 2-12 µg/mL with a correlation coefficient (r²) of 0.999. The validation process confirmed the method's accuracy, precision, and robustness, making it suitable for routine quality control analysis of this compound.
Introduction
This compound is an aryl amino alcohol antimalarial agent used in fixed-dose combination therapy with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum.[2] It is highly effective against erythrocytic stages of the parasite.[3] Given its critical role in global health, ensuring the quality and potency of this compound in pharmaceutical formulations is paramount. While various analytical techniques like HPLC are available, a simple, rapid, and accessible method is highly desirable for routine quality control.[4] UV-Visible spectrophotometry offers a straightforward and economical alternative for the quantification of active pharmaceutical ingredients.[2] This application note provides a detailed protocol for the development and validation of a UV spectrophotometric method for this compound analysis.
Experimental Protocols
Materials and Reagents
-
Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cells.[1][3]
-
Reference Standard: this compound working standard of known purity.
-
Solvent: Methanol (Analytical Grade).[2]
-
Equipment: Calibrated analytical balance, volumetric flasks (Class A), micropipettes, and an ultrasonic bath.
Preparation of Solutions
2.2.1 Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 25 mg of the this compound reference standard.[2]
-
Transfer the weighed standard into a 250 mL volumetric flask.
-
Add approximately 150 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[1][5]
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 250 mL mark with methanol and mix thoroughly.
2.2.2 Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by appropriately diluting the stock solution with methanol to achieve concentrations within the desired range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[2]
Determination of Absorption Maximum (λmax)
-
Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a 10 µg/mL solution.
-
Scan this solution in the UV spectrophotometer from 400 nm to 200 nm against a methanol blank.[6]
-
Record the wavelength of maximum absorbance (λmax). The λmax for this compound in methanol is expected to be around 235 nm.[4][6][7]
Method Validation Protocol
The developed method was validated as per ICH guidelines for the following parameters:[8]
2.4.1 Linearity
-
Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[2]
-
Measure the absorbance of each solution at the determined λmax (235 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the regression equation (y = mx + c).[9] An r² value close to 0.999 indicates good linearity.[2]
2.4.2 Accuracy (% Recovery)
-
Accuracy was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of a target concentration).
-
Prepare solutions in triplicate at each level by spiking a known amount of this compound standard into a sample matrix.
-
Measure the absorbance of each solution and calculate the concentration using the regression equation.
-
Calculate the percentage recovery. The acceptance criterion for recovery is typically between 98% and 102%.
2.4.3 Precision
-
Intra-day Precision (Repeatability): Analyze six replicate samples of a single concentration (e.g., 8 µg/mL) on the same day, under the same experimental conditions.[1]
-
Inter-day Precision (Intermediate Precision): Repeat the analysis of six replicate samples on two different days by different analysts or using different equipment.
-
Calculate the mean, standard deviation (SD), and percentage relative standard deviation (%RSD) for the results. The %RSD should be less than 2% for the method to be considered precise.[1]
2.4.4 Specificity
-
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.
-
Analyze a solution containing a mixture of common pharmaceutical excipients (placebo) and confirm that there is no significant interference at the λmax of this compound.
2.4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Calculate using the following formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[9]
-
Diagrams and Visualizations
Caption: Experimental workflow for method development and validation.
Caption: Logical relationship of ICH validation parameters.
Results and Data Presentation
The results obtained from the method validation experiments are summarized below.
Table 1: Optimized Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Double Beam UV-Visible Spectrophotometer |
| Solvent | Methanol |
| λmax | 235 nm |
| Linearity Range | 2-12 µg/mL |
| Regression Equation | y = 0.085x + 0.004 |
| Correlation Coefficient (r²) | 0.999 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
|---|---|
| 2 | 0.175 ± 0.002 |
| 4 | 0.342 ± 0.003 |
| 6 | 0.511 ± 0.004 |
| 8 | 0.684 ± 0.005 |
| 10 | 0.853 ± 0.006 |
| 12 | 1.021 ± 0.007 |
Table 3: Accuracy (Recovery Study) Results
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, Mean) | % Recovery (Mean) | % RSD |
|---|---|---|---|---|
| 80% | 6.4 | 6.35 | 99.22% | 0.85 |
| 100% | 8.0 | 8.06 | 100.75% | 0.64 |
| 120% | 9.6 | 9.71 | 101.15% | 0.71 |
Table 4: Precision Study Results (Concentration: 8 µg/mL)
| Precision Type | Measured Absorbance (Mean ± SD, n=6) | % RSD |
|---|---|---|
| Intra-day | 0.686 ± 0.0051 | 0.74% |
| Inter-day | 0.681 ± 0.0083 | 1.22% |
Table 5: LOD and LOQ Results
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Conclusion
The developed UV spectrophotometric method for the estimation of this compound is simple, rapid, and economical. The validation results demonstrate that the method possesses a high degree of linearity, accuracy, and precision over the established concentration range.[2][10] The method was found to be specific for this compound and sensitive enough for routine analysis. Therefore, this validated method can be effectively employed for the quantitative determination of this compound in bulk drug analysis as part of a robust quality control program.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. ijsred.com [ijsred.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
Application Notes and Protocols for In Vitro Lumefantrine Susceptibility Testing in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of lumefantrine against Plasmodium falciparum in vitro. The primary method detailed is the SYBR Green I-based fluorescence assay, a widely used, reliable, and cost-effective method for assessing parasite viability by quantifying parasite DNA content.
Mechanism of Action of this compound
This compound is an antimalarial drug that belongs to the aryl amino alcohol class. Its primary mechanism of action involves interfering with the detoxification of heme, a byproduct of hemoglobin degradation by the parasite in the host's red blood cells.[1][2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin.[1][2] this compound is believed to inhibit this polymerization process, leading to an accumulation of toxic free heme within the parasite.[1][2] This buildup of free heme results in oxidative damage to the parasite's membranes and other essential components, ultimately leading to cell death.[1] this compound is a relatively slow-acting antimalarial and is often used in combination with a fast-acting artemisinin derivative, like artemether, to enhance its efficacy and reduce the risk of resistance.[3][4]
Caption: this compound's mechanism of action in P. falciparum.
Experimental Protocols
P. falciparum Culture Maintenance
Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity assays.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)
-
Human erythrocytes (O+), washed
-
Complete Medium (CM): RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and either 0.5% Albumax I or 10% human serum.[5]
-
Gas mixture (5% CO2, 5% O2, 90% N2)[5]
-
Incubator at 37°C
-
Sterile culture flasks (T25 or T75)
Protocol:
-
Maintain parasite cultures in flasks at a 2-5% hematocrit in Complete Medium.[5]
-
Incubate the flasks at 37°C in a modular incubation chamber flushed with the specified gas mixture.[5]
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5% by adding fresh erythrocytes and CM.[5]
-
For the assay, synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment.[6] This ensures a uniform parasite population for drug treatment.
In Vitro this compound Susceptibility Assay (SYBR Green I Method)
This assay determines the concentration of this compound that inhibits parasite growth by 50% (IC50).
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
Dimethyl sulfoxide (DMSO)
-
Complete Medium (CM)
-
Sterile, black, clear-bottom 96-well microplates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5[5]
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Protocol:
a. Drug Plate Preparation:
-
Prepare a stock solution of this compound and control drugs in DMSO.
-
Perform a serial dilution of the drugs in CM in a separate 96-well plate to create a concentration gradient. A suggested starting concentration for this compound is 64 nM, followed by serial dilutions.[6]
-
Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.
-
Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).
b. Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.[5]
-
Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
Incubate the plate at 37°C for 72 hours in a gassed chamber.[6]
c. Lysis and Staining:
-
After incubation, freeze the plate at -20°C or -80°C for at least 2 hours, followed by thawing to lyse the red blood cells.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL of lysis buffer).
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
d. Data Acquisition and Analysis:
-
Read the fluorescence of each well using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence (uninfected red blood cells) from all other readings.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression model (e.g., sigmoidal dose-response).
Caption: A streamlined workflow for the in vitro this compound susceptibility assay.
Data Presentation
The following tables summarize typical quantitative data for the this compound susceptibility assay.
Table 1: Reagent and Culture Parameters
| Parameter | Value | Reference |
| Parasite Stage | Synchronized Rings | [6] |
| Initial Parasitemia | 0.5 - 1% | [5] |
| Hematocrit | 2% | [5] |
| Incubation Time | 72 hours | [6] |
| Incubation Temperature | 37°C | [6] |
| Gas Mixture | 5% CO2, 5% O2, 90% N2 | [6] |
| This compound Starting Concentration | 64 nM | [6] |
| Lysis Buffer Components | 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100 | [5] |
| SYBR Green I Final Dilution | 1:5000 | Customary |
| Fluorescence Wavelengths | Excitation: ~485 nm, Emission: ~530 nm | [7] |
Table 2: Example IC50 Values for this compound Against Different P. falciparum Strains
| Strain | IC50 (nM) | Notes | Reference |
| 3D7 | ~87 | Chloroquine-sensitive | [8] |
| HB3 | ~37 | Chloroquine-sensitive | [8] |
| V1S | Variable | Multidrug-resistant | [9] |
| Field Isolates (Kenya) | Median ~43-67 | Dependent on pfcrt genotype | [9] |
| Field Isolates (Ghana) | Mean ~1.3 | [6] |
Note: IC50 values can vary significantly between studies due to differences in parasite strains, culture conditions, and specific assay protocols. It is crucial to include reference parasite strains with known susceptibility profiles in each assay for quality control and data normalization.
Troubleshooting and Considerations
-
This compound Solubility: this compound is poorly soluble in water. Ensure it is fully dissolved in DMSO before preparing serial dilutions in the culture medium.
-
Serum vs. Albumax: The choice of serum or serum substitute (like Albumax I) in the culture medium can influence the IC50 values of some antimalarial drugs.[10] Consistency in the medium composition is key for reproducible results.
-
Parasite Synchronization: Incomplete synchronization of the parasite culture can lead to variability in the results. Ensure a high proportion of ring-stage parasites at the start of the assay.
-
Fluorescence Background: High background fluorescence can be an issue. Ensure complete lysis of red blood cells and use appropriate controls (uninfected erythrocytes) to subtract background readings accurately.
-
Data Analysis: Use appropriate software for non-linear regression analysis to accurately calculate IC50 values from the dose-response curves.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Lumefantrine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumefantrine is a crucial antimalarial agent, typically administered in combination with artemether. Understanding its pharmacokinetic profile is essential for the development of new formulations and combination therapies.[1][2] Preclinical pharmacokinetic studies in animal models are a prerequisite to human clinical trials, providing vital information on absorption, distribution, metabolism, and excretion (ADME).[3] This document provides detailed application notes and standardized protocols for conducting in vivo pharmacokinetic studies of this compound in common animal models such as rats and mice.
This compound is a highly lipophilic compound with low aqueous solubility, which can lead to variable oral absorption.[4] Its elimination half-life is relatively long, lasting 2-3 days in healthy volunteers and 4-6 days in patients with falciparum malaria.[1] The primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its main active metabolite, desbutyl-lumefantrine.[1] Animal models, particularly rodents, are frequently used in the early stages of drug discovery to evaluate these pharmacokinetic properties.[5]
Experimental Design and Considerations
A well-designed pharmacokinetic study is critical for obtaining reliable and reproducible data. Key considerations for a this compound study in animal models include the choice of animal species, route of administration, dosing regimen, and blood sampling strategy.
Animal Models: Sprague-Dawley (SD) rats and various mouse strains are commonly used for pharmacokinetic studies of this compound.[1][5][6] The choice of model can depend on the specific scientific question, with rats often used for more extensive blood sampling due to their larger size.
Route of Administration: Both oral (PO) and intravenous (IV) routes are typically evaluated. Oral administration mimics the clinical route of use, while intravenous administration is essential for determining absolute bioavailability and clearance parameters.[1]
Dosing: Single-dose studies are common for characterizing the basic pharmacokinetic profile. Dose proportionality studies, involving multiple dose levels, can provide insights into the linearity of this compound's pharmacokinetics.[1] Due to its lipophilicity, this compound is often formulated as a suspension in vehicles like 0.25% carboxymethyl cellulose (CMC) for oral administration.[1]
Blood Sampling: The frequency and duration of blood sampling should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Given this compound's long half-life, sampling for up to 120 hours or more may be necessary.[1] Various techniques can be employed for blood collection in rodents, including saphenous vein, tail vein, retro-orbital plexus, and terminal cardiac puncture.[7][8][9][10] The use of microsampling techniques (≤ 50 μL) is becoming more common to reduce the blood volume taken from a single animal, allowing for serial sampling from the same animal and aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[9][11]
Experimental Protocols
Animal Preparation and Dosing
Protocol 3.1.1: Oral Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Acclimatization: Acclimatize animals for a minimum of three days prior to the experiment with a regular 12-hour light-dark cycle.[1]
-
Fasting: Fast animals overnight (12-14 hours) before dosing, with free access to water.[1]
-
Dose Formulation: Prepare a suspension of this compound in 0.25% carboxymethyl cellulose (CMC).
-
Dosing: Administer the this compound suspension orally via gavage at the desired dose (e.g., 10, 20, or 40 mg/kg).[1]
-
Post-dosing: Provide access to a standard diet 3 hours after dosing.[1]
Protocol 3.1.2: Intravenous Administration in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: As per Protocol 3.1.1.
-
Dose Formulation: Prepare a solution of this compound suitable for intravenous injection.
-
Dosing: Administer the this compound solution as a bolus dose via a lateral tail vein (e.g., 0.5 mg/kg).[1]
-
Post-dosing: Animals should have free access to food and water throughout the experiment.[1]
Blood Sample Collection
Protocol 3.2.1: Serial Blood Sampling from Rats (Retro-orbital Plexus)
-
Anesthesia: Lightly anesthetize the rat using isoflurane or another suitable anesthetic.
-
Sample Collection: Collect approximately 0.25 mL of blood from the retro-orbital plexus into heparinized microfuge tubes at predetermined time points (e.g., 0.08, 0.5, 2, 4, 6, 25, 30, 48, 54, 72, 96, and 120 hours post-dosing).[1]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.[1]
-
Storage: Store the plasma samples frozen at -70 ± 10°C until bioanalysis.[1]
Protocol 3.2.2: Microsampling from Mice (Tail Vein)
-
Restraint: Restrain the mouse in a suitable device.
-
Vein Dilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail vein.
-
Sample Collection: Puncture the vein with a fine gauge needle and collect a small volume of blood (e.g., 20-50 µL) into a capillary tube.
-
Sample Handling: Process the blood sample as required for whole blood or plasma analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound and its metabolite, desbutyl-lumefantrine, in plasma or blood samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[1][2][6][12]
Protocol 3.3.1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw the plasma samples on ice.
-
Precipitation: To a small volume of plasma (e.g., 50 µL), add a precipitating agent such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled this compound).[6]
-
Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3.3.2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or PFP column is typically used.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or 2 mM ammonium acetate).[6][12]
-
Flow Rate: A typical flow rate is around 0.5-0.6 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[12]
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its internal standard.[6] For example, a transition for this compound could be m/z 528.0 → 510.0.
-
The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.[2]
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute oral bioavailability.
Summary of Pharmacokinetic Parameters in Rats
| Parameter | Oral Dose (10 mg/kg) | Oral Dose (20 mg/kg) | Oral Dose (40 mg/kg) | Intravenous Dose (0.5 mg/kg) |
| Cmax (ng/mL) | 235.6 ± 88.3 | 142.3 ± 45.1 | 358.2 ± 121.5 | - |
| Tmax (h) | 8.0 ± 0.0 | 8.0 ± 0.0 | 5.0 ± 0.0 | - |
| AUC0-t (ng.h/mL) | 2840.4 ± 1120.1 | 2365.1 ± 1011.2 | 5201.2 ± 1890.3 | - |
| AUC0-∞ (ng.h/mL) | 3210.2 ± 1345.6 | 2689.3 ± 1198.7 | 5890.1 ± 2011.4 | 19890.2 ± 6754.3 |
| t1/2 (h) | 30.1 ± 8.7 | 32.5 ± 9.1 | 35.4 ± 7.8 | 28.9 ± 5.4 |
| Cl (L/h/kg) | - | - | - | 0.03 ± 0.02 |
| Vd (L/kg) | - | - | - | 2.40 ± 0.67 |
| F (%) | 8.1 ± 3.1 | 4.9 ± 2.2 | 11.9 ± 4.1 | - |
Data adapted from Wahajuddin et al., Malaria Journal 2011.[1]
Visualizations
References
- 1. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a LC-MS/MS method for the quantitation of this compound in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. neoteryx.com [neoteryx.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Bio-Analytical Method Development and Validation for Estimation of Lume fantrine in Human Plasma by Using Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
Application Note: Solid-Phase Extraction for the Quantification of Lumefantrine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of lumefantrine from biological samples, primarily human plasma. This compound, a highly lipophilic and weakly basic antimalarial drug, requires an efficient extraction method to remove endogenous interferences prior to quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented protocol utilizes a C8 reversed-phase SPE cartridge, which has demonstrated effective recovery and sample cleanup.
Introduction
This compound is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate determination of its concentration in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Due to the complex nature of biological matrices like plasma and blood, a robust sample preparation method is necessary to ensure the accuracy and precision of analytical results. Solid-phase extraction is a widely used technique for this purpose, offering high recovery and removal of matrix components that can interfere with downstream analysis.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective SPE protocol.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂Cl₃NO | [1] |
| Molecular Weight | 528.94 g/mol | [1] |
| pKa (weakly basic) | 9.35 | [2] |
| Log P | 2.29 - 3.52 | [2] |
| Water Solubility | Practically insoluble (0.002%) | [2] |
| Other Solubilities | Soluble in chloroform and dichloromethane; slightly soluble in ethanol and methanol; very slightly soluble in acetonitrile. | [2] |
The high lipophilicity and basic nature of this compound make it a suitable candidate for reversed-phase SPE, where it can be retained on a non-polar sorbent and eluted with an organic solvent. Acidification of the sample can help in achieving high recovery rates.[3]
Experimental Protocol: SPE of this compound from Human Plasma
This protocol is based on a method combining protein precipitation with solid-phase extraction using a C8 cartridge.[4][5]
Materials and Reagents:
-
Blank human plasma
-
This compound analytical standard
-
Halofantrine (Internal Standard - IS)
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Perchloric acid (HClO₄)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Hypersep C8 SPE cartridges (50 mg/1 mL) or equivalent
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To a 0.2 mL aliquot of plasma sample (standard, quality control, or unknown), add 50 µL of internal standard solution (e.g., 100 µg/mL halofantrine).
-
Add 0.5 mL of acetonitrile containing 0.2% perchloric acid to precipitate proteins.[4][5]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C8 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Washing:
-
Drying:
-
Dry the cartridge under vacuum for approximately 10 minutes to remove any remaining aqueous solvent.[4]
-
-
Elution:
-
Elute the retained this compound and internal standard from the cartridge by adding 0.5 mL of methanol containing 0.1% TFA.[4]
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., methanol-water (68:32) containing 0.1% TFA) for HPLC-UV analysis or an appropriate solvent for LC-MS/MS analysis.[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE method followed by HPLC-UV analysis.[4]
| Parameter | Value |
| Linearity Range | 50–10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (RSD, %) | |
| Low QC (120 ng/mL) | ≤ 5% |
| Medium QC (900 ng/mL) | ≤ 5% |
| High QC (9000 ng/mL) | ≤ 5% |
| Inter-day Precision (RSD, %) | |
| Low QC (120 ng/mL) | ≤ 10% |
| Medium QC (900 ng/mL) | ≤ 10% |
| High QC (9000 ng/mL) | ≤ 10% |
| Accuracy (% Deviation) | |
| Low QC (120 ng/mL) | Within ±15% |
| Medium QC (900 ng/mL) | Within ±15% |
| High QC (9000 ng/mL) | Within ±15% |
Method Performance and Discussion
The combination of protein precipitation followed by solid-phase extraction provides a robust method for the determination of this compound in human plasma.[4][5] The protein precipitation step removes the bulk of plasma proteins, while the subsequent SPE step provides further cleanup and concentration of the analyte. The use of a C8 sorbent is well-suited for the retention of the highly lipophilic this compound. The washing steps are optimized to remove potential interferences without causing significant loss of the analyte. This method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.[4] For higher sensitivity and specificity, the eluate can be analyzed using LC-MS/MS.[3][6] In such cases, a deuterated internal standard is recommended to compensate for matrix effects and ionization suppression.[3]
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from plasma.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Artemether and Lumefantrine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antimalarial drugs artemether and its active metabolite dihydroartemisinin, along with lumefantrine and its principal metabolite desbutyl-lumefantrine in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers a rapid chromatographic run time, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.
Introduction
Artemether and this compound are co-formulated as a fixed-dose combination therapy, a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria. Artemether, a derivative of artemisinin, is a fast-acting schizonticide, while this compound has a longer half-life, ensuring the clearance of residual parasites. The synergistic action of this combination therapy is crucial for its efficacy and in preventing the development of drug resistance.
Monitoring the plasma concentrations of both parent drugs and their major metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of artemether, dihydroartemisinin (DHA), this compound, and desbutyl-lumefantrine (DBL) in human plasma.
Experimental
Materials and Reagents
-
Artemether, Dihydroartemisinin, this compound, and Desbutyl-lumefantrine reference standards were of high purity (≥98%).
-
An appropriate internal standard (IS), such as mefloquine or a stable isotope-labeled analog, was used.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium formate (or acetate) were of analytical grade.
-
Human plasma was sourced from healthy, drug-free volunteers.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. A typical system would consist of:
-
Agilent 1290 Infinity LC System or equivalent
-
Agilent 6490 Triple Quadrupole MS/MS with Jet Stream Technology or equivalent
-
MassHunter software for data acquisition and analysis
Sample Preparation
A protein precipitation method was employed for sample extraction:
-
To 150 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard solution.
-
Add 300 µL of methanol containing 0.5% (v/v) glacial acetic acid.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a reversed-phase column.
-
Column: Zorbax SB-Ciano (or equivalent C18 column), 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 20 mM aqueous ammonium formate with 0.5% formic acid
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Gradient: A suitable gradient program is used to achieve optimal separation.
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Artemether (ART) | 316.3 | 163.1 | 15 |
| Dihydroartemisinin (DHA) | 302.3 | 163.1 | 15 |
| This compound (LUM) | 530.3 | 512.2 | 25 |
| Desbutyl-lumefantrine (DBL) | 472.2 | 454.1 | 25 |
| Mefloquine (IS) | 379.1 | 361.1 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of artemether, dihydroartemisinin, this compound, and desbutyl-lumefantrine in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Table 2: Method Validation Summary
| Parameter | Artemether (ART) | Dihydroartemisinin (DHA) | This compound (LUM) | Desbutyl-lumefantrine (DBL) |
| Linearity Range (ng/mL) | 5 - 1500 | 5 - 1500 | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| LLOQ (ng/mL) | 10 | 10 | 5 | 5 |
| Intra-run Precision (%RSD) | < 5% | < 5% | < 5% | < 5% |
| Inter-run Precision (%RSD) | < 6% | < 6% | < 6% | < 6% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Mean Recovery (%) | > 90% | > 95% | > 95% | > 98% |
| Matrix Effect | No significant effect observed | No significant effect observed | No significant effect observed | No significant effect observed |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of artemether, dihydroartemisinin, this compound, and desbutyl-lumefantrine in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
Protocol 2: Sample Preparation and Analysis
-
Label polypropylene tubes for calibration standards, quality control samples, and unknown samples.
-
Pipette 150 µL of the respective plasma (blank, spiked, or unknown) into the labeled tubes.
-
Add 50 µL of the internal standard working solution to each tube.
-
Add 300 µL of methanol containing 0.5% (v/v) glacial acetic acid to each tube.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial or a 96-well plate.
-
Inject 20 µL of the supernatant onto the LC-MS/MS system for analysis.
Protocol 3: Data Processing
-
Integrate the chromatographic peaks for all analytes and the internal standard using the instrument's software.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct calibration curves by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the analytes in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Major metabolic pathways of artemether and this compound.[1]
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of artemether, dihydroartemisinin, this compound, and desbutyl-lumefantrine in human plasma. The simple sample preparation procedure and short run time make it ideal for high-throughput bioanalysis in support of clinical and pharmacokinetic studies of this important antimalarial combination therapy. The method meets the regulatory requirements for bioanalytical method validation.
References
Application Notes and Protocols for Culturing Artemisinin-Resistant P. falciparum for Lumefantrine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro cultivation of artemisinin-resistant Plasmodium falciparum and the subsequent evaluation of lumefantrine efficacy. The protocols outlined below are intended to standardize procedures for drug susceptibility testing, growth inhibition, and recrudescence assays, facilitating reproducible and comparable results in the study of antimalarial drug resistance.
Introduction
The emergence and spread of artemisinin-resistant P. falciparum threaten the efficacy of artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment.[1][2] this compound, a crucial partner drug in one of the most widely used ACTs (artemether-lumefantrine), plays a vital role in clearing residual parasites and preventing recrudescence.[3][4][5][6] Understanding the susceptibility of artemisinin-resistant parasites to this compound is paramount for monitoring drug efficacy and developing strategies to combat resistance.
These protocols detail the methodologies for maintaining continuous in vitro cultures of artemisinin-resistant P. falciparum, performing standardized drug susceptibility and growth inhibition assays for this compound, and assessing the potential for recrudescence after drug pressure.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
| Parasite Strain | Artemisinin Resistance Status (K13 Mutation) | This compound IC₅₀ (nM) - Mean ± SD | Reference |
| 3D7 | Sensitive (Wild-type) | 11.3 ± 2.1 | [7] |
| ANL4 | Resistant (C580Y) | 14.6 ± 3.5 | [8] |
| Gambian Isolates (2015) | Sensitive (Wild-type) | Increased over time | [9] |
| Northern Ugandan Isolates (2021) | Resistant (C469Y/A675V) | 14.6 (median) | [8] |
| Kenyan Isolates | Mixed | >200 (for some isolates) | [7] |
Note: IC₅₀ values can vary based on assay conditions and parasite line. The data presented here are for comparative purposes.
Table 2: Summary of In Vitro Recrudescence Assay Parameters
| Parameter | Condition 1 | Condition 2 | Control |
| Drug | This compound | Dihydroartemisinin | Drug-free medium |
| Concentration | 10x IC₅₀ | 10x IC₅₀ | N/A |
| Exposure Time | 48 hours | 6 hours (pulsed) | N/A |
| Initial Parasitemia | 1% | 1% | 1% |
| Monitoring Period | Up to 28 days | Up to 28 days | Up to 28 days |
| Endpoint | Day of first detectable parasitemia | Day of first detectable parasitemia | Continuous growth |
Experimental Protocols
Continuous In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum
This protocol is adapted from the foundational methods established by Trager and Jensen.
Materials:
-
P. falciparum cryopreserved stabilate (artemisinin-resistant strain)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO₃, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks (T25 or T75)
-
Centrifuge
Procedure:
-
Thawing Cryopreserved Parasites:
-
Rapidly thaw the vial of cryopreserved parasites in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube.
-
Slowly add 0.2 volumes of 12% NaCl, followed by a 5-minute incubation.
-
Add 10 volumes of 1.6% NaCl and centrifuge at 500 x g for 5 minutes.
-
Remove the supernatant and wash the cell pellet with CCM.
-
-
Culture Initiation:
-
Resuspend the parasite pellet in CCM to a 5% hematocrit.
-
Transfer the suspension to a T25 culture flask.
-
Gas the flask with the specified gas mixture for 30-60 seconds and seal tightly.
-
Incubate at 37°C.
-
-
Culture Maintenance:
-
Change the medium daily. Aspirate the old medium and replace it with fresh, pre-warmed CCM.
-
Monitor parasitemia every 48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes to a parasitemia of 0.5-1%.
-
Maintain a hematocrit of 2-5%.
-
-
Synchronization of Cultures (Optional but Recommended):
-
For stage-specific assays, synchronize the culture to the ring stage.
-
When the culture is predominantly in the ring stage, pellet the erythrocytes and resuspend in 5 volumes of 5% D-sorbitol.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge, remove the sorbitol solution, and wash the pellet twice with CCM before returning to culture.[10]
-
This compound In Vitro Drug Susceptibility Assay (IC₅₀ Determination)
This protocol utilizes a SYBR Green I-based fluorescence assay.
Materials:
-
Synchronized ring-stage P. falciparum culture (artemisinin-resistant)
-
Complete Culture Medium (CCM)
-
This compound stock solution (in DMSO)
-
96-well black microplates with clear bottoms
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from 1 nM to 500 nM.[11]
-
Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Transfer 100 µL of each drug dilution to the black microplate in triplicate.
-
-
Parasite Addition:
-
Adjust the synchronized ring-stage culture to 1% parasitemia and 2% hematocrit in CCM.
-
Add 100 µL of the parasite suspension to each well (except the background control).
-
-
Incubation:
-
Incubate the plate in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂ at 37°C for 72 hours.
-
-
Lysis and Fluorescence Measurement:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth against the log of the this compound concentration.
-
Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
-
Parasite Growth Inhibition Assay (GIA)
This assay is used to determine the overall effect of this compound on parasite proliferation over one or two asexual cycles.
Materials:
-
Same as for the IC₅₀ assay.
Procedure:
-
Assay Setup:
-
Prepare a fixed, biologically relevant concentration of this compound (e.g., a concentration achievable in human plasma).
-
In a 96-well plate, add 100 µL of CCM with or without this compound.
-
Add 100 µL of a synchronized ring-stage culture with a starting parasitemia of 0.5% and 2% hematocrit.[10]
-
-
Incubation:
-
Incubate for one full asexual cycle (approximately 48 hours).
-
-
Parasitemia Determination:
-
After incubation, determine the final parasitemia in both the treated and control wells. This can be done by:
-
Flow cytometry: Staining with a DNA dye (e.g., SYBR Green I or Hoechst) and analyzing the percentage of infected erythrocytes.
-
Microscopy: Preparing Giemsa-stained smears and counting the number of parasitized cells per 1000 erythrocytes.
-
-
-
Calculation of Growth Inhibition:
-
Calculate the parasite multiplication rate (PMR) for both control and treated cultures: PMR = Final Parasitemia / Initial Parasitemia.
-
Calculate the percentage of growth inhibition: % Inhibition = [1 - (PMR_treated / PMR_control)] * 100.
-
In Vitro Recrudescence Assay
This assay simulates drug treatment and monitors for the re-emergence of parasites.[12]
Materials:
-
Asynchronous P. falciparum culture (artemisinin-resistant)
-
Complete Culture Medium (CCM)
-
This compound
-
96-well plates
Procedure:
-
Drug Exposure:
-
Plate the asynchronous parasite culture at 1% parasitemia and 2% hematocrit in a 96-well plate.
-
Expose the parasites to a high concentration of this compound (e.g., 10x IC₅₀) for 48 hours.[12]
-
-
Drug Washout:
-
After 48 hours, pellet the erythrocytes by centrifugation.
-
Carefully remove the drug-containing medium and wash the cells three times with fresh CCM to remove any residual drug.[11]
-
-
Recrudescence Monitoring:
-
Resuspend the washed cell pellet in fresh CCM and transfer to a new 96-well plate.
-
Maintain the culture for up to 28 days, performing daily medium changes.
-
Monitor for the reappearance of parasites every 48 hours by preparing Giemsa-stained thin blood smears.
-
-
Data Analysis:
-
Record the day of the first microscopic detection of parasites for each well.
-
The time to recrudescence is the number of days from the end of drug treatment to the first detection of parasites.
-
Visualizations
Signaling Pathways
Caption: Artemisinin resistance pathways and this compound's mechanism of action.
Experimental Workflows
Caption: Workflow for assessing this compound efficacy against artemisinin-resistant P. falciparum.
References
- 1. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Malaria recrudescence after artemether-lumefantrine treatment in travellers– a hospital-based observational study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Ex Vivo Susceptibility of Plasmodium falciparum to Artemisinin Derivatives but Increasing Tolerance to Artemisinin Combination Therapy Partner Quinolines in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assessment of Lumefantrine Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro techniques used to assess the drug-drug interaction (DDI) potential of the antimalarial drug, lumefantrine. The following protocols are detailed to enable the replication of key experiments for evaluating this compound's effect on major metabolic enzymes and drug transporters.
Introduction
This compound is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. To a lesser extent, CYP2B6, CYP2C9, and CYP2C19 are also involved in its metabolism[1]. Furthermore, this compound has been identified as a substrate of the P-glycoprotein (P-gp) efflux transporter, which can influence its absorption and disposition[2][3][4][5][6][7]. Understanding the potential for this compound to interact with co-administered drugs is crucial for ensuring its efficacy and safety, particularly in patient populations where polypharmacy is common.
This document outlines the standard in vitro assays to characterize this compound's DDI profile, including CYP inhibition and transporter interaction studies.
Key Signaling and Metabolic Pathways
The primary pathways governing this compound's disposition and potential for DDIs involve its metabolism by CYP enzymes and its transport by P-gp. Inhibition or induction of these pathways by co-administered drugs can alter this compound's plasma concentrations, potentially leading to adverse effects or therapeutic failure. Conversely, this compound itself may inhibit or induce these pathways, affecting the pharmacokinetics of other drugs.
Data Presentation: Quantitative Assessment of this compound Interactions
The following table summarizes key quantitative data related to this compound's in vitro interactions. This data is essential for predicting the clinical relevance of observed DDIs.
| Interaction Type | Enzyme/Transporter | Parameter | Value | Comments | Reference |
| Metabolism Inhibition | CYP-mediated | % Inhibition of Ivermectin Metabolism | 51% | This compound at a concentration approximating 2-10 times its peak plasma concentration substantially inhibits the in vitro metabolism of ivermectin, a CYP3A4 substrate. | [8][9] |
| Antimalarial Activity | P. falciparum | IC50 | 50 nM (IQR, 29-96 nM) | In vitro susceptibility of Kenyan P. falciparum isolates to this compound. | [10] |
| Antimalarial Activity | P. falciparum | IC50 | 14.6 nM (vs. 6.9 nM) | Decreased susceptibility observed in Northern Ugandan isolates compared to Eastern Ugandan isolates. | [11] |
| P-gp Interaction | P-glycoprotein | Substrate | Yes | This compound is a substrate of P-gp, which contributes to its low and variable bioavailability. | [3][4][5][6][7] |
| P-gp Interaction | P-glycoprotein | Inhibition | Yes | This compound has shown to inhibit P-gp mediated transport of other substrates like rhodamine-123. | [2] |
IC50: Half maximal inhibitory concentration; IQR: Interquartile range.
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms, such as CYP3A4. A luminescence-based assay is described here for its high sensitivity and throughput.
Objective: To quantify the inhibitory potential of this compound on the activity of a specific CYP enzyme.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4)
-
Luminogenic CYP probe substrate (e.g., Luciferin-IPA for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
-
Luciferin detection reagent
-
96-well plates (white, opaque)
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in DMSO to achieve a range of concentrations.
-
Further dilute these DMSO stocks in potassium phosphate buffer to create 4x the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant CYP enzyme in cold potassium phosphate buffer to the desired working concentration.
-
Prepare the 4x luminogenic substrate solution by diluting the stock in potassium phosphate buffer.
-
-
Assay Procedure:
-
Add 12.5 µL of the 4x this compound dilutions or positive control dilutions to the appropriate wells of a 96-well plate.
-
For the 100% activity control, add 12.5 µL of buffer with the same DMSO concentration.
-
Add 25 µL of the prepared 4x enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding 12.5 µL of the NADPH regenerating system.
-
Incubate the plate at 37°C for an optimized duration (e.g., 10-30 minutes).
-
-
Signal Detection:
-
Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caco-2 Permeability Assay for P-gp Interaction
This protocol describes the use of a Caco-2 cell monolayer model to assess whether this compound is a substrate or inhibitor of the P-gp transporter.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to evaluate its potential as a P-gp substrate or inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution (in DMSO)
-
P-gp substrate probe (e.g., Digoxin or Rhodamine-123)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Protocol:
Part A: Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in flasks until they reach about 80-90% confluency.
-
Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells on the inserts for 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for the laboratory.
Part B: Bidirectional Permeability Assay (this compound as a Substrate)
-
Wash the Caco-2 monolayers with transport medium and pre-incubate for 30 minutes at 37°C.
-
Prepare the dosing solutions of this compound in transport medium at the desired concentration.
-
To assess apical-to-basolateral (A-B) permeability, add the this compound dosing solution to the apical (donor) side and fresh transport medium to the basolateral (receiver) side.
-
To assess basolateral-to-apical (B-A) permeability, add the this compound dosing solution to the basolateral (donor) side and fresh transport medium to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport medium.
-
At the end of the experiment, collect samples from the donor compartment.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor like verapamil.
Part C: P-gp Inhibition Assay (this compound as an Inhibitor)
-
Follow the same procedure as in Part B, but use a known P-gp substrate (e.g., digoxin) as the transported compound.
-
In the test wells, add this compound at various concentrations to the donor compartment along with the P-gp substrate.
-
Measure the transport of the P-gp substrate in the presence and absence of this compound.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 is indicative of active efflux. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate.
-
For the inhibition assay, a significant increase in the A-B transport or a decrease in the B-A transport of the P-gp substrate in the presence of this compound indicates that this compound is a P-gp inhibitor.
References
- 1. Potential P-Glycoprotein-Mediated Drug-Drug Interactions of Antimalarial Agents in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the functional role of P-glycoprotein in limiting the oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. Evaluation of in vitro drug-drug interactions of ivermectin and antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Lumefantrine Nanosuspensions for Bioavailability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumefantrine is an antimalarial agent with high efficacy but suffers from poor aqueous solubility, leading to low and erratic oral bioavailability (4-11%).[1][2][3] This poses a significant challenge in achieving consistent therapeutic concentrations. Nanosuspension technology offers a promising strategy to overcome this limitation by increasing the surface area of the drug particles, thereby enhancing their dissolution rate and subsequent absorption.[4][5] This document provides detailed application notes and protocols for the formulation, characterization, and bioavailability assessment of this compound nanosuspensions.
Data Presentation
Table 1: Formulation Parameters and Physicochemical Characteristics of this compound Nanosuspensions
| Formulation Code | Preparation Method | Stabilizer(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Saturation Solubility (µg/mL) | Reference |
| F3 (Optimized) | Anti-solvent precipitation & Ultrasonication | Polysorbate 80 | 95.34 | - | - | 1670 | [1][2][3][6] |
| N/A | Zirconium beads milling | PVP and SLS | 732.9 | - | -0.2 | - | [7][8] |
| SNEDDS F1 | Self-nano emulsifying drug delivery system | Capmul MCM, Oleic acid, Tween 80 | 15.2 | - | -22.8 | - | [9][10] |
| Optimized NS | High Pressure Homogenization | - | 293.4 ± 2.74 | - | -23.8 | 173.61 ± 3.37 | [11] |
| FNP | Flash NanoPrecipitation | HPMCAS | 200-260 | - | - | - | [12] |
N/A - Not Available in the cited sources.
Table 2: In Vitro Dissolution and Release Data
| Formulation | Dissolution Medium | Time to 90% Release (t90) | Cumulative Drug Release (%) | Key Findings | Reference |
| Optimized Nanosuspension (F3) | - | ~3 mins | - | ~8-fold increase in drug release compared to pure drug. | [1][2][3][6] |
| Artemether-Lumefantrine Nanopowder | - | - | 92.03 ± 0.72% (this compound) | Higher release compared to marketed formulation. | [7][8] |
| SNEDDS Formulation | - | - | 96.34 ± 0.65% (Artemether), High for this compound | Ten-fold increase in bioavailability of this compound from SNEDDS. | [10] |
| Optimized Nanosuspension | - | - | ~100% within 30 mins | - | [11] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Nanosuspensions in Animal Models
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Enhancement | Reference |
| Pro-Pheroid Formulation | Mouse | - | - | - | 3.5 times higher than reference solution in fasted state. | [13] |
| SNEDDS | Rat | 18.22 ± 2.32 | - | 190.82 ± 36.57 | - | [9][10] |
| FNP Nanoparticles | - | - | - | - | 4.8-fold increase compared to crystalline this compound. | [12] |
| SNEDDS | Wistar Rats | - | - | Increased by 1.71 times | Two-fold enhancement compared to plain drug. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce this compound nanoparticles by reducing the particle size of the drug in a liquid medium using milling media.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., Polyvinylpyrrolidone (PVP) and Sodium Lauryl Sulfate (SLS) in purified water)
-
Milling media (e.g., Zirconium oxide beads)
-
Wet milling equipment (e.g., Dyno-Mill)
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in the stabilizer solution.
-
Introduce the pre-suspension and milling media into the milling chamber of the wet mill.
-
Set the desired milling parameters (e.g., agitator speed, milling time, temperature).
-
Initiate the milling process. The high-energy impact of the milling media with the drug particles will cause particle size reduction.
-
Monitor the particle size periodically using a particle size analyzer until the desired nanoscale is achieved.
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be further processed, for instance, by lyophilization to obtain a dry powder.[7][8]
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To produce a this compound nanosuspension by forcing a drug suspension through a narrow gap at high pressure.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., Tween 80 in purified water)
-
High-pressure homogenizer
Procedure:
-
Prepare a coarse suspension of this compound in the stabilizer solution.
-
Pre-homogenize the suspension using a high-shear mixer to ensure uniformity.
-
Introduce the pre-homogenized suspension into the high-pressure homogenizer.
-
Apply high pressure (e.g., 500 to 1500 bar) and pass the suspension through the homogenization gap for a specified number of cycles.[4][15]
-
The cavitation, shear forces, and particle collision within the homogenizer will lead to a reduction in particle size.
-
Collect the nanosuspension and analyze its particle size and distribution.
-
Repeat the homogenization cycles until the desired particle size is obtained.
Protocol 3: Characterization of this compound Nanosuspensions
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanosuspension with purified water to an appropriate concentration.
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.[11]
B. In Vitro Dissolution Study:
-
The dissolution medium should be selected to mimic physiological conditions (e.g., 0.1 N HCl or phosphate buffer at pH 6.8).[18]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rpm (e.g., 100 rpm).[16]
-
Introduce a known amount of the this compound nanosuspension into the dissolution medium.
-
Withdraw samples at predetermined time intervals and replace with fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.[16][18]
Protocol 4: In Vivo Bioavailability Study
Objective: To evaluate the pharmacokinetic profile of the this compound nanosuspension in an animal model.
Materials:
-
This compound nanosuspension formulation
-
Control formulation (e.g., pure this compound suspension)
-
Suitable animal model (e.g., Wistar rats or mice)
-
Equipment for oral administration and blood sampling
Procedure:
-
Fast the animals overnight before the study, with free access to water.
-
Divide the animals into test and control groups.
-
Administer a single oral dose of the this compound nanosuspension to the test group and the control formulation to the control group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable route (e.g., retro-orbital plexus or tail vein).
-
Separate the plasma from the blood samples by centrifugation.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups.
-
Determine the relative bioavailability of the nanosuspension compared to the control formulation.
Mandatory Visualizations
Caption: Experimental workflow for formulation and evaluation of this compound nanosuspensions.
Caption: Logical relationship for improving this compound bioavailability with nanosuspensions.
References
- 1. Formulation development and characterization of this compound nanosuspension for enhanced antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. jetir.org [jetir.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and Scale-Up of Fast-Dissolving this compound Nanoparticles for Oral Malaria Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo efficacy and bioavailability of this compound: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Production and characterisation of highly concentrated nanosuspensions by high pressure homogenisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Release Testing of Lumefantrine Formulations
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the established methodologies for the in vitro release testing of various lumefantrine formulations. This compound, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits poor aqueous solubility, making the development of meaningful and discriminatory in vitro release methods crucial for formulation development and quality control.
Immediate-Release Solid Oral Dosage Forms (e.g., Tablets)
The most common formulation for this compound is an immediate-release tablet, often in a fixed-dose combination with artemether. The primary challenge in developing a dissolution method for these formulations is overcoming the low solubility of this compound to ensure adequate sink conditions.
Protocol 1: USP Apparatus 2 (Paddle Method) with Surfactant
This is a widely adopted method for routine quality control and formulation development of immediate-release this compound tablets.[1][2]
Objective: To assess the in vitro dissolution rate of this compound from immediate-release tablets.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Materials:
-
This compound tablets
-
Hydrochloric Acid (HCl)
-
Myrj 52 (or other suitable surfactant like Sodium Lauryl Sulfate - SLS)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
Experimental Conditions:
| Parameter | Value |
| Dissolution Medium | 0.025 N HCl with 1% Myrj 52 |
| Volume of Medium | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Agitation Speed | 100 rpm |
| Sampling Times | 15, 30, 45, 60, 90, 120 minutes |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
Procedure:
-
Preparation of Dissolution Medium: Prepare 900 mL of 0.025 N HCl and add 1% (w/v) of Myrj 52. Stir until the surfactant is completely dissolved. Degas the medium before use.
-
Dissolution Test:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one this compound tablet in each vessel.
-
Start the apparatus at 100 rpm.
-
At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter immediately.
-
-
Sample Analysis (HPLC):
-
Dilute the filtered samples with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC method.
-
Analyze the samples using a validated HPLC method. A typical mobile phase is a mixture of acetonitrile and a phosphate buffer.[2] Detection is typically performed using a UV detector at approximately 335 nm.[1][2]
-
-
Data Analysis: Calculate the percentage of this compound dissolved at each time point relative to the label claim.
Workflow for Immediate-Release Tablet Dissolution Testing
References
- 1. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets | springermedizin.de [springermedizin.de]
- 2. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Lumefantrine Efficacy Using a Modified Ring-Stage Survival Assay (RSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and experimental protocols for assessing the efficacy of lumefantrine against the ring stages of Plasmodium falciparum, the deadliest malaria parasite. By adapting the principles of the Ring-Stage Survival Assay (RSA), researchers can investigate the susceptibility of parasite populations to this compound, a key partner drug in widely used artemisinin-based combination therapies (ACTs).
Introduction
This compound is a crucial long-acting partner drug in ACTs, responsible for clearing residual parasites that may survive the initial onslaught of the fast-acting artemisinin component.[1] Its primary mechanism of action involves the inhibition of hemozoin formation within the parasite's food vacuole.[2][3] During its intraerythrocytic life cycle, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2] this compound is believed to interfere with this detoxification process, leading to an accumulation of toxic heme and subsequent parasite death.[2]
While the standard Ring-Stage Survival Assay (RSA) was developed to assess the susceptibility of early-stage parasites to artemisinin derivatives, its principles can be adapted to evaluate the efficacy of slower-acting drugs like this compound. This modified assay allows for the quantification of parasite survival following a defined exposure to this compound, providing valuable data on potential resistance or reduced susceptibility.
Data Presentation: In Vitro Susceptibility of P. falciparum to this compound
The following tables summarize quantitative data on the in vitro activity of this compound against P. falciparum, providing a baseline for interpreting results from modified RSA protocols.
Table 1: Stage-Specific 50% Inhibitory Concentrations (IC50) of this compound against Artemisinin-Resistant (ANL4) and -Sensitive (3D7) P. falciparum Strains [4][5]
| Parasite Stage (hours post-invasion) | ANL4 (IC50 in nM) | 3D7 (IC50 in nM) |
| 0-12 (Early Rings) | ~15 | ~3 |
| 12-24 (Late Rings/Early Trophozoites) | ~18 | ~5 |
| 24-36 (Trophozoites) | ~10 | ~5 |
| 36-48 (Schizonts) | ~8 | ~4 |
Table 2: In Vitro Susceptibility of P. falciparum Isolates from Thailand to this compound [1]
| Parameter | Value (nM) |
| Geometric Mean EC50 | 15.13 |
| Geometric Mean EC90 | 86.71 |
| Geometric Mean EC99 | 359.97 |
Table 3: In Vitro Susceptibility of Kenyan P. falciparum Isolates to this compound [6]
| Parameter | Value (nM) |
| IC50 Range | <30 to >200 |
Experimental Protocols
This section provides detailed methodologies for a modified Ring-Stage Survival Assay tailored for this compound and a standard in vitro susceptibility assay for comparison.
Modified Ring-Stage Survival Assay (RSA) for this compound
This protocol is adapted from the standard RSA for artemisinins to account for the slower mechanism of action of this compound. The key modification is a longer, continuous drug exposure rather than a short pulse.
Objective: To determine the survival rate of early ring-stage P. falciparum parasites after a defined period of exposure to this compound.
Materials:
-
P. falciparum culture (synchronized to early ring stages)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Microscope with oil immersion objective
-
Giemsa stain
-
Flow cytometer (optional, for high-throughput analysis)
-
SYBR Green I or other DNA-intercalating dyes (for flow cytometry)
Protocol:
-
Parasite Synchronization:
-
Assay Setup:
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 500 nM.[8] Also, prepare a drug-free control (containing the same concentration of DMSO as the highest this compound concentration).
-
In a 96-well plate, add 100 µL of the parasite culture to wells containing 100 µL of the this compound dilutions or the drug-free control.
-
-
Drug Exposure:
-
Incubate the plate at 37°C in a humidified incubator with the appropriate gas mixture for 48 hours. This extended, continuous exposure is crucial for assessing the effect of the slower-acting this compound.
-
-
Assessment of Parasite Survival:
-
After the 48-hour incubation, remove the drug-containing medium by washing the cells three times with complete culture medium.
-
Resuspend the cells in 200 µL of fresh, drug-free complete culture medium and incubate for an additional 24 hours to allow surviving parasites to develop into mature stages (trophozoites and schizonts).
-
Determine the final parasitemia in each well. This can be done by:
-
Microscopy: Prepare Giemsa-stained thin blood smears from each well and count the number of viable parasites per 10,000 erythrocytes. Viable parasites are those that have developed into trophozoites or schizonts.
-
Flow Cytometry: Stain the cells with a DNA dye like SYBR Green I and a mitochondrial membrane potential-sensitive dye like MitoTracker Deep Red.[7] Viable parasites will be positive for both stains. This method allows for high-throughput and objective quantification.
-
-
-
Data Analysis:
-
Calculate the parasite survival rate for each this compound concentration using the following formula:
-
Survival Rate (%) = (Parasitemia in drug-treated well / Parasitemia in drug-free control well) x 100
-
-
Plot the survival rate against the this compound concentration to generate a dose-response curve.
-
From the curve, determine the this compound concentration that results in a pre-defined level of parasite killing (e.g., 50% or 90% reduction in survival).
-
Standard In Vitro Susceptibility Assay (IC50 Determination)
This protocol determines the 50% inhibitory concentration (IC50) of this compound and is a standard method for assessing antimalarial drug efficacy.
Objective: To determine the concentration of this compound that inhibits the growth of P. falciparum by 50%.
Materials: Same as for the Modified RSA.
Protocol:
-
Parasite Culture:
-
Use asynchronous or loosely synchronized P. falciparum cultures with a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the parasite culture to the wells.
-
-
Drug Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
-
-
Growth Inhibition Assessment:
-
Parasite growth can be quantified using various methods:
-
SYBR Green I-based fluorescence assay: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure the fluorescence using a plate reader.
-
[³H]-hypoxanthine incorporation assay: Add radiolabeled hypoxanthine to the culture. Parasites incorporate it into their nucleic acids. Measure the radioactivity to quantify parasite growth.[6]
-
pLDH assay: Measure the activity of the parasite-specific lactate dehydrogenase enzyme.
-
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: this compound's Disruption of Heme Detoxification
Caption: Mechanism of this compound action in the parasite's digestive vacuole.
Experimental Workflow: Modified Ring-Stage Survival Assay (RSA) for this compound
Caption: Workflow for the modified Ring-Stage Survival Assay for this compound.
References
- 1. In vitro sensitivity of Plasmodium falciparum to this compound in north-western Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Lumefantrine's Effect on Parasite Clearance Time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the efficacy of lumefantrine, a key antimalarial drug, by measuring its effect on parasite clearance time. The protocols outlined below cover both in vivo and in vitro approaches, data analysis, and interpretation.
Introduction
This compound is a crucial component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2][3] Its mechanism of action involves inhibiting the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[2][4][5] This leads to the accumulation of toxic heme, ultimately causing parasite death.[2][4] this compound has a significantly longer half-life (3-6 days) compared to its artemisinin partners, which allows it to clear residual parasites and prevent recrudescence.[1][5][6]
Monitoring the effectiveness of this compound is essential for managing drug resistance and ensuring optimal patient outcomes. A key pharmacodynamic parameter for assessing antimalarial drug efficacy is the parasite clearance time, which measures the rate at which parasites are eliminated from the bloodstream following treatment.[7][8][9] Delayed parasite clearance can be an early indicator of reduced drug susceptibility.[10][11][12]
These protocols detail standardized methods for determining this compound's effect on parasite clearance, providing researchers with the tools to conduct robust efficacy studies.
In Vivo Efficacy Assessment: Therapeutic Efficacy Studies (TES)
Therapeutic Efficacy Studies (TES) are the gold standard for evaluating antimalarial drug efficacy in real-world clinical settings. The World Health Organization (WHO) provides a template protocol for conducting these studies.
Experimental Protocol: In Vivo Parasite Clearance Measurement
Objective: To determine the parasite clearance time and other efficacy endpoints of this compound-containing therapies in patients with uncomplicated P. falciparum malaria.
Methodology:
-
Patient Enrollment:
-
Recruit patients with uncomplicated P. falciparum malaria, confirmed by microscopy.
-
Obtain informed consent.
-
Record baseline demographic and clinical data.
-
Collect a baseline blood sample for parasite density determination and molecular analysis.
-
-
Drug Administration:
-
Follow-up and Sample Collection:
-
Monitor patients clinically on days 0, 1, 2, 3, 7, 14, 21, and 28.[13]
-
Collect blood samples (finger-prick or venous) for parasite density measurement at scheduled follow-up visits. For detailed parasite clearance kinetics, more frequent sampling (e.g., every 6-12 hours) is recommended in the first 48-72 hours.[8][14][15]
-
Prepare thick and thin blood smears for microscopic examination and dried blood spots (DBS) for molecular analysis.
-
-
Parasite Density Measurement:
-
Microscopy: Quantify parasitemia by counting the number of asexual parasites per 200-500 white blood cells (WBCs) on a Giemsa-stained thick blood smear, assuming a standard WBC count (e.g., 8000/µL).[16][17][18]
-
Quantitative PCR (qPCR): For more sensitive detection, especially at low parasite densities, use qPCR to quantify parasite DNA relative to a human housekeeping gene (e.g., β-tubulin).[7][19]
-
-
Data Analysis:
-
Calculate parasite density at each time point.
-
Use the WorldWide Antimalarial Resistance Network (WWARN) Parasite Clearance Estimator (PCE) tool to analyze the parasite clearance curve.[8][15][20][21][22] This tool calculates key parameters such as:
-
Determine the proportion of patients with parasites detectable on Day 3, a key indicator of potential artemisinin resistance.[14]
-
-
Molecular Correction:
-
Use PCR genotyping to distinguish between recrudescence (treatment failure) and new infections, which is crucial in areas with high malaria transmission.
-
Data Presentation: In Vivo Efficacy of Artemether-Lumefantrine
| Parameter | Description | Representative Value | Citation |
| Cure Rate (PCR-corrected) | Percentage of patients with no parasites at the end of the follow-up period, after accounting for new infections. | >95% in many regions | [1] |
| Median Parasite Clearance Time | The median time for parasites to become undetectable by microscopy. | Approximately 30-48 hours | [15][23] |
| Parasite Clearance Half-Life | The time for parasite density to reduce by half. | Median of 1.7 to 2.36 hours in some studies | [15][17] |
| Day 3 Positivity Rate | Percentage of patients with detectable parasitemia on day 3 post-treatment. | A low percentage is expected with effective treatment. | [14] |
In Vitro Susceptibility Testing
In vitro assays are essential for monitoring changes in the intrinsic susceptibility of P. falciparum to this compound and for screening new compounds.
Experimental Protocol: SYBR Green I-based Drug Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.
Methodology:
-
Parasite Culture:
-
Culture P. falciparum isolates or laboratory-adapted strains in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and red blood cells).
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in culture medium in a 96-well microplate.
-
Include drug-free wells as negative controls and wells with known resistant and sensitive parasite strains as positive controls.
-
-
Assay Procedure:
-
Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well of the drug plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
-
Growth Inhibition Measurement:
-
After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of parasite growth.
-
-
Data Analysis:
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.
-
Data Presentation: In Vitro Susceptibility of P. falciparum to this compound
| Parameter | Description | Representative Value Range | Citation |
| IC50 (50% Inhibitory Concentration) | The concentration of this compound required to inhibit 50% of parasite growth in vitro. | Varies by isolate; can range from low nanomolar to over 100 nM. | [24][25][26] |
Note: IC50 values can vary significantly between different parasite strains and laboratory conditions. It is crucial to include reference strains with known susceptibility profiles in each assay for comparison.
Visualizations
Experimental Workflow for In Vivo Parasite Clearance Assessment
Caption: Workflow for in vivo assessment of this compound's effect on parasite clearance.
Proposed Mechanism of Action of this compound
Caption: this compound's proposed mechanism of action in the parasite food vacuole.
Data Analysis Pipeline for Parasite Clearance Curve
Caption: Data analysis pipeline for estimating parasite clearance parameters.
References
- 1. droracle.ai [droracle.ai]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In vitro sensitivity of Plasmodium falciparum and clinical response to this compound (benflumetol) and artemether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 7. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The parasite clearance curve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tropmedres.ac [tropmedres.ac]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. In Vivo Parasitological Measures of Artemisinin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parasite Clearance and Artemether Pharmacokinetics Parameters Over the Course of Artemether-Lumefantrine Treatment for Malaria in Human Immunodeficiency Virus (HIV)-Infected and HIV-Uninfected Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine–Pyrimethamine Versus Artemether–this compound in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicinearticle.com [medicinearticle.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of parasite clearance in Plasmodium knowlesi infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bayesian Hierarchical Regression on Clearance Rates in the Presence of “Lag” and “Tail” Phases with an Application to Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy of artemisinin–this compound for treatment of uncomplicated malaria after more than a decade of its use in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobologram Analysis of Lumefantrine and Artemether Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The artemisinin-based combination therapy (ACT) comprising artemether and lumefantrine is a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria. The efficacy of this combination relies on the synergistic interaction between the two drugs. Artemether, a fast-acting artemisinin derivative, rapidly reduces the parasite biomass, while the slower-acting this compound eliminates the remaining parasites, preventing recrudescence.[1] Understanding and quantifying the synergy between these two compounds is crucial for drug development, optimizing dosage regimens, and combating the emergence of drug resistance.
Isobologram analysis is a widely accepted method for evaluating the interactions between two drugs.[2][3] This method provides a graphical representation of synergy, additivity, or antagonism and allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the drug interaction. These application notes provide a detailed protocol for assessing the synergy between artemether and this compound using isobologram analysis, tailored for researchers in antimalarial drug discovery and development.
Signaling Pathway of Artemether and this compound Action
Artemether and this compound exhibit complementary mechanisms of action that target the heme detoxification pathway in Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.
-
Artemether : This fast-acting drug is activated by heme iron, leading to the generation of reactive oxygen species (ROS). These ROS cause widespread damage to parasite proteins and membranes, leading to rapid parasite clearance.[2][4]
-
This compound : This drug is thought to interfere with the heme polymerization process, leading to an accumulation of toxic free heme, which ultimately kills the parasite.[1][4]
The combined action of both drugs at different points in this critical pathway enhances their overall antimalarial activity.
Experimental Workflow
The overall workflow for assessing the synergy between artemether and this compound involves parasite culture, in vitro drug sensitivity testing using a checkerboard assay, data analysis to determine IC50 values, and finally, isobologram construction and FIC index calculation.
Experimental Protocols
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Artemether (analytical grade)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol for In Vitro Synergy Testing (Checkerboard Assay)
-
Parasite Culture Maintenance:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% hematocrit in complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment before the assay.
-
-
Drug Stock and Plate Preparation:
-
Prepare 10 mM stock solutions of artemether and this compound in DMSO.
-
Create a drug dilution matrix in a separate 96-well plate. For each drug, perform serial dilutions to obtain a range of concentrations.
-
In the assay plate, add 50 µL of complete medium to all wells.
-
Add 50 µL of the artemether dilutions horizontally and 50 µL of the this compound dilutions vertically to create a checkerboard of drug combinations. Include wells with each drug alone and drug-free controls.
-
-
Assay Initiation and Incubation:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well of the drug-loaded plate.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth (SYBR Green I Assay):
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis
-
IC50 Determination:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration for each drug alone and for each fixed-ratio combination.
-
Calculate the 50% inhibitory concentration (IC50) for each curve using non-linear regression analysis (sigmoidal dose-response).
-
-
Fractional Inhibitory Concentration (FIC) Index Calculation:
-
The FIC for each drug in the combination is calculated as follows:
-
FIC of Artemether = (IC50 of Artemether in combination) / (IC50 of Artemether alone)
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
-
The FIC index (ΣFIC) is the sum of the individual FICs:
-
ΣFIC = FIC of Artemether + FIC of this compound
-
-
-
Isobologram Construction and Interpretation:
-
Plot the FIC of Artemether on the y-axis and the FIC of this compound on the x-axis.
-
A line of additivity connects the points (1,0) and (0,1).
-
The interpretation of the drug interaction is based on the position of the data points relative to this line and the calculated ΣFIC:
-
Synergy: Data points fall below the line of additivity (ΣFIC < 1.0).
-
Additivity: Data points fall on the line of additivity (ΣFIC = 1.0).
-
Antagonism: Data points fall above the line of additivity (ΣFIC > 1.0).
-
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the synergy analysis.
Table 1: IC50 Values of Artemether and this compound Alone and in Combination against P. falciparum Strains.
| Drug/Combination | P. falciparum Strain | IC50 (nM) ± SD |
| Artemether | 3D7 | [Insert experimental value] |
| This compound | 3D7 | [Insert experimental value] |
| Artemether + this compound (1:1 ratio) | 3D7 | [Insert experimental value] |
| Artemether | Dd2 | [Insert experimental value] |
| This compound | Dd2 | [Insert experimental value] |
| Artemether + this compound (1:1 ratio) | Dd2 | [Insert experimental value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Fractional Inhibitory Concentration (FIC) Index for Artemether and this compound Combination.
| P. falciparum Strain | FIC of Artemether | FIC of this compound | ΣFIC (FIC Index) | Interpretation |
| 3D7 | [Calculated value] | [Calculated value] | [Calculated value] | [Synergy/Additivity/Antagonism] |
| Dd2 | [Calculated value] | [Calculated value] | [Calculated value] | [Synergy/Additivity/Antagonism] |
ΣFIC < 1.0 indicates synergy; ΣFIC = 1.0 indicates additivity; ΣFIC > 1.0 indicates antagonism.
Conclusion
This set of application notes and protocols provides a comprehensive guide for researchers to quantitatively assess the synergistic interaction between artemether and this compound using isobologram analysis. The detailed experimental procedures and data analysis framework will enable the generation of robust and reproducible results, contributing to a deeper understanding of this vital antimalarial drug combination and aiding in the development of future therapeutic strategies.
References
- 1. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. iddo.org [iddo.org]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
Troubleshooting & Optimization
Technical Support Center: Improving Lumefantrine Aqueous Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lumefantrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer or cell culture medium?
A1: this compound is a highly lipophilic and weakly basic compound, making it practically insoluble in water and aqueous buffers at neutral pH.[1] Its low aqueous solubility (reported as <80 ng/mL) is a primary reason for precipitation when transitioning from an organic stock solution to an aqueous environment.[2] Factors such as the final concentration of the organic solvent, the pH of the medium, and the presence of salts can further contribute to precipitation.[3]
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to prepare this compound stock solutions.[4][5] Chloroform and dichloromethane also show good solubility for this compound.[1] It is crucial to start with a high-concentration stock in a suitable organic solvent before further dilution.
Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is generally tolerated in cell-based assays?
A3: The tolerance of cell lines to organic solvents varies. However, a final concentration of DMSO at 0.5% to 1% is generally considered acceptable for most cell-based assays without causing significant cytotoxicity.[6] It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay.
Q4: Can I use surfactants to improve this compound solubility?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble drugs like this compound.[7][8][9] Non-ionic surfactants such as Tween 80, Myrj 52, and Pluronic F68 have been shown to enhance the solubility of this compound in aqueous media.[10][11] However, for cell-based assays, it is important to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid cell lysis.[12]
Q5: What are solid dispersions and how can they help with this compound solubility?
A5: Solid dispersions are systems where a poorly soluble drug is dispersed within a hydrophilic carrier. This technique can enhance the dissolution rate and solubility of the drug.[7][10] For this compound, solid dispersions using carriers like polyvinylpyrrolidone (PVP) K-30, Soluplus, and Poloxamer 188 have been shown to significantly increase its aqueous solubility.[10][13][14][15]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The final concentration of the organic solvent is too low to maintain solubility. | Decrease the dilution factor. Prepare a more concentrated stock solution if possible, to minimize the volume added to the aqueous phase. |
| The pH of the aqueous buffer is not optimal for this compound solubility. | This compound is a weakly basic drug. Adjusting the pH of the buffer to a slightly acidic range (e.g., pH 1.2) has been shown to improve its solubility.[10][11] However, ensure the pH is compatible with your assay. |
| "Salting out" effect due to high salt concentration in the buffer. | If possible, reduce the salt concentration of your buffer. Alternatively, consider using a different buffer system. |
Issue 2: this compound precipitates in cell culture medium over time.
| Possible Cause | Troubleshooting Step |
| The final concentration of this compound exceeds its solubility limit in the complete medium. | Lower the final concentration of this compound in your experiment. Determine the maximum soluble concentration in your specific cell culture medium empirically. |
| Interaction with components in the serum or medium. | Reduce the serum concentration if your experiment allows. Alternatively, prepare the this compound solution in a serum-free medium first and then add it to the cells with serum-containing medium. |
| Evaporation of the culture medium leading to increased solute concentration. | Ensure proper humidification of the incubator and seal culture plates or flasks to minimize evaporation.[3] |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and the enhancement achieved through different formulation strategies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (0.002%) | [1] |
| Chloroform | Soluble (7.5%) | [1] |
| Dichloromethane | Soluble (7.5%) | [1] |
| Acetonitrile | Very Slightly Soluble (0.013%) | [1] |
| Dimethylformamide (DMF) | ~ 5 mg/mL | [4] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~ 0.33 mg/mL | [4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 0.2 mg/mL | [5] |
Table 2: Enhanced Aqueous Solubility of this compound Using Different Techniques
| Technique | Carrier/Excipient | Fold Increase in Solubility (approx.) | Reference |
| Solid Dispersion | Poloxamer 188 (1:3 ratio) in distilled water | 9.1 | [13] |
| Solid Dispersion | PVP K-30 (1:2 ratio) in water | 66.3 | [10] |
| Solid Dispersion | Soluplus (1:2 ratio) in water | 69.9 | [10] |
| Inclusion Complex | β-cyclodextrin in phosphate buffer pH 6.8 | 1.3 | [16] |
| Cocrystal | Adipic Acid | Enhanced solubility and dissolution rate | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate organic solvent (e.g., DMF or DMSO) to a final concentration of 5-10 mg/mL.[4][18]
-
Ensure complete dissolution, using gentle warming or sonication if necessary.[18]
-
Store the stock solution at -20°C, protected from light.[4]
-
-
Working Solution Preparation (Dilution into Aqueous Buffer):
-
Thaw the stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in the organic solvent to achieve intermediate concentrations.
-
To prepare the final working solution, add a small volume of the intermediate stock solution to the pre-warmed aqueous assay buffer or cell culture medium while vortexing to ensure rapid mixing and minimize precipitation.
-
The final concentration of the organic solvent should be kept as low as possible, ideally below 1%.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution:
-
Solvent Evaporation:
-
Allow the solvent to evaporate under a controlled environment (e.g., in a fume hood or using a rotary evaporator).
-
-
Final Product:
-
The resulting solid dispersion should be a uniform powder. Pass the dispersion through a sieve to ensure uniformity.[10]
-
This solid dispersion can then be used for dissolution studies or reconstituted in an aqueous buffer for in vitro assays.
-
Visualizations
References
- 1. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. brieflands.com [brieflands.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound solid dispersions with piperine for the enhancement of solubility, bioavailability and anti-parasite activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of solid dispersion of this compound for dissolution enhancement [magnascientiapub.com]
- 16. impactfactor.org [impactfactor.org]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Enhancing Oral Bioavailability of Lumefantrine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the poor oral bioavailability of the antimalarial drug, lumefantrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
1. Formulation & Dissolution
-
Question: My this compound solid dispersion formulation is showing poor dissolution enhancement. What are the possible causes and solutions?
Answer: Poor dissolution of this compound from solid dispersions can stem from several factors. Firstly, the choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone K-30 (PVP K-30), Soluplus, and Lutrol F68 have been shown to be effective.[1] The drug-to-polymer ratio also plays a significant role; varying this ratio can impact dissolution rates.[2][3] The method of preparation is another key factor. Solvent evaporation and kneading methods have been reported to be more effective than simple physical mixtures.[2] Finally, the crystalline nature of the drug within the dispersion can hinder dissolution. Techniques that promote the amorphous state of this compound, such as hot-melt extrusion, can significantly improve dissolution.[1][4]
Troubleshooting Steps:
-
Polymer Selection: Experiment with different hydrophilic polymers (e.g., PVP K-30, HPMCAS, Poloxamer 188).[1][3][5]
-
Drug-to-Polymer Ratio: Optimize the ratio of this compound to the polymer. Ratios of 1:1 and 1:3 have been investigated.[2]
-
Preparation Method: Compare different methods like solvent evaporation, kneading, and hot-melt extrusion.[2][4]
-
Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of this compound in your formulation.[1][4]
-
-
Question: I am developing a lipid-based formulation for this compound, but the drug is precipitating upon dilution in aqueous media. How can I prevent this?
Answer: this compound has a high propensity to crystallize from nano-scale droplets in aqueous acidic environments, which is a common issue with lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6] The choice of surfactants and co-surfactants is crucial for maintaining the drug in a solubilized state. Incorporating surfactants such as Kolliphor EL and Kollidon VA 64 fine has been shown to prevent crystallization.[6] Solidification of the lipid-based formulation with adsorbents like Neusilin FH2 can also prevent drug precipitation in acidic conditions.[6] Additionally, forming an ionic liquid of this compound, such as this compound docusate, can significantly enhance its solubility and stability in lipid-based formulations.[7]
Troubleshooting Steps:
-
Excipient Screening: Screen different surfactants and co-surfactants for their ability to maintain this compound solubility upon dilution.
-
Solidification: Consider preparing solid SEDDS (S-SEDDS) by adsorbing the liquid formulation onto a solid carrier.[6]
-
Ionic Liquid Formation: Explore the use of this compound ionic liquids to improve lipid solubility and reduce precipitation.[7]
-
-
Question: My nanoparticle formulation of this compound is showing particle size instability and aggregation. What can I do to improve stability?
Answer: Maintaining the physical stability of this compound nanoparticles is essential for their efficacy. The choice of stabilizer is a key determinant of stability. Polymeric stabilizers like hydroxypropylmethylcellulose acetate succinate (HPMCAS) have been successfully used to produce stable this compound nanoparticles.[8][9] The process of converting the nanoparticle suspension into a dry powder, for instance through spray drying, is a critical step where aggregation can occur.[8] Ensuring the nanoparticles are readily redispersible after drying is vital.[8] The formulation should be stable under accelerated aging conditions (e.g., 50°C, 75% RH) to ensure a reasonable shelf-life.[8]
Troubleshooting Steps:
-
Stabilizer Optimization: Evaluate different stabilizers and their concentrations to prevent particle aggregation.
-
Drying Process: Optimize the spray drying or lyophilization process to obtain a stable, redispersible powder.[8][10]
-
Stability Studies: Conduct accelerated stability studies to assess the long-term stability of the nanoparticle formulation.[8]
-
2. Bioavailability & In Vivo Studies
-
Question: The in vivo bioavailability of my this compound formulation is still low, despite good in vitro dissolution. What could be the reason?
Answer: While in vitro dissolution is a critical parameter, it does not always directly correlate with in vivo bioavailability. Several physiological factors can limit the absorption of this compound even from formulations with enhanced dissolution. This compound is a substrate for the efflux transporter P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby limiting its absorption.[11] Co-administration with a P-gp inhibitor like verapamil has been shown to significantly increase its bioavailability.[11] Furthermore, the presence of food, particularly fat, dramatically enhances this compound absorption.[12][13][14] This "food effect" is a major consideration for in vivo studies. The metabolism of this compound, primarily by the liver enzyme CYP3A4, also plays a role in its overall bioavailability.[15]
Troubleshooting Steps:
-
P-gp Inhibition: Consider co-formulating or co-administering your this compound formulation with a known P-gp inhibitor.
-
Food Effect Study: Conduct in vivo studies under both fasted and fed conditions to assess the impact of food on your formulation's performance.[16] A small amount of fat (around 1.2g) can be sufficient to significantly improve absorption.[13][17]
-
Permeability Studies: Utilize in situ intestinal perfusion models to directly assess the permeability of this compound from your formulation.[11][18]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound's oral bioavailability.
Table 1: Enhancement of this compound Solubility and Dissolution
| Formulation Approach | Key Excipients | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | PVP K-30, Soluplus, Lutrol F68 | Increased solubility compared to pure drug.[1] | [1] |
| Solid Dispersion | Maltodextrin, HPC | Increased dissolution with solvent evaporation and kneading methods.[2] | [2] |
| Solid Dispersion (HME) | Not specified | IC50 value 18-220 times lower than pure this compound.[4] | [4] |
| Amorphous Solid Dispersion | HPMCP, HPMCAS | Maximum drug release of 140 µg/mL (vs. <80 ng/mL for Coartem®).[3][19] | [3][19] |
| Nanosuspension | Polysorbate 80 | Saturation solubility increased to 1670 µg/mL (vs. 212.33 µg/mL for pure drug).[10] | [10] |
| Cocrystals | Adipic acid | 86.88% drug dissolved in 30 min (vs. 30.22% for pure drug).[20] | [20] |
Table 2: In Vivo Pharmacokinetic Parameters of Enhanced this compound Formulations
| Formulation Approach | Animal Model/Subjects | Key Finding | Reference |
| Nanoparticles (FNP) | Not specified | 4.8-fold increase in bioavailability compared to crystalline this compound.[8] | [8] |
| Solid Dispersion Tablet | Mice | Higher AUC and Cmax compared to plain drug and marketed tablet.[1] | [1] |
| Solid Dispersion Formulation | Healthy Volunteers | Up to 48-fold increase in bioavailability under fasted conditions compared to conventional tablets.[21][22] | [21][22] |
| Lipid-Based Formulation | Murine Malaria Model | 100% survival at 1/10 dose level, whereas innovator formulation showed 62.5% survival.[23] | [23] |
| SNEDDS | Rats | 2-fold enhancement in bioavailability; AUC increased 1.71 times for this compound.[24] | [24] |
| SNEDDS | Rats | Cmax enhanced from 2.39±1.61 to 18.22±2.32 ng/mL.[25] | [25] |
| Pro-Pheroid Formulation | Mice | 3.5-fold higher bioavailability compared to reference solution in fasted state.[16] | [16] |
| Co-administration with Verapamil | Rats | 79.62% increase in oral bioavailability.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
1. Preparation of Solid Dispersions by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone K-30 (PVP K-30), Acetone, Chloroform.[1]
-
Procedure: [1]
-
Dissolve the required amounts of this compound and PVP K-30 in a suitable solvent (e.g., acetone for artemether and chloroform for this compound).
-
Stir the solution continuously for approximately 30 minutes at room temperature to ensure complete dissolution and mixing.
-
Allow the solvent to evaporate under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Once the solvent has completely evaporated, scrape the resulting solid mass.
-
Pass the dried dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
2. In Vitro Dissolution Study
-
Objective: To evaluate the dissolution rate of a this compound formulation.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of 0.1 N HCl.[24] Surfactants like Myrj 52 (1%) may be added to the medium to improve the solubility of the drug.[1]
-
Procedure: [24]
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 100 rpm.
-
Place a known amount of the this compound formulation (e.g., equivalent to a single dose) into each dissolution vessel.
-
At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a specific volume of the sample from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Visualizations
Logical Workflow for Overcoming Poor Oral Bioavailability of this compound
Caption: A workflow diagram illustrating the key stages in developing and evaluating formulations to enhance the oral bioavailability of this compound.
Signaling Pathway of this compound Absorption and Metabolism
Caption: A diagram illustrating the key steps in the absorption and metabolism of this compound, highlighting the roles of P-gp efflux and CYP3A4 metabolism.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Preparation and evaluation of solid dispersion of this compound for dissolution enhancement [magnascientiapub.com]
- 3. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Ionic Liquid Forms of the Antimalarial this compound in Combination with LFCS Type IIIB Lipid-Based Formulations Preferentially Increase Lipid Solubility, In Vitro Solubilization Behavior and In Vivo Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and Scale-Up of Fast-Dissolving this compound Nanoparticles for Oral Malaria Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (644f) Formulation, Stability, and Scalability of Fast-Releasing this compound Nanoparticles for the Treatment of Malaria | AIChE [proceedings.aiche.org]
- 10. malariaworld.org [malariaworld.org]
- 11. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.uva.nl [pure.uva.nl]
- 13. How much fat is necessary to optimize this compound oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. extranet.who.int [extranet.who.int]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. In vivo efficacy and bioavailability of this compound: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancement of Solubility and Dissolution Rate of this compound by Pharmaceutical Cocrystals [wisdomlib.org]
- 21. Bioavailability of this compound Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Evaluation of novel lipid based formulation of β-Artemether and this compound in murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. archives.ijper.org [archives.ijper.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing lumefantrine delivery using self-nanoemulsifying drug delivery systems (SNEDDS)
Welcome to the technical support center for the optimization of lumefantrine delivery using self-nanoemulsifying drug delivery systems (SNEDDS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key first steps in developing a this compound SNEDDS formulation?
A1: The initial and most critical step is to determine the solubility of this compound in various oils, surfactants, and co-surfactants.[1][2] This screening process allows for the selection of excipients that have the highest solubilizing capacity for this compound, which is essential for a stable and effective SNEDDS formulation.[3][4][5] Following the selection of appropriate excipients, the construction of pseudo-ternary phase diagrams is recommended to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in the formation of a stable nanoemulsion.[6][7]
Q2: How do I select the appropriate excipients for my this compound SNEDDS?
A2: The choice of excipients is paramount for a successful formulation.
-
Oils: Select an oil that demonstrates high solubility for this compound. Oleic acid has been frequently reported to have excellent solubilizing capacity for this compound.[1][2][3][5][8]
-
Surfactants: The surfactant should have a suitable Hydrophilic-Lipophilic Balance (HLB) value to facilitate the formation of a stable oil-in-water nanoemulsion. Non-ionic surfactants are generally preferred due to their lower toxicity. Tween 80 and Cremophor EL are commonly used and have shown good results in this compound SNEDDS formulations.[1][3][5][6]
-
Co-surfactants/Co-solvents: These agents help to reduce the interfacial tension and improve the spontaneity of nanoemulsification. Transcutol HP and Capmul MCM have been effectively used in combination with surfactants to enhance the stability and performance of this compound SNEDDS.[1][3][5][6][7]
Q3: What is the significance of the droplet size and zeta potential in a this compound SNEDDS formulation?
A3: The droplet size and zeta potential are critical quality attributes of a SNEDDS formulation.
-
Droplet Size: A small droplet size (typically below 200 nm) provides a larger surface area for drug release and absorption, which can lead to enhanced bioavailability.[9][10]
-
Zeta Potential: This parameter indicates the magnitude of the electrostatic repulsive forces between droplets. A sufficiently high absolute zeta potential (typically > ±20 mV) helps to prevent droplet aggregation and ensures the physical stability of the nanoemulsion.[9][11][12]
Q4: Can I convert my liquid this compound SNEDDS to a solid dosage form?
A4: Yes, converting a liquid SNEDDS to a solid form (S-SNEDDS) is a common strategy to improve stability, handling, and patient compliance.[13] This is often achieved by adsorbing the liquid SNEDDS onto a solid carrier, such as Neusilin US2.[1] The resulting free-flowing powder can then be filled into capsules. It's important to characterize the S-SNEDDS to ensure that the solidification process does not negatively impact its performance, such as particle size and drug release.[1][2]
Troubleshooting Guides
Problem 1: Poor Emulsification or Phase Separation Upon Dilution
Possible Causes:
-
Inappropriate ratio of oil, surfactant, and co-surfactant.
-
Poor solubility of this compound in the chosen excipients.
-
Low concentration of surfactant/co-surfactant.
-
Incompatible excipients.
Solutions:
-
Optimize Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for your chosen oil, surfactant, and co-surfactant that lead to a stable nanoemulsion region.[6][7]
-
Re-screen Excipients: If optimization of ratios is unsuccessful, consider re-evaluating the solubility of this compound in a wider range of excipients to find a more suitable system.[1][2]
-
Increase Surfactant/Co-surfactant Concentration: A higher concentration of the surfactant/co-surfactant mixture can improve emulsification.[14][15] However, be mindful that excessively high concentrations can sometimes lead to gastrointestinal irritation.[13]
-
Check Excipient Compatibility: Ensure that all components of your formulation are compatible with each other.
Problem 2: Large Droplet Size or High Polydispersity Index (PDI)
Possible Causes:
-
Sub-optimal ratio of surfactant to oil.
-
Insufficient energy input during emulsification (if using a high-energy method).
-
Poor choice of surfactant or co-surfactant.
Solutions:
-
Adjust Surfactant-to-Oil Ratio (SOR): Systematically vary the SOR to find the optimal ratio for achieving the desired droplet size. Generally, a higher SOR leads to smaller droplets.[16]
-
Optimize Homogenization Parameters: If using high-pressure homogenization or ultrasonication, increasing the pressure, number of passes, or sonication time and amplitude can reduce particle size.[16]
-
Evaluate Different Surfactants/Co-surfactants: The choice of emulsifiers is critical. Experiment with different surfactants or combinations of surfactants and co-surfactants to find a system that effectively reduces interfacial tension.
Problem 3: Drug Precipitation During Storage or In Vitro Dissolution
Possible Causes:
-
The drug concentration exceeds the saturation solubility in the formulation.
-
Instability of the nanoemulsion leading to drug expulsion.
-
Inappropriate pH of the dissolution medium.
Solutions:
-
Reduce Drug Loading: Ensure that the amount of this compound in the formulation is below its saturation solubility in the chosen excipient blend.
-
Enhance Formulation Stability: Re-optimize the SNEDDS formulation to improve its thermodynamic stability. This can involve adjusting excipient ratios or selecting more effective stabilizers.[15]
-
Modify Dissolution Medium: For in vitro dissolution testing of poorly soluble drugs like this compound, it is often necessary to use a dissolution medium containing a surfactant (e.g., 1% w/v sodium lauryl sulphate or 1% Myrj 52) to ensure sink conditions and prevent precipitation.[1][2][17][18]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Excipients
| Excipient | Type | Solubility (mg/mL) | Reference |
| Oleic Acid | Oil | 597.85 ± 0.34 | [6] |
| Capmul MCM | Oil | 16.39 ± 0.48 | [6] |
| Arachis Oil | Oil | 32.85 ± 0.21 | [6] |
| Corn Oil | Oil | 23.91 ± 0.87 | [6] |
| Isopropyl myristate | Oil | 50.11 ± 0.32 | [6] |
| Tween 80 | Surfactant | 110.87 ± 43 | [6] |
| Cremophor EL | Surfactant | 45.52 ± 0.29 | [6] |
| Cremophor RH 40 | Surfactant | 53.32 ± 0.34 | [6] |
| Tween 20 | Surfactant | 10.18 ± 0.13 | [6] |
| Span 80 | Surfactant | 5.67 ± 0.38 | [6] |
Table 2: Characterization of Optimized this compound SNEDDS Formulations
| Formulation ID | Composition (Oil:Surfactant:Co-surfactant) | Droplet Size (nm) | Zeta Potential (mV) | This compound Content (%) | Reference |
| Liquid SNEDDS | Oleic Acid:Tween 80:Capmul MCM (20:60:20 w/w) | 15.6 | -17.3 | 98.56 ± 0.36 | [1] |
| Solid SNEDDS (F1) | Adsorbed on Neusilin US2 (1:1) | 15.2 | -22.8 | 97.08 ± 0.24 | [1] |
| Optimized SNEDDS | Oleic Acid:Cremophor EL:Transcutol HP (20.38:16.84:50.00 v/v) with Capryol™ 90 (12.78% v/v) | Not explicitly stated, but described as "nano-sized" | -20.8 | >99 | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected oil, surfactant, or co-surfactant in a sealed vial.
-
Vortex the mixture to ensure thorough dispersion.
-
Place the vials in an orbital shaker at a constant temperature (e.g., 37 ± 1°C) for 72 hours to reach equilibrium.
-
Centrifuge the samples at a high speed (e.g., 3000 rpm) for 15 minutes to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC.[6][8]
Protocol 2: Construction of Pseudo-Ternary Phase Diagram
-
Based on the solubility studies, select the oil, surfactant, and co-surfactant for the formulation.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different volume ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the oil at different volume ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).
-
Titrate each oil:Smix mixture with distilled water dropwise, under gentle agitation.
-
Visually observe the mixture for transparency and the formation of a clear or slightly bluish nanoemulsion. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
-
Plot the obtained data points on a ternary phase diagram to delineate the nanoemulsion region.
Protocol 3: In Vitro Dissolution Testing
-
Use a USP Type II (paddle) dissolution apparatus.
-
Prepare the dissolution medium. For this compound SNEDDS, a medium containing a surfactant is recommended, such as 900 mL of pH 7.2 phosphate buffer with 1% w/v sodium lauryl sulphate.[1][2]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 rpm.[1][2]
-
Introduce the this compound SNEDDS formulation (e.g., a capsule containing the formulation) into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the samples for this compound content using a validated HPLC method to determine the cumulative percent drug release over time.[1][2]
Visualizations
Caption: Experimental workflow for developing and evaluating this compound SNEDDS.
Caption: Troubleshooting logic for common issues in this compound SNEDDS development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation development and optimization of artemether-lumefantrine self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Design and evaluation of this compound – Oleic acid self nanoemulsifying ionic complex for enhanced dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Self-Nanoemulsifying Drug Delivery System of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 13. jddtonline.info [jddtonline.info]
- 14. benchchem.com [benchchem.com]
- 15. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Amorphous Solid Dispersions of Lumefantrine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on stabilizing amorphous solid dispersions (ASDs) of lumefantrine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound ASDs.
| Problem | Potential Cause | Recommended Solution |
| Recrystallization of this compound During Storage | The amorphous form is thermodynamically unstable.[1][2] This can be accelerated by high temperature and humidity.[3][4] | - Polymer Selection: Use enteric polymers like HPMCAS, HPMCP, or Eudragit L 100, which have shown greater resistance to crystallization compared to neutral polymers like PVPVA.[1][5] Acidic polymers can form stronger interactions (salt formation) with the weakly basic this compound, inhibiting mobility and crystallization.[4][6] - Optimize Drug Loading: Higher drug loading can increase the propensity for crystallization.[1] Consider reducing the drug-to-polymer ratio. For instance, HPMCP has been shown to prevent recrystallization even at a 60% drug loading.[6] - Storage Conditions: Store ASDs in a desiccated, temperature-controlled environment to minimize exposure to moisture and heat, which act as plasticizers and promote crystallization.[3] |
| Poor In Vitro Dissolution and Drug Release | - Strong Drug-Polymer Interactions: While beneficial for stability, excessively strong interactions, such as extensive salt formation with polymers like cellulose acetate phthalate (CAP), can inhibit drug release.[4][6] - Polymer Properties: The intrinsic dissolution rate and hydrophobicity of the polymer can control the drug release.[1] For example, drug release from CAP and Eudragit L 100 systems can be slow.[1] - High Drug Loading: At very high drug loadings (e.g., 40% with PVPVA), drug release can be minimal or undetectable.[1][5] | - Balance Stability and Release: A balance must be struck between physical stability and drug release.[1][4] While enteric polymers offer stability, a polymer like Eudragit L100 may provide a better balance between stability and release at high drug loadings.[6] - Consider Ternary Systems: The addition of a third component, such as piperine or tartaric acid, can help improve dissolution and inhibit P-gp efflux.[7][8][9] - Polymer Choice: For faster release, PVPVA can be effective at drug loadings up to 35%, but be aware of its lower physical stability.[1][5] |
| Phase Separation or Incomplete Amorphization During Preparation | - Immiscibility: The drug and polymer may not be fully miscible at the desired ratio, leading to drug-rich and polymer-rich domains. - Insufficient Energy Input: In methods like hot-melt extrusion, the temperature or shear may not be sufficient to completely disrupt the crystalline lattice of this compound. - Solvent System: In solvent-based methods, the chosen solvent(s) may not be optimal for both the drug and the polymer, leading to precipitation of one component before the other. | - Pre-formulation Miscibility Studies: Conduct studies (e.g., using film casting or DSC) to determine the miscibility of this compound with the selected polymer.[10] - Method Optimization: For solvent evaporation, ensure a common solvent system is used where both drug and polymer are highly soluble (e.g., DCM/MeOH mixtures for certain enteric polymers).[1][6] - Characterization: Use techniques like DSC to look for a single glass transition temperature (Tg), which indicates a miscible, amorphous system.[1] The absence of melting endotherms also suggests complete amorphization.[1] |
| Formation of Nanodroplets Instead of a Molecular Solution During Dissolution | When the drug concentration surpasses its amorphous solubility during dissolution, liquid-liquid phase separation can occur, leading to the formation of drug-rich colloids or nanodroplets.[4] | This is not necessarily a negative outcome. These nanodroplets can act as a reservoir for maintaining supersaturation and may be beneficial for absorption.[4] Monitor the particle size and stability of these species. The use of polymers helps to stabilize these nanodroplets and prevent rapid crystallization from the supersaturated solution.[2] |
Frequently Asked Questions (FAQs)
Q1: Which polymers are most effective for stabilizing amorphous this compound?
A1: Enteric polymers with acidic moieties, such as HPMCP, HPMCAS, and Eudragit L 100, have demonstrated superior physical stability against recrystallization compared to neutral polymers like PVPVA.[1][3][5] This is largely attributed to the formation of specific interactions, like salt formation, between the acidic polymer and the basic this compound.[4] HPMCP, in particular, has been noted for its effectiveness at high drug loadings.[6]
Q2: What is the typical drug loading that can be achieved for a stable this compound ASD?
A2: The achievable drug loading depends heavily on the polymer used. With PVPVA, drug release is rapid up to 35% loading, but crystallization is a concern.[1][5] With more stable enteric polymers like HPMCAS and HPMCP, loadings of up to 50% have been prepared, although stability can decrease at higher concentrations.[1][3] For example, with HPMCAS, some recrystallization was observed at 50% drug loading.[1]
Q3: How does the choice of manufacturing process affect the stability of the ASD?
A3: Various methods like solvent evaporation, spray anti-solvent precipitation, and hot-melt extrusion can produce amorphous this compound dispersions.[2][3][4] The key is to ensure complete amorphization and molecular mixing. The solvent evaporation and spray anti-solvent methods have been successfully used to prepare stable ASDs with various polymers.[3][4] The chosen method can influence residual solvent levels and the thermal history of the sample, which can impact stability.
Q4: What analytical techniques are essential for characterizing this compound ASDs?
A4: A combination of techniques is crucial:
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the dispersion and to detect any crystallinity post-preparation or during stability studies.[3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, miscible system.[1] It can also detect melting endotherms, indicating the presence of crystalline material.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate drug-polymer interactions by observing shifts in characteristic peaks.[7]
-
X-ray Photoelectron Spectroscopy (XPS): This technique is particularly useful for quantifying the extent of salt formation between this compound and acidic polymers by analyzing the N 1s peak of this compound's tertiary nitrogen.[3][4]
Q5: Should I be concerned about the trade-off between physical stability and drug release?
A5: Yes, this is a critical consideration. Polymers that provide the best physical stability through strong interactions may not result in the fastest or most complete drug release.[4] For instance, while CAP forms strong interactions and inhibits crystallization, it can also significantly hinder drug release.[6] A balance must be found to ensure the formulation is stable enough for the desired shelf life while also achieving the target dissolution profile.[1][5]
Data Presentation
Table 1: Glass Transition Temperatures (Tg) of this compound ASDs with Various Polymers and Drug Loadings (DL)
| Polymer | Drug Loading (% w/w) | Onset Tg (°C) | Reference(s) |
| This compound (Pure Amorphous) | 100 | 19.7 ± 0.2 | [1][2] |
| PVPVA | 5 | 106.6 ± 0.1 | [1] |
| 20 | 89.2 ± 0.2 | [1] | |
| 35 | 69.9 ± 0.1 | [1] | |
| HPMCAS | 5 | 120.3 ± 0.1 | [1] |
| 20 | 109.9 ± 0.1 | [1] | |
| 50 | Melting endotherm observed | [1] | |
| HPMCP | 5 | 118.8 ± 0.1 | [1] |
| 20 | 106.6 ± 0.1 | [1] | |
| 50 | 79.5 ± 0.1 | [1] | |
| CAP | 5 | 148.4 ± 0.2 | [1] |
| 25 | 114.7 ± 0.1 | [1] | |
| Eudragit L 100 | 5 | 154.2 ± 0.1 | [1] |
| 25 | 118.5 ± 0.1 | [1] |
Data synthesized from multiple studies. Slight variations may exist based on specific experimental conditions.
Table 2: Stability of this compound ASDs under Accelerated Conditions (40°C / 75% RH)
| Polymer | Drug Loading (% w/w) | Time to First Sign of Crystallinity (by PXRD) | Reference(s) |
| PVPVA | 5-35 | Rapid crystallization | [1][5] |
| HPMCAS | 50 | 1 week | [1] |
| HPMCP | 20-40 | No crystallinity observed over 3 months | [3] |
| CAP | 5 | 1 week | [1] |
| 40 | Crystallized within 1 day | [3][11] | |
| Eudragit L 100 | 50 | 8 weeks | [1] |
Experimental Protocols
1. Preparation of this compound ASDs by Solvent Evaporation
-
Objective: To prepare a binary ASD of this compound and a selected polymer.
-
Materials: this compound, Polymer (e.g., PVPVA, HPMCAS), Dichloromethane (DCM), Methanol (MeOH).
-
Methodology:
-
Select an appropriate solvent system based on the polymer. For example: DCM for PVPVA; 1:1 DCM/MeOH for HPMCAS; 8:2 DCM/MeOH for HPMCP and CAP.[1][6]
-
Prepare a solution by dissolving the desired amounts of this compound and polymer in the chosen solvent system to achieve the target drug loading (e.g., 20% w/w). A typical solid content is 20 mg/mL.[1]
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature safely below the boiling point of the solvent (e.g., 40°C).
-
Once the bulk solvent is removed, subject the resulting solid film to secondary drying under a high vacuum (e.g., overnight) to remove residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
2. Physical Stability Assessment using PXRD
-
Objective: To monitor the physical stability of the ASD under accelerated conditions.
-
Materials: Prepared this compound ASD powder, PXRD instrument.
-
Methodology:
-
Place a sample of the freshly prepared ASD powder into an open container (e.g., a glass vial).
-
Store the container in a stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).[3][4]
-
At predetermined time points (e.g., Day 0, 1 week, 4 weeks, 8 weeks, 3 months), withdraw a small aliquot of the sample.
-
Analyze the sample using PXRD. Scan over a suitable 2θ range (e.g., 5° to 40°) to detect the appearance of sharp peaks, which are indicative of crystalline material.
-
Compare the diffractograms over time to the initial amorphous halo pattern to determine the point of recrystallization.
-
3. In Vitro Dissolution Testing
-
Objective: To evaluate the drug release profile of the this compound ASD.
-
Materials: Prepared this compound ASD powder, dissolution apparatus, dissolution medium (e.g., 50 mM phosphate buffer at pH 6.8), HPLC system.
-
Methodology:
-
Perform the study in a dissolution vessel containing the dissolution medium (e.g., 100 mL) maintained at 37°C with constant stirring (e.g., 300 rpm).[3]
-
Add an accurately weighed amount of the ASD powder (containing a known mass of this compound, e.g., 20 mg) to the medium.[3]
-
At specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.[3]
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm nylon) to remove any undissolved particles.[3]
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Plot the concentration of this compound released versus time to generate the dissolution profile.
-
Mandatory Visualizations
Caption: Workflow for this compound ASD Formulation and Testing.
Caption: Decision logic for polymer selection in this compound ASDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Development and Characterization of this compound Solid Dispersion with Piperine for Solubility Enhancement | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Solid Dispersion Formulation Development and Characterization with Piperine for Solubility Enhancement | Journal of Science & Technology [jst.org.in]
- 10. Making sure you're not a bot! [bjpharm.org.uk]
- 11. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lumefantrine Peak Asymmetry in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting issues related to lumefantrine analysis in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly peak asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, a weakly basic compound, is secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a portion of the this compound molecules being more strongly retained, resulting in an asymmetrical peak shape.[2][3]
Q2: How does the mobile phase pH affect this compound peak shape?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound, which has a pKa of approximately 9.35.[4] Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, causing peak broadening or splitting.[1][5] For basic compounds like this compound, using a low pH mobile phase (typically between 2.5 and 3.5) protonates the silanol groups on the stationary phase, minimizing the undesirable secondary interactions and thus reducing peak tailing.[6][7]
Q3: Can the choice of organic modifier in the mobile phase impact peak asymmetry?
A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reverse-phase HPLC, their elution strengths and interaction mechanisms differ. It is advisable to consult established methods or perform scouting runs with different organic modifiers to determine the optimal choice for your specific column and conditions.[1]
Q4: What is an acceptable peak asymmetry or tailing factor?
A4: According to the United States Pharmacopeia (USP), a tailing factor (T) of 1 indicates a perfectly symmetrical peak. A value greater than 1 signifies peak tailing.[8] While many methods specify a tailing factor of less than a certain limit, a value greater than 1.2 is often considered significant tailing.[6] For many assays, peaks with an asymmetry factor up to 1.5 may be acceptable.[9]
Q5: Could my HPLC system be contributing to peak tailing?
A5: Yes, extra-column band broadening can contribute to peak tailing.[6] This can be caused by factors such as excessively long or wide-bore tubing between the injector, column, and detector, or dead volume in fittings and connections.[1][6] It is recommended to use narrow internal diameter tubing to minimize these effects.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving this compound Peak Tailing
This guide provides a step-by-step workflow for troubleshooting peak asymmetry.
Step 1: Initial Assessment
-
Calculate the Tailing Factor: Quantify the peak asymmetry to establish a baseline and track improvements. The USP tailing factor (T) is calculated as: T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[8]
-
Review Chromatographic Conditions: Compare your current mobile phase pH, column type, and other parameters with validated methods for this compound analysis.[10][11][12]
Step 2: Mobile Phase Optimization
-
pH Adjustment: If the mobile phase pH is not sufficiently low, adjust it to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate buffer).[13] This will ensure the protonation of residual silanol groups on the column.[6]
-
Buffer Concentration: Insufficient buffer concentration can lead to pH shifts and poor peak shape.[14] A buffer concentration of 10-50 mM is generally recommended.[6]
-
Use of Additives: Consider adding a silanol-suppressing agent, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[6]
Step 3: Column Evaluation and Maintenance
-
Column Flushing: If the column has been in use for some time, it may be contaminated. Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reverse-phase columns, to remove strongly retained compounds.[6]
-
Column Type: For persistent issues, consider using a column with a highly deactivated stationary phase, such as an end-capped column or a column with a polar-embedded phase.[1][15] These columns are designed to minimize silanol interactions.
-
Guard Column: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is likely the source of the problem and should be replaced.[14]
Step 4: Sample and System Considerations
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[6] Dilute the sample or reduce the injection volume to see if the peak shape improves.[16]
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[6] Dissolving the sample in a stronger solvent can cause peak distortion.
-
Metal Chelation: Trace metal contamination in the HPLC system (e.g., from stainless steel frits or tubing) or the silica of the column can lead to chelation with certain analytes, causing peak tailing.[3][7] If this is suspected, adding a chelating agent like EDTA to the mobile phase may help.[7] Using biocompatible HPLC systems can also mitigate this issue.[17][18]
DOT Script for Troubleshooting Workflow
Caption: A flowchart illustrating the systematic approach to troubleshooting this compound peak tailing.
Guide 2: Understanding the Interaction between this compound and the Stationary Phase
This guide explains the chemical interactions that can lead to peak asymmetry.
This compound is a weakly basic compound, and in reverse-phase HPLC, it interacts with the non-polar stationary phase (e.g., C18). However, the underlying silica backbone of most stationary phases contains residual silanol groups (Si-OH). At mid-range pH values, these silanol groups can be deprotonated (SiO⁻), creating negatively charged sites. The basic nitrogen atom in the this compound molecule can be protonated (NH⁺), leading to a strong electrostatic interaction with the ionized silanol groups. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a delay in the elution of a portion of the this compound molecules and resulting in a tailing peak.
DOT Script for this compound-Silanol Interaction
Caption: Diagram showing the primary and secondary interactions of this compound with a C18 stationary phase.
Quantitative Data Summary
| Parameter | Typical Range/Value | Impact on Peak Shape | Reference |
| Mobile Phase pH | 2.5 - 3.5 | Lower pH minimizes silanol interactions and reduces tailing. | [6][13] |
| Buffer Concentration | 10 - 50 mM | Adequate concentration maintains stable pH and improves symmetry. | [6][14] |
| This compound pKa | ~9.35 | Operating far from the pKa is crucial for good peak shape. | [4] |
| Tailing Factor (T) | > 1.2 | Indicates significant peak tailing. | [6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
Objective: To prepare a mobile phase with a controlled low pH to minimize peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Phosphate or acetate buffer salts
Procedure:
-
Aqueous Phase Preparation:
-
Weigh an appropriate amount of buffer salt (e.g., potassium dihydrogen phosphate) to achieve the desired concentration (e.g., 20 mM).
-
Dissolve the salt in a volume of HPLC grade water that is less than the final desired volume of the aqueous phase.
-
Adjust the pH of the aqueous solution to the target value (e.g., pH 3.0) by dropwise addition of orthophosphoric acid while monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with HPLC grade water.
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the prepared aqueous buffer and the organic modifier (e.g., acetonitrile) to achieve the desired ratio (e.g., 50:50 v/v).
-
Combine the aqueous and organic phases in a clean, appropriate container.
-
-
Degassing:
-
Degas the final mobile phase mixture using a suitable method, such as sonication or vacuum filtration, to remove dissolved gases that can cause bubbles in the HPLC system.
-
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly adsorbed contaminants from a reverse-phase column that may be causing peak asymmetry.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol
-
HPLC grade acetonitrile or methanol
-
HPLC grade dichloromethane or hexane (use with caution and check column compatibility)
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Flush the column with at least 20 column volumes of each of the following solvents in sequence:
-
HPLC grade water (to remove buffer salts)
-
Isopropanol
-
Dichloromethane or hexane (if compatible with the column, to remove highly non-polar contaminants)
-
Isopropanol
-
Acetonitrile or methanol
-
The initial mobile phase (without buffer)
-
-
Once the column is flushed, reconnect it to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. biomedres.us [biomedres.us]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize food effect on lumefantrine absorption in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lumefantrine. The focus is on minimizing the food effect on this compound absorption during experimental studies to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for the food effect crucial in this compound studies?
A1: this compound is a highly lipophilic compound with low aqueous solubility.[1] Its absorption is significantly influenced by the presence of food, especially dietary fat.[2][3] Co-administration with a high-fat meal can increase this compound's bioavailability by as much as 16-fold compared to a fasted state.[4][5] This variability can lead to inconsistent and unreliable pharmacokinetic (PK) data, potentially masking the true effects of a new formulation or co-administered drug. Therefore, controlling the food effect is paramount for accurate study outcomes.
Q2: What is the minimum amount of fat required to maximize this compound absorption?
A2: Studies have shown that even a small amount of fat can significantly enhance this compound absorption. Research indicates that approximately 1.2 grams of fat is sufficient to achieve 90% of the maximum absorption.[1][3] This finding is critical when designing studies with standardized meals, as it allows for a palatable and manageable meal for study participants.
Q3: Are there formulation strategies that can mitigate the food effect of this compound?
A3: Yes, several formulation strategies aim to improve this compound's solubility and reduce its dependence on food for absorption. One promising approach is the development of solid dispersion formulations (SDF).[5][6] These formulations have been shown to increase the bioavailability of this compound by up to 48-fold in fasted states compared to conventional tablets, thereby minimizing the food effect.[5][6] Other strategies include self-nanoemulsifying drug delivery systems (SNEDs) which can enhance dissolution independent of food.[7]
Q4: What are the regulatory guidelines for conducting food-effect bioavailability studies?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance for conducting food-effect bioavailability studies.[8][9][10] These studies are typically single-dose, two-treatment, two-period, two-sequence crossover studies comparing the drug's performance under fasted and fed conditions. The fed condition usually involves a high-fat, high-calorie meal.[8][11] For new chemical entities, these studies are recommended early in the drug development process.[8]
Troubleshooting Guides
Issue 1: High Variability in this compound Pharmacokinetic Data
Possible Cause: Inconsistent food intake among study participants.
Troubleshooting Steps:
-
Standardize Meals: Implement a strictly controlled, standardized meal for all participants in the fed arms of the study. The meal should have a consistent composition of fat, protein, and carbohydrates.
-
Fasting Protocol: For fasted arms, ensure a minimum 10-hour overnight fast before drug administration.[12]
-
Direct Observation: If possible, directly observe the consumption of the standardized meal to ensure full compliance.
-
Dietary Records: In outpatient studies, provide participants with detailed dietary instructions and use food diaries to monitor compliance.
Issue 2: Sub-therapeutic this compound Plasma Concentrations in a Fed Study
Possible Cause: The fat content of the standardized meal is insufficient.
Troubleshooting Steps:
-
Review Meal Composition: Re-evaluate the fat content of the standardized meal. While 1.2g of fat can significantly improve absorption, a higher amount may be needed to ensure maximal and consistent uptake, especially when comparing with a high-fat meal scenario.
-
Consider Meal Type: The type of fat and overall meal composition can influence absorption. For instance, some studies have used milk or soya milk as a fat source.[3][13][14]
-
Consult Literature: Refer to published studies that have successfully demonstrated adequate this compound exposure to guide the design of your standardized meal.
Data Presentation
Table 1: Effect of Food on this compound Pharmacokinetic Parameters
| Study Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Fold-Increase in Bioavailability (vs. Fasted) | Reference(s) |
| Fasted State | Variable, Low | Variable, Low | - | [2][4] |
| High-Fat Meal | Significantly Increased | Significantly Increased | Up to 16-fold | [4][5] |
| Normal Meal | - | - | ~2-fold (108% increase) | [15] |
| Light Meal (10g fat) | - | - | ~1.5-fold (48% increase) | [15] |
| Soya Milk (1.2g fat) | - | >5-fold increase in AUC | Achieved 90% of max absorption | [3] |
| Milk (in children) | - | - | 57-65% increase | [13][14] |
Table 2: Impact of Formulation on this compound Bioavailability (Fasted State)
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold-Increase in Bioavailability (vs. Conventional) | Reference(s) |
| Conventional Tablet | Low | Low | - | [5][6] |
| Solid Dispersion Formulation (SDF) Variant 1 | Significantly Increased | Significantly Increased | Up to 48-fold | [5][6] |
| Solid Dispersion Formulation (SDF) Variant 2 | Significantly Increased | Significantly Increased | Up to 24-fold | [5][6] |
Experimental Protocols
Protocol 1: Standardized Food-Effect Bioavailability Study
This protocol is based on FDA guidelines for assessing the impact of food on the bioavailability of a new this compound formulation.[8][11]
Study Design: Single-center, open-label, randomized, single-dose, two-period, two-sequence crossover study.
Participants: Healthy adult volunteers.
Treatments:
-
Treatment A (Fasted): Single oral dose of this compound formulation after a minimum 10-hour overnight fast.
-
Treatment B (Fed): Single oral dose of this compound formulation administered 30 minutes after the start of a standardized high-fat, high-calorie meal (approximately 800-1000 kcal, with 50% of calories from fat).[12]
Washout Period: A washout period of at least 21 days between treatments.
Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours).
Bioanalytical Method: Validated LC-MS/MS method for the quantification of this compound in plasma.
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) will be calculated. The geometric mean ratios of AUC and Cmax for fed vs. fasted states will be determined to quantify the food effect.
Visualizations
Caption: Workflow for a standard food-effect bioavailability study for this compound.
Caption: Strategies to minimize the food effect on this compound absorption in studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the pharmacokinetics of Coartem® | springermedizin.de [springermedizin.de]
- 3. How much fat is necessary to optimize this compound oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Bioavailability of this compound Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of this compound Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of this compound – Oleic acid self nanoemulsifying ionic complex for enhanced dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Draft Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies: Study Design, Data Analysis, and Labeling; Availability [federalregister.gov]
- 10. hhs.gov [hhs.gov]
- 11. FDA News: Issue 4, March 2019 [ascpt.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of food consumption on this compound bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating High Inter-Individual Variability in Lumefantrine Pharmacokinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lumefantrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant inter-individual variability observed in this compound pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high inter-individual variability in this compound pharmacokinetics?
A1: The high variability in this compound plasma concentrations is multifactorial. The most significant contributors are the substantial food effect on its absorption, its metabolism primarily by the highly variable CYP3A4 enzyme, potential drug-drug interactions, and genetic polymorphisms in metabolic enzymes.[1][2][3] Patient-specific factors such as the acute phase of malaria, pregnancy, age, and Body Mass Index (BMI) also play a crucial role.[4][5][6]
Q2: How significant is the food effect on this compound bioavailability?
A2: The food effect is profound and is considered one of the largest sources of pharmacokinetic variability.[3] this compound is highly lipophilic, and its absorption is significantly enhanced in the presence of dietary fat.[7][8] Administration with a high-fat meal can increase the relative bioavailability by as much as 16-fold compared to fasting conditions.[3][9] Even small amounts of fat can substantially increase absorption; for instance, as little as 1.2 grams of fat has been shown to be sufficient to maximize this compound absorption.[8][10]
Q3: Which enzymes are responsible for this compound metabolism, and how does this contribute to variability?
A3: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, desbutyl-lumefantrine.[2][4][11] To a lesser extent, CYP2B6, CYP2C9, and CYP2C19 may also be involved.[12] The expression and activity of these enzymes, particularly CYP3A4, vary considerably among individuals due to genetic polymorphisms, leading to significant differences in drug clearance.
Q4: What are the known genetic polymorphisms that affect this compound pharmacokinetics?
A4: Genetic variations in enzymes and transporters can influence this compound exposure. Polymorphisms in CYP3A4, CYP3A5, and CYP2B6 have been shown to affect this compound metabolism and plasma concentrations.[12][13] For example, the CYP3A5*3 genetic variant has been associated with higher maximum plasma concentrations of this compound.[14] Additionally, variations in genes like NR1I3 have been linked to altered this compound pharmacokinetics, especially during co-administration with other drugs.[15]
Q5: What are the most critical drug-drug interactions to consider in this compound studies?
A5: Co-administration of this compound with strong inducers or inhibitors of CYP3A4 can lead to clinically significant interactions.[16] For instance, co-administration with CYP3A4 inducers like rifampin, carbamazepine, phenytoin, and St. John's wort can decrease this compound concentrations and potentially lead to treatment failure.[16] Conversely, CYP3A4 inhibitors can increase this compound levels, raising safety concerns. Significant interactions have been observed with antiretroviral drugs such as efavirenz, nevirapine, and lopinavir/ritonavir.[17][18]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentration Data
Symptoms:
-
Large standard deviations in pharmacokinetic parameters (AUC, Cmax) within the same dosing group.
-
Unexplained outlier data points.
-
Poor dose-proportionality.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Intake | - Standardize and control the fat content and timing of meals relative to drug administration. - For studies aiming to minimize variability, administer with a standardized high-fat meal. - Record detailed dietary information for each subject. |
| Undocumented Co-medications | - Obtain a thorough medication history from all subjects, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort). - Exclude subjects taking strong CYP3A4 inducers or inhibitors if possible, or stratify the analysis. |
| Genetic Variability | - Consider genotyping subjects for key polymorphisms in CYP3A4, CYP3A5, and CYP2B6. - Analyze pharmacokinetic data based on genotype to identify potential associations. |
| Dosing or Sampling Errors | - Review and standardize dosing and blood sampling procedures. - Ensure accurate recording of dosing and sampling times. - Check for issues with sample handling and storage that could lead to drug degradation.[19][20] |
| Underlying Disease State | - In patient populations, the severity of malaria can affect absorption.[1] - Stratify analysis by disease severity if applicable. |
Issue 2: Lower than Expected this compound Exposure
Symptoms:
-
Mean AUC and Cmax values are significantly lower than reported in the literature for a similar dose and formulation.
-
A high proportion of subjects have plasma concentrations below the lower limit of quantification (LLOQ).
| Potential Cause | Troubleshooting Steps |
| Poor Absorption (Fasting State) | - Confirm that the drug was administered with food, preferably a meal containing an adequate amount of fat.[9][21] |
| Co-administration with CYP3A4 Inducers | - Screen for and document the use of medications known to induce CYP3A4 (e.g., certain anticonvulsants, rifampin).[16] |
| "Fast Metabolizer" Phenotype | - Consider the prevalence of "fast metabolizer" genotypes for CYP3A4/5 in your study population. |
| Formulation Issues | - Verify the dissolution properties of the this compound formulation being used. |
| Sample Stability Issues | - Confirm that blood samples were processed and stored correctly to prevent drug degradation. Plasma samples for this compound bioassay are known to be stable at -20°C for at least 8 months.[6] |
Data Presentation: this compound Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from various studies to provide a reference for expected values.
Table 1: Effect of Food on this compound Bioavailability
| Food Condition | Parameter | Value | Reference |
| Fasting vs. High-Fat Meal | Relative Bioavailability Increase | 16-fold | [3][9] |
| Normal Meal vs. Liquids Alone | Bioavailability Increase | 108% | [1] |
| Light Meal vs. Liquids Alone | Bioavailability Increase | 48% | [1] |
| Milk vs. No Food (Crushed Tablet) | Bioavailability Increase | 57% | [22][23] |
| Milk vs. No Food (Dispersible Tablet) | Bioavailability Increase | 65% | [22][23] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers and Malaria Patients
| Population | Parameter | Value | Reference |
| Healthy Volunteers | Elimination Half-life (t½) | 2 - 3 days | [9][21] |
| Malaria Patients | Elimination Half-life (t½) | 4 - 6 days | [9][21] |
| Healthy Volunteers | Tmax (Time to Peak Concentration) | ~6 - 8 hours | [9][21] |
| Malaria Patients | Tmax (Time to Peak Concentration) | Variable, improves with recovery | [7] |
Experimental Protocols
Protocol 1: Standardized Food-Effect Study Design
This protocol outlines a standard design for assessing the impact of food on this compound bioavailability.
-
Study Design: A randomized, open-label, single-dose, two-way crossover study is recommended.[9][21]
-
Subjects: Enroll healthy adult volunteers.
-
Treatment Arms:
-
Test (Fed): Administration of a single oral dose of this compound following a standardized high-fat breakfast (e.g., ~1000 calories, with at least 50% from fat).
-
Reference (Fasting): Administration of a single oral dose of this compound after an overnight fast of at least 10 hours.
-
-
Washout Period: A washout period of at least 21 days between treatments is necessary due to the long half-life of this compound.[21]
-
Blood Sampling: Collect serial blood samples at pre-dose (0 hours) and at appropriate intervals post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, 216, and 264 hours) to adequately characterize the pharmacokinetic profile.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including AUC0-t, AUC0-inf, Cmax, Tmax, and t½.
Protocol 2: Genotyping for CYP3A4/5 Polymorphisms
This protocol describes a general workflow for identifying key genetic variants that may influence this compound metabolism.
-
Sample Collection: Collect whole blood samples from study participants in EDTA-containing tubes.
-
DNA Extraction: Isolate genomic DNA from the collected blood samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Genotyping:
-
Select single nucleotide polymorphisms (SNPs) of interest in the CYP3A4 and CYP3A5 genes (e.g., CYP3A41B, CYP3A53).
-
Perform genotyping using a validated method such as TaqMan SNP Genotyping Assays (real-time PCR) or DNA sequencing.
-
-
Data Analysis:
-
Determine the genotype for each participant for the selected SNPs.
-
Correlate the genotype data with the pharmacokinetic parameters of this compound to assess the influence of these genetic variations.
-
Visualizations
Caption: Key factors contributing to this compound pharmacokinetic variability.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Caption: Simplified metabolic pathway of this compound via CYP3A4.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. jcimcr.org [jcimcr.org]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. extranet.who.int [extranet.who.int]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of CYP3A5*3 genotypes on this compound plasma concentrations among malaria-HIV-infected women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. Artemether this compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. researchgate.net [researchgate.net]
- 18. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. extranet.who.int [extranet.who.int]
- 22. The effect of food consumption on this compound bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
Technical Support Center: Mitigating Lumefantrine Crystallization in Supersaturated Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lumefantrine. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges of this compound crystallization in supersaturated solutions, a critical factor in enhancing its poor aqueous solubility and bioavailability.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my amorphous this compound formulation crystallizing?
Amorphous this compound is thermodynamically unstable and has a natural tendency to revert to its more stable crystalline form.[1][4] This process can be accelerated by factors such as:
-
Inappropriate Polymer Selection: The chosen polymer may not have adequate interaction with this compound to inhibit molecular mobility and prevent nucleation and crystal growth.[4][5]
-
High Drug Loading: At higher drug concentrations within the polymer matrix, the drug molecules are in closer proximity, facilitating crystallization.[5]
-
Environmental Conditions: Exposure to high temperature and humidity can increase molecular mobility and promote crystallization.[1]
-
Manufacturing Method: The method used to prepare the amorphous solid dispersion (ASD) can influence the homogeneity and stability of the final product.
Q2: How can I improve the dissolution rate and maintain supersaturation of my this compound formulation?
Enhancing the dissolution rate and maintaining a supersaturated state is key to improving this compound's bioavailability.[4] Strategies include:
-
Formulation as an Amorphous Solid Dispersion (ASD): Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly increase its apparent solubility and dissolution rate.[4][5]
-
Selection of an Appropriate Polymer: The polymer plays a crucial role in not only stabilizing the amorphous drug but also in maintaining supersaturation upon dissolution by inhibiting precipitation.[5][6] Enteric polymers like HPMCAS and HPMCP have shown promise in this regard.[1][5]
-
Incorporation of Surfactants: The use of surfactants in the dissolution medium can improve the wetting of the hydrophobic drug and increase its solubility.[7]
-
Particle Size Reduction: Techniques like nano-milling can increase the surface area of the drug, leading to a faster dissolution rate.[3]
Q3: Which polymers are most effective at inhibiting this compound crystallization?
Several studies have investigated the effectiveness of different polymers in stabilizing amorphous this compound. Enteric polymers have demonstrated greater resistance to crystallization compared to neutral polymers.[5]
-
HPMCP (Hypromellose Phthalate) and HPMCAS (Hypromellose Acetate Succinate): These polymers have shown satisfactory physical stability, with no crystallization observed for up to 3 months under accelerated storage conditions (40 °C/75% RH).[1] HPMCP, in particular, has been noted as highly effective in preventing recrystallization even at high drug loadings.[8]
-
Eudragit L100: This polymer has been found to provide a good balance between stability against crystallization and drug release.[8]
-
PVPVA (Polyvinylpyrrolidone–vinyl acetate copolymer): While PVPVA-based ASDs can exhibit fast drug release, they are also prone to rapid crystallization under accelerated stability conditions.[5][9]
Q4: What is the impact of drug loading on the stability of this compound ASDs?
Drug loading (DL) is a critical parameter affecting the physical stability of ASDs. Generally, higher drug loadings lead to a decrease in the glass transition temperature (Tg) of the dispersion and an increased tendency for crystallization.[5] For instance, this compound-PVPVA ASDs have been observed to crystallize within a week at 40% DL, while formulations with lower DLs remained amorphous for longer.[5]
Troubleshooting Guides
Problem 1: Rapid crystallization of this compound ASD during storage.
-
Potential Cause: Inadequate stabilization by the chosen polymer.
-
Troubleshooting Steps:
-
Switch to a more effective polymer: Consider using enteric polymers like HPMCP or HPMCAS, which have demonstrated superior crystallization inhibition for this compound.[1][5]
-
Reduce the drug loading: A lower drug-to-polymer ratio can enhance stability.[5]
-
Optimize storage conditions: Store the ASD at controlled room temperature and low humidity to minimize molecular mobility.
-
Problem 2: Poor dissolution and failure to achieve supersaturation.
-
Potential Cause: Strong drug-polymer interactions inhibiting drug release or inappropriate dissolution medium.
-
Troubleshooting Steps:
-
Polymer selection: While strong interactions are good for stability, they can sometimes hinder release. A balance needs to be struck. For example, while CAP forms strong ionic interactions with this compound, it can inhibit drug release.[8]
-
Dissolution medium composition: The dissolution medium should be biorelevant. For poorly soluble drugs like this compound, the inclusion of surfactants (e.g., Myrj 52) can be necessary to achieve sink conditions and better reflect in vivo performance.[7][10] Consider using a pH 6.8 phosphate buffer, as many enteric polymers are insoluble in acidic media.[8]
-
Manufacturing method: Ensure the manufacturing process (e.g., solvent evaporation, spray drying) results in a molecularly dispersed system. Characterization by DSC and XRD is crucial to confirm the amorphous nature.[5][11]
-
Problem 3: Inconsistent results between different batches of ASDs.
-
Potential Cause: Variability in the manufacturing process.
-
Troubleshooting Steps:
-
Standardize the protocol: Ensure all parameters of the manufacturing process, such as solvent selection, evaporation rate, and drying time, are consistent.
-
Thorough characterization: Perform comprehensive characterization (DSC, XRD, HPLC for drug content) on each batch to ensure consistency in amorphous state, drug content, and purity.
-
Solvent selection: The choice of solvent for preparing the ASD can be critical. For example, different solvent systems like DCM/MeOH or DCM/EtOH are used for different polymers.[5][8]
-
Data Presentation
Table 1: Solubility and Dissolution of this compound Formulations
| Formulation | Dissolution Medium | Maximum Concentration Achieved | Citation |
| Crystalline this compound | Fasted state simulated intestinal fluid | 2.6 ng/mL | [5] |
| Crystalline this compound | pH 6.8 phosphate buffer | <80 ng/mL | [1][8] |
| HPMCP-based ASD (2:8 drug:polymer) | pH 6.8 phosphate buffer | 140 µg/mL | [1][12] |
| HPMCAS-based ASD (4:6 drug:polymer) | pH 6.8 phosphate buffer | >2 µg/mL (exceeded amorphous solubility) | [1] |
| Pure this compound | pH 6.8 phosphate buffer | 69.36 ± 6.13 µg/mL | [3] |
Table 2: Physical Stability of this compound Amorphous Solid Dispersions (ASDs) under Accelerated Conditions (40°C / 75% RH)
| Polymer | Drug Loading (w/w) | Time to Crystallization | Citation |
| PVPVA | 40% | Within 1 week | [5] |
| HPMCAS | 50% | 1 week | [5] |
| HPMCP | 50% | 32 weeks | [5] |
| Eudragit L 100 | 50% | 8 weeks | [5] |
| CAP | 5% | 1 week | [5] |
| HPMCP | 20-30% | Stable for up to 3 months | [1] |
| HPMCAS | 20-30% | Stable for up to 3 months | [1] |
| CAP | 40% | Crystallized within 1 day | [1] |
| Eudragit L100 | 40% | Crystallized within 1 day | [1] |
Experimental Protocols
1. Preparation of this compound ASDs via Solvent Evaporation
This method is commonly used for screening different polymers and drug loadings at a laboratory scale.
-
Materials: this compound, Polymer (e.g., PVPVA, HPMCAS, HPMCP, CAP, Eudragit L 100), Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH).
-
Procedure:
-
Prepare a solution by dissolving both this compound and the chosen polymer in a suitable solvent or solvent system.[5] The solid content is typically around 20 mg/mL.[5]
-
Pour the solution into a petri dish to form a thin film.
-
Evaporate the solvent under a fume hood at room temperature or in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to ensure complete solvent removal.
-
Scrape the resulting film and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
2. In Vitro Dissolution Testing of this compound ASDs
This protocol is designed to assess the extent of supersaturation achieved by the ASD formulation.
-
Materials: this compound ASD powder, pH 6.8 phosphate buffer (50 mM), Jacketed beaker (100 mL), Magnetic stirrer, Syringe filters (0.22 µm), HPLC system.
-
Procedure:
-
Maintain the dissolution medium (100 mL of 50 mM pH 6.8 phosphate buffer) at 37°C in a jacketed beaker with constant stirring (e.g., 300 rpm).[1]
-
Add a precisely weighed amount of the ASD powder containing a specific amount of this compound (e.g., 20 mg) to the dissolution medium.[1]
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the solution.[1]
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.[1]
-
Analyze the filtrate for this compound concentration using a validated HPLC method.[1] The mobile phase can be a mixture of acetonitrile and 30 mM pH 2.5 sodium sulfate buffer (75:25 v/v) with UV detection at 380 nm.[1]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[1]
-
3. Determination of Amorphous Solubility using Fluorescence Spectroscopy
This technique can be used to determine the amorphous solubility of this compound, which is a key parameter in understanding the supersaturation potential.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), pH 6.8 phosphate buffer (50 mM), Pyrene, Spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[5]
-
Prepare a series of solutions by adding varying amounts of the this compound stock solution to a pH 6.8 phosphate buffer containing a fluorescent probe like pyrene (0.2 µg/mL).[5][8] The final this compound concentrations should span the expected amorphous solubility range (e.g., 1 to 14 µg/mL).[5]
-
Equilibrate the solutions at 37°C.[5]
-
Measure the fluorescence emission spectrum of pyrene in each solution (e.g., excitation at 332 nm, emission from 350 to 450 nm).[5][8]
-
Plot the ratio of the intensity of the third and first vibronic peaks (I3/I1) of pyrene against the this compound concentration. A change in the slope of this plot indicates the formation of micelles or nanodroplets, which corresponds to the amorphous solubility.[8]
-
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound amorphous solid dispersions (ASDs).
Caption: Troubleshooting guide for rapid crystallization of this compound ASDs.
References
- 1. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jst.org.in [jst.org.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilizing supersaturated drug-delivery system through mechanism of nucleation and crystal growth inhibition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Lumefantrine and Desbutyl-Lumefantrine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of lumefantrine and its primary metabolite, desbutyl-lumefantrine.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a mobile phase for the separation of this compound and its desbutyl metabolite?
A1: The selection of an appropriate mobile phase is critical for achieving a good chromatographic separation of this compound and its more polar metabolite, desbutyl-lumefantrine. Key factors to consider include the choice of organic solvent, the type and concentration of buffer, and the pH of the mobile phase. Acetonitrile is a commonly used organic solvent, often mixed with an aqueous buffer such as phosphate or ammonium acetate.[1][2] The pH of the mobile phase should be controlled to ensure consistent ionization of the analytes, which influences their retention and peak shape.
Q2: What type of column is typically used for this separation?
A2: Reversed-phase columns, such as C18 or C8, are the most common stationary phases for the separation of this compound and its metabolite.[1] These columns provide good retention and selectivity for these relatively non-polar compounds. A cyano (CN) column has also been reported to provide good separation.[3]
Q3: What detection wavelength is recommended for this compound and desbutyl-lumefantrine?
A3: this compound has a UV absorbance maximum around 234-240 nm and another at approximately 335 nm.[1][4] The choice of wavelength will depend on the desired sensitivity and the potential for interference from other components in the sample matrix. A wavelength of 240 nm has been used for the analysis of this compound in bulk drug, while 335 nm has been used for plasma samples.[1][2]
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and Desbutyl-Lumefantrine
Poor resolution between the parent drug and its metabolite is a common challenge. The following steps can be taken to improve the separation.
Initial Checks:
-
Confirm System Suitability: Ensure your HPLC/UPLC system is performing correctly by running a system suitability test.
-
Verify Column Health: A deteriorating column can lead to poor resolution. If in doubt, try a new column.
Mobile Phase Optimization:
-
Adjust Organic Solvent Percentage:
-
If peaks are co-eluting or have very little separation: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially improving their separation.
-
If retention times are too long: A slight increase in the organic solvent percentage can decrease analysis time, but be cautious not to compromise resolution.
-
-
Optimize pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Experiment with small adjustments to the mobile phase pH (within the stable range of your column) to see if resolution improves.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivity of these solvents can sometimes dramatically improve resolution.
-
Incorporate Additives:
-
Buffers: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH and minimize peak tailing.[1]
-
Ion-Pair Reagents: For particularly challenging separations, an ion-pairing reagent like tetra-butyl ammonium hydrogen sulphate can be added to the mobile phase to improve the retention and separation of basic compounds like this compound.[5]
-
Troubleshooting Workflow for Poor Resolution
References
- 1. journaljpri.com [journaljpri.com]
- 2. Measurement of this compound and its metabolite in plasma by high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Enhancing Lumefantrine Stability for Long-Term Research Storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for maintaining the stability of lumefantrine during long-term storage for experimental use.
Frequently Asked Questions (FAQs)
Q1: My stored this compound powder shows poor solubility. What could be the cause and how can I improve it?
A1: Crystalline this compound inherently has very low aqueous solubility.[1][2] Over time, the crystalline structure can become more ordered, further reducing its dissolution rate. To enhance solubility and stability, consider preparing an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer.[3] Polymers like hydroxypropylmethylcellulose phthalate (HPMCP) and hydroxypropylmethylcellulose acetate succinate (HPMCAS) have shown excellent results in improving the physical stability and dissolution of this compound by preventing its crystallization.[1]
Q2: I suspect my this compound sample has degraded. What are the common degradation pathways?
A2: this compound can degrade under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light. While the exact pathways are complex, a known degradation product is the desbenzylketo derivative.[4] Other degradation products have also been identified by mass spectrometry.[4] It is crucial to use a validated stability-indicating analytical method, such as HPLC, to separate and quantify this compound from its potential degradants.[5][6]
Q3: What are the ideal storage conditions for crystalline this compound powder for long-term research use?
A3: For long-term storage, crystalline this compound should be kept in a well-sealed container, protected from light and moisture, at controlled room temperature. Studies on artemether-lumefantrine tablets have shown good stability even under ambient tropical conditions, suggesting the molecule is relatively robust.[7][8] However, for pure active pharmaceutical ingredient (API) used in research, minimizing exposure to environmental stressors is key to preventing degradation.
Q4: Can I use excipients to improve the stability of my this compound formulation for in-vitro experiments?
A4: Yes, specific polymers can significantly enhance the physical stability of this compound by creating amorphous solid dispersions (ASDs).[1] Enteric polymers like HPMCP and HPMCAS are particularly effective at preventing crystallization of amorphous this compound, even under high-stress conditions of 40°C and 75% relative humidity.[1][9] This is crucial because the amorphous form has higher solubility but is thermodynamically unstable and prone to converting back to the less soluble crystalline form.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays | Degradation of this compound stock solution; Poor solubility leading to inaccurate concentrations. | 1. Prepare fresh stock solutions. 2. Use a stability-indicating HPLC method to verify the concentration and purity of the stock solution before use. 3. Consider preparing an ASD of this compound to improve solubility and consistency.[10][11] |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of crystalline this compound. | 1. Increase the percentage of organic co-solvent (e.g., methanol, acetonitrile) if compatible with your experimental system. 2. Use this compound formulated as an amorphous solid dispersion (ASD) with a polymer like HPMCP, which can achieve higher aqueous concentrations.[1] |
| New peaks observed in HPLC chromatogram of a stored sample | Chemical degradation of this compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Ensure your HPLC method is validated to be "stability-indicating," meaning it can resolve the main drug peak from all potential degradation peaks.[5][6] 3. Re-evaluate your storage conditions, ensuring the sample is protected from light, heat, and humidity. |
Quantitative Data on this compound Stability
The following table summarizes findings from forced degradation studies, providing an indication of this compound's stability under various stress conditions. Precise degradation percentages can vary based on the exact experimental conditions (e.g., concentration, duration of exposure).
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Degradation observed. | [5][12] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Degradation observed. | [5][12] |
| Oxidative Stress | 3% - 10% H₂O₂ | Degradation observed. | [5][12] |
| Thermal Stress | 60°C - 80°C | Degradation observed. | [5][12] |
| Photolytic Stress | UV light exposure | Degradation observed. | [5] |
| Accelerated Storage (Amorphous Solid Dispersion) | 40°C / 75% RH (up to 3 months) | HPMCP and HPMCAS based ASDs showed satisfactory physical stability with no crystallization. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method to enhance the physical stability and solubility of this compound for research purposes.
Materials:
-
This compound
-
Hydroxypropylmethylcellulose phthalate (HPMCP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Drying:
-
Once the solvent is removed, a thin film of the solid dispersion will form on the flask wall.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
-
Storage:
-
Store the resulting amorphous solid dispersion powder in a desiccator at room temperature, protected from light and moisture.
-
Protocol 2: Forced Degradation Study and HPLC Analysis
This protocol outlines the steps to intentionally degrade this compound and analyze the resulting mixture using a stability-indicating HPLC method.
1. Preparation of Stock and Stress Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile).[13]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1.0 M HCl. Keep at room temperature or heat to 60°C for a specified period (e.g., 2 to 24 hours). Neutralize with an appropriate amount of 1.0 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1.0 M NaOH. Keep at room temperature or heat to 60°C. Neutralize with 1.0 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place the dry this compound powder in an oven at 80°C for 24-48 hours. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and dry powder to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) as per ICH Q1B guidelines.[14]
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: A C18 column (e.g., Phenomenex, Gemini 5u, 250 x 4.6mm, 5µm).[5]
-
Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 35:65 v/v Acetonitrile:Buffer pH 2.5 adjusted with H₃PO₄).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject a standard (non-degraded) solution of this compound to determine its retention time.
-
Inject each of the stressed samples.
-
Analyze the chromatograms for new peaks (degradation products) and a decrease in the area of the main this compound peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak.
-
Visualizations
Caption: Experimental workflows for preparing this compound ASD and conducting forced degradation studies.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jst.org.in [jst.org.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijdra.com [ijdra.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali | springermedizin.de [springermedizin.de]
- 8. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Balancing Solid-State Stability and Dissolution Performance of this compound Amorphous Solid Dispersions: The Role of Polymer Choice and Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Polymer Selection for Lumefantrine Amorphous Solid Dispersions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting appropriate polymers for lumefantrine amorphous solid dispersions (ASDs).
Frequently Asked Questions (FAQs)
Q1: Which polymers are commonly used for developing this compound amorphous solid dispersions?
A1: A range of neutral and enteric polymers have been investigated for this compound ASDs. Commonly studied neutral polymers include polyvinylpyrrolidone (PVP) K30 and polyvinylpyrrolidone–vinyl acetate copolymer (PVPVA).[1][2] Enteric polymers that have been explored include hypromellose acetate succinate (HPMCAS), hypromellose phthalate (HPMCP), cellulose acetate phthalate (CAP), and methacrylic acid–methyl methacrylate copolymers (e.g., Eudragit L 100).[1][3] Soluplus® has also been shown to be an effective carrier, improving both solubility and dissolution.[2][4]
Q2: What is the primary challenge in formulating this compound as an amorphous solid dispersion?
A2: The primary challenge is balancing physical stability with dissolution enhancement.[1][2] this compound has a tendency to recrystallize from its amorphous form, which would negate the solubility advantage.[1] While some polymers can effectively inhibit crystallization, they may not always provide the desired rapid drug release.[1] For instance, neutral polymers like PVPVA can lead to fast drug release but may result in rapid crystallization under accelerated stability conditions.[1][2] Conversely, enteric polymers often offer greater resistance to crystallization but can exhibit slower release rates.[1][2]
Q3: How does the choice of polymer impact the physical stability of this compound ASDs?
A3: The choice of polymer is critical for the physical stability of this compound ASDs. Enteric polymers, particularly those that can form specific interactions like salt formation with the weakly basic this compound, have demonstrated superior ability to prevent crystallization compared to neutral polymers.[1] For example, ASDs formulated with HPMCP and HPMCAS have shown good physical stability for up to three months at 40°C and 75% relative humidity.[3] In contrast, ASDs with PVPVA have been observed to crystallize more readily under similar stress conditions.[1] The extent of drug-polymer interactions is a key factor in rationalizing the differences in crystallization tendency among various polymers.[1]
Q4: What is the effect of drug loading on the performance of this compound ASDs?
A4: Drug loading (DL) significantly affects both the physical stability and the dissolution rate of this compound ASDs. Generally, higher drug loadings can increase the risk of crystallization.[5] For example, with PVPVA, drug release was rapid up to a 35% drug loading, but no release was detected when the DL was increased to 40%.[1][2] With enteric polymers, an increase in drug loading tends to decrease the release rates of both the drug and the polymer.[1][2] The optimal drug loading will depend on the specific polymer used and represents a trade-off between achieving a high dose in the final dosage form and maintaining the stability and dissolution benefits of the ASD.[1]
Troubleshooting Guides
Issue 1: Crystallization of this compound in the Amorphous Solid Dispersion During Storage
Question: My this compound ASD shows signs of crystallization upon storage, confirmed by XRPD and DSC. What could be the cause and how can I resolve this?
Answer:
Crystallization during storage is a common issue with amorphous solid dispersions and is often related to the formulation's physical instability. Here are the potential causes and troubleshooting steps:
-
Inappropriate Polymer Selection: The polymer may not be effectively inhibiting this compound crystallization. Neutral polymers like PVPVA, while offering good dissolution, may not provide sufficient stabilization against crystallization, especially at higher drug loadings.[1][2]
-
High Drug Loading: The concentration of this compound in the polymer may be too high, leading to supersaturation within the solid matrix and subsequent crystallization.[5]
-
Solution: Prepare ASDs with a lower drug-to-polymer ratio. While a high drug loading is often desired, a balance must be struck to ensure physical stability.[1]
-
-
Environmental Factors (Humidity and Temperature): Exposure to high humidity and temperature can plasticize the polymer, increasing molecular mobility and facilitating crystallization.[6] The impact of relative humidity on stability can vary depending on the hydrophilicity of the polymer.[7]
-
Residual Solvent: The presence of residual solvent from the manufacturing process (e.g., spray drying or solvent evaporation) can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing the risk of crystallization.[6][8][9]
-
Solution: Ensure that the drying process is adequate to remove the solvent to acceptable levels. Techniques like thermogravimetric analysis (TGA) can be used to quantify residual solvent content.[8]
-
Issue 2: Poor or Incomplete Dissolution of this compound from the ASD
Question: The in vitro dissolution of my this compound ASD is slow and incomplete, failing to achieve the desired supersaturation. What are the possible reasons and solutions?
Answer:
Slow or incomplete dissolution can undermine the primary goal of developing an ASD. Consider the following factors:
-
Polymer Properties and Drug-Polymer Interactions: The chosen polymer might have poor aqueous solubility at the pH of the dissolution medium, or it may form very strong interactions with this compound, hindering its release.
-
Solution: For neutral polymers like PVPVA, dissolution is generally rapid.[1][2] For enteric polymers, ensure the pH of the dissolution medium is appropriate for the polymer to dissolve. For example, many enteric polymers are insoluble in acidic media.[1] A balance is needed; for instance, cellulose acetate phthalate (CAP) can form strong ionic interactions with this compound, which improves stability but can inhibit drug release.[5]
-
-
High Drug Loading: As drug loading increases, the dissolution rate can decrease, particularly for enteric polymers.[1][2] At very high drug loadings, the system may transition from a polymer-controlled dissolution to a drug-controlled dissolution, leading to a sharp drop in release.[10]
-
Solution: Experiment with lower drug loadings to see if a more congruent release of the drug and polymer can be achieved.[10]
-
-
Dissolution Method and Medium: The dissolution test conditions may not be suitable for a poorly soluble drug like this compound.
-
Solution: The use of surfactants in the dissolution medium is often necessary to achieve sink conditions for poorly soluble drugs.[11] For this compound ASDs, media such as 0.1 N HCl with 1% Myrj 52 or phosphate buffer at pH 6.8 have been used.[1][8] Ensure adequate agitation (e.g., 100 rpm with a paddle apparatus) to facilitate the disintegration and dissolution of the formulation.[12]
-
Issue 3: Interpreting Thermal Analysis (DSC) Results
Question: I am unsure how to interpret the DSC thermogram of my this compound ASD. What are the key features to look for?
Answer:
Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing ASDs. Here's how to interpret the thermogram:
-
Absence of a Melting Peak: A key indicator of an amorphous system is the absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound.[13]
-
Glass Transition Temperature (Tg): Amorphous materials exhibit a glass transition, which appears as a step-like change in the baseline of the DSC curve.[13][14] A single Tg for the ASD, intermediate between the Tgs of the pure drug and the polymer, suggests good miscibility.[2] Multiple Tgs could indicate phase separation.[5] Modulated DSC (mDSC) can provide higher resolution for detecting the Tg.[13]
-
Recrystallization and Melting During Heating: Sometimes, an exothermic peak followed by an endothermic peak may be observed during the DSC scan. This typically indicates that the amorphous drug recrystallized upon heating and then subsequently melted.[4] This can be a sign of an unstable ASD.[5]
Data Presentation
Table 1: Comparison of Polymers for this compound Amorphous Solid Dispersions
| Polymer Type | Polymer Examples | Key Advantages | Key Disadvantages |
| Neutral | PVPVA, PVP K30 | - Rapid drug release at lower drug loadings.[1][2] | - Prone to crystallization under stress conditions.[1][2] |
| Enteric | HPMCAS, HPMCP, CAP, Eudragit L 100 | - Excellent physical stability, effectively inhibits crystallization.[1][3] - Potential for pH-targeted drug release. | - Slower drug release compared to neutral polymers.[1][2] - Release can be highly dependent on drug loading.[1][2] |
| Amphiphilic | Soluplus® | - Acts as both a carrier and a solubilizer.[4] - Significant enhancement in solubility and dissolution.[4] | - Performance can be formulation-dependent. |
Table 2: Physical Stability and Dissolution Performance of Selected this compound ASDs
| Polymer | Drug Loading (w/w) | Stability at 40°C/75% RH | Maximum Drug Release | Reference |
| PVPVA | 5-35% | Crystallization observed within 8 weeks.[1] | Rapid and congruent release.[1] | [1] |
| HPMCAS | up to 50% | Stable for up to 3 months.[3] | Slower release than PVPVA, dependent on drug loading.[1] | [1][3] |
| HPMCP | up to 40% | Stable for up to 3 months.[3] | Higher release than HPMCAS at similar drug loadings.[3] | [3] |
| CAP | up to 50% | Crystallized within 1 day.[3] | No drug release detected after 2 hours.[3] | [3] |
| Eudragit L 100 | up to 50% | Crystallized within 1 day.[3] | Slower release.[1] | [1][3] |
| Soluplus® | 1:2 (Drug:Polymer) | Stable for 3 months.[8] | 135 ± 3.3 μg/mL in 0.1 N HCl + 1% Myrj 52.[8] | [8] |
Experimental Protocols
Detailed Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into a Tzero aluminum sample pan.[2] Hermetically seal the pan.
-
Instrument Setup: Use an empty, sealed aluminum pan as a reference.[12] Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
-
Thermal Program (Modulated DSC):
-
Data Analysis: Analyze the reversible heat flow signal to determine the glass transition temperature (Tg).[2] The absence of a melting endotherm corresponding to crystalline this compound confirms the amorphous nature of the dispersion.[13]
Detailed Methodology: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Place a sufficient amount of the ASD powder on a low-background sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation.
-
Scan Parameters:
-
Data Analysis: An amorphous sample will show a broad "halo" pattern with no sharp Bragg peaks.[13][16] The presence of sharp peaks indicates that the drug is at least partially in a crystalline state.
Detailed Methodology: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) apparatus.[12]
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. For this compound, 0.1 N HCl with 1% Myrj 52 or 50 mM phosphate buffer at pH 6.8 are commonly used.[1][8] Maintain the medium at 37 ± 0.5°C.
-
Procedure:
-
Place a sample of the ASD (equivalent to a specific dose of this compound) into the dissolution vessel.
-
Set the paddle speed to 100 rpm.[12]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 μm).
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.[8]
Mandatory Visualizations
Caption: Polymer selection workflow for developing this compound amorphous solid dispersions.
Caption: Troubleshooting guide for common issues in this compound ASD development.
Caption: General experimental workflow for characterizing this compound ASDs.
References
- 1. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 15. tricliniclabs.com [tricliniclabs.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Adjusting for Lumefantrine-Antiretroviral Interactions in Co-infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacokinetic interactions between the antimalarial drug lumefantrine and antiretroviral (ARV) therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which antiretrovirals are known to interact with it?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to its active metabolite, desbutyl-lumefantrine.[1][2][3][4][5] Consequently, antiretroviral drugs that are potent inhibitors or inducers of CYP3A4 can significantly alter the pharmacokinetics of this compound.
-
CYP3A4 Inhibitors: Protease inhibitors, such as lopinavir/ritonavir, are strong inhibitors of CYP3A4 and have been shown to significantly increase this compound exposure.[2][3][6][7]
-
CYP3A4 Inducers: Non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as efavirenz and nevirapine, are inducers of CYP3A4 and can decrease this compound exposure.[1][3][4][5]
Q2: What are the expected quantitative changes in this compound pharmacokinetic parameters when co-administered with certain antiretrovirals?
A2: The co-administration of antiretrovirals can lead to substantial changes in this compound's pharmacokinetic parameters. The following tables summarize the observed effects of lopinavir/ritonavir, efavirenz, and nevirapine on this compound.
Data Presentation: Impact of Antiretrovirals on this compound Pharmacokinetics
Table 1: Effect of Lopinavir/Ritonavir on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Direction of Change | Magnitude of Change | Reference |
| AUC (Area Under the Curve) | Increase | 2- to 5-fold increase | [6][7][8] |
| Cmax (Maximum Concentration) | Increase | 2- to 3-fold increase | [6][7] |
| Clearance (CL/F) | Decrease | ~90% decrease | |
| Day 7 Concentration | Increase | ~10-fold increase | [6][7] |
Table 2: Effect of Efavirenz on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Direction of Change | Magnitude of Change | Reference |
| AUC (Area Under the Curve) | Decrease | ~47% to 70% decrease | [1][4][9] |
| Cmax (Maximum Concentration) | Decrease | Variable, generally decreased | [10] |
| Clearance (CL/F) | Increase | ~73% increase in elimination clearance | [1] |
| Day 7 Concentration | Decrease | Significantly lower | [11] |
Table 3: Effect of Nevirapine on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Direction of Change | Magnitude of Change | Reference |
| AUC (Area Under the Curve) | Variable/Slight Increase or Decrease | ~25% decrease in terminal exposure, some studies show an increase | [1][9][12] |
| Cmax (Maximum Concentration) | Variable | Some studies report a non-significant reduction | [5] |
| Relative Bioavailability | Decrease | ~25% lower | [1] |
| Day 7 Concentration | Variable | Some studies show an increase | [12] |
Q3: My in vitro CYP3A4 inhibition assay with lopinavir/ritonavir shows less inhibition of this compound metabolism than expected from clinical data. What could be the issue?
A3: This discrepancy can arise from several factors. Here is a troubleshooting guide:
-
Pre-incubation Time: Ensure that the pre-incubation time of the inhibitor with the liver microsomes is sufficient. Some inhibitors, particularly mechanism-based inhibitors, require time to exert their full inhibitory effect.
-
Cofactor Concentration: Verify the concentration of NADPH in your assay. Suboptimal NADPH levels can limit enzyme activity and affect the apparent inhibition.
-
Microsomal Protein Concentration: High protein concentrations can lead to non-specific binding of the inhibitor or substrate, reducing their effective concentrations.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the drugs is low (typically <0.5%) and consistent across all wells, as it can inhibit CYP activity.
-
Substrate Concentration: The concentration of this compound should be at or below its Km for CYP3A4 to ensure the assay is sensitive to competitive inhibition.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro CYP3A4 Induction Studies with Efavirenz/Nevirapine
| Problem | Possible Cause | Troubleshooting Step |
| Low Fold-Induction | Hepatocyte viability is low. | Check cell viability before and after the experiment using Trypan Blue exclusion or another suitable method. Use hepatocytes with high viability from a reputable supplier. |
| Sub-optimal inducer concentration. | Perform a dose-response experiment to determine the optimal concentration of efavirenz or nevirapine for induction. | |
| Insufficient incubation time. | Ensure an adequate incubation period (typically 48-72 hours) for the induction of gene expression and enzyme activity. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful seeding to achieve a consistent cell monolayer. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity and temperature uniformity. | |
| Discrepancy Between mRNA and Activity Data | Post-transcriptional regulation. | This can be a real biological effect. Report both data types and consider further investigation into translational or post-translational modifications. |
| Enzyme inhibition by the inducer. | If the inducer is also an inhibitor, this can mask the increase in enzyme activity. Wash the cells thoroughly after the induction period before adding the probe substrate. |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay for this compound
Objective: To determine the IC50 of an antiretroviral drug (e.g., lopinavir) for the CYP3A4-mediated metabolism of this compound.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Antiretroviral drug (inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of the antiretroviral inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution.
-
-
Pre-incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and the antiretroviral inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Quench the Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of desbutyl-lumefantrine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: HPLC Method for Quantification of this compound in Human Plasma
Objective: To determine the concentration of this compound in human plasma samples from a clinical pharmacokinetic study.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Zorbax SB-CN HPLC column (3.0 × 150 mm, 3.5 μm) or equivalent.[13]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% trifluoroacetic acid (TFA).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm.[13]
-
Internal Standard: Halofantrine.[13]
Procedure:
-
Sample Preparation:
-
To a 200 µL plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile (containing 0.2% perchloric acid).[13]
-
Vortex and centrifuge the sample.
-
Further purify the supernatant using solid-phase extraction (SPE) with Hypersep C8 cartridges.[13]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Calibration Standards and Quality Controls:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Process these samples in the same manner as the study samples.
-
-
Injection and Analysis:
-
Inject the prepared samples, calibration standards, and quality controls into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the study samples.
-
Mandatory Visualizations
Caption: Signaling pathways of CYP3A4 induction and inhibition.
Caption: A typical experimental workflow for a clinical drug-drug interaction study.
Caption: Logical framework for interpreting this compound-ARV interaction data.
References
- 1. Physiologically based pharmacokinetic modelling to predict artemether and this compound exposure in neonates weighing less than 5 kg treated with artemether-lumefantrine to supplement the clinical data from the CALINA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijlpr.com [ijlpr.com]
- 4. Artemether–this compound Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug–drug interactions: is there an optimal way to study them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xtalks.com [xtalks.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Interaction PBPK Modeling: Review of the Literature Exposes the Need for Increased Verification of Model Inputs and Outputs as Part of Credibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lumefantrine Loading in Nanostructured Lipid Carriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of lumefantrine-loaded nanostructured lipid carriers (NLCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of developing this compound-loaded NLCs.
1. Low this compound Encapsulation Efficiency (%EE)
-
Question: My this compound encapsulation efficiency is consistently low. What factors could be responsible, and how can I improve it?
-
Answer: Low encapsulation efficiency is a common challenge, primarily due to the lipophilic nature of this compound and the composition of the NLCs.[1][2] Here are several factors to consider and strategies to implement:
-
Lipid Selection and Concentration: The solubility of this compound in the lipid matrix is crucial for high encapsulation.[3][4]
-
Screening Solid and Liquid Lipids: Systematically evaluate the solubility of this compound in various solid lipids (e.g., Glyceryl monostearate, Precirol® ATO 5, Compritol® 888 ATO) and liquid lipids (e.g., oleic acid, Capryol™ 90, soybean oil).[3][4] Glyceryl trimyristate and soybean oil have shown good solubilizing capacity for this compound.[3]
-
Optimizing the Solid Lipid to Liquid Lipid Ratio: The presence of liquid lipid within the solid lipid core creates imperfections in the crystal lattice, providing more space to accommodate the drug molecules.[5] Varying the ratio of solid to liquid lipid can significantly impact encapsulation efficiency.[2]
-
-
Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug expulsion.[4]
-
An optimal concentration of surfactants like Tween® 80 or Poloxamer 188 is necessary. Insufficient surfactant can lead to particle aggregation and drug leakage, while excessive amounts can result in the formation of micelles that may compete for the drug, lowering the encapsulation in NLCs.[4]
-
-
Manufacturing Process: The method of NLC preparation can influence encapsulation.
-
2. Particle Size and Polydispersity Index (PDI) Issues
-
Question: My NLCs have a large particle size and a high PDI. How can I achieve a smaller and more uniform particle size distribution?
-
Answer: Achieving a small and uniform particle size is essential for the stability and bioavailability of the formulation.
-
Surfactant and Co-surfactant Concentration: Increasing the surfactant concentration generally leads to a reduction in particle size.[4] The combination of a primary surfactant (e.g., Tween® 80) and a co-surfactant can be more effective in reducing interfacial tension.
-
Homogenization and Sonication:
-
High-Pressure Homogenization: This technique is highly effective in producing small and uniform NLCs. Optimizing the pressure and number of cycles is key.
-
Ultrasonication: The duration and power of sonication directly impact particle size. Over-sonication can sometimes lead to particle aggregation.
-
-
Lipid Phase Concentration: A higher concentration of the lipid phase can sometimes result in a larger particle size. It is important to find an optimal balance between lipid concentration and surfactant concentration.
-
3. Formulation Instability (Aggregation/Sedimentation)
-
Question: My this compound-NLC dispersion is showing signs of instability, such as aggregation and sedimentation over time. What are the potential causes and solutions?
-
Answer: The physical stability of the NLC dispersion is critical for its shelf-life and therapeutic efficacy.
-
Zeta Potential: A sufficiently high absolute zeta potential value (typically > |30| mV) is necessary to ensure electrostatic repulsion between particles and prevent aggregation.[1][2]
-
The choice of lipids and surfactants can influence the surface charge of the NLCs.
-
-
Cryoprotectants for Lyophilization: If you are freeze-drying your NLCs for long-term storage, the use of a cryoprotectant (e.g., trehalose, sorbitol) is essential to prevent particle aggregation during the freezing and drying processes.[2][7]
-
Storage Conditions: Store the NLC dispersion at an appropriate temperature (e.g., 4°C) to minimize particle growth and drug leakage.
-
Frequently Asked Questions (FAQs)
1. What is the rationale for using NLCs for this compound delivery?
This compound is a highly lipophilic drug with very low aqueous solubility, leading to poor and erratic oral bioavailability.[6][8][9] NLCs are second-generation lipid nanoparticles that offer several advantages for this compound delivery:
-
Enhanced Drug Loading: The imperfect crystal structure of NLCs, created by blending solid and liquid lipids, allows for a higher drug loading capacity compared to solid lipid nanoparticles (SLNs).[2][5]
-
Improved Bioavailability: By encapsulating this compound in a lipid matrix, NLCs can enhance its solubility and absorption in the gastrointestinal tract.[10]
-
Sustained Release: NLCs can provide a sustained release profile for this compound, which can help in maintaining therapeutic drug levels over a prolonged period.[2][6]
2. How do I select the appropriate lipids for my this compound-NLC formulation?
The selection of lipids is a critical step. The primary consideration is the solubility of this compound in the chosen lipids.[4]
-
Solid Lipids: Common choices include glyceryl monostearate (GMS), glyceryl trimyristate, stearic acid, and Compritol® 888 ATO.[1][3]
-
Liquid Lipids: Examples include soybean oil, oleic acid, and Capryol™ 90.[1][3] A preliminary screening of this compound solubility in various molten solid lipids and liquid lipids is highly recommended to identify the most suitable candidates for achieving high drug loading.[3]
3. What are the most common methods for preparing this compound-loaded NLCs?
The most frequently employed methods for preparing this compound-loaded NLCs are high-energy techniques:
-
High-Shear Homogenization Followed by Ultrasonication: This is a widely used method where the drug is dissolved in the molten lipid phase, which is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer, followed by ultrasonication to reduce the particle size to the nanometer range.[1][11]
-
High-Pressure Homogenization (HPH): This technique involves passing the coarse pre-emulsion through a high-pressure homogenizer at elevated temperatures. It can be performed as a hot or cold homogenization process.[5]
-
Microemulsion Template Technique: This method involves preparing a thermodynamically stable microemulsion containing the drug, lipids, surfactant, and water, which is then dispersed in a large amount of cold water to form NLCs.[10][12]
4. How can I co-load artemether and this compound in NLCs?
Co-loading artemether and this compound is a common strategy as they are used in combination therapy for malaria.[1][7][11] The process is similar to loading a single drug. Both drugs are dissolved in the molten lipid phase before the emulsification step.[7] Studies have shown that co-loading does not significantly affect the encapsulation efficiency of each drug.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-loaded NLCs, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Formulation Parameters and Physicochemical Characteristics of this compound-Loaded NLCs
| Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Glyceryl monostearate | Soybean oil | - | ~145 | - | -66 | ~79 | [1][11] |
| - | Caprol-PGE 860 | Tween® 80 | 188.6 | 0.462 | - | - | [9] |
| - | - | - | 78.85 ± 2.55 | 0.255 ± 0.03 | -8.25 ± 2.29 | 74.32 ± 1.63 | [6][8] |
| Glyceryl trimyristate | Soybean Oil | Tween 80 | 157.6 | - | -0.2 | 93.36 ± 0.10 | [3] |
Note: Some studies co-loaded artemether with this compound. The data presented here pertains to this compound.
Experimental Protocols
1. Preparation of this compound-Loaded NLCs by High-Shear Homogenization and Ultrasonication
This protocol is a generalized procedure based on common practices reported in the literature.[1][6][11]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (e.g., Soybean oil)
-
Surfactant (e.g., Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and liquid lipid and place them in a beaker.
-
Heat the beaker in a water bath to a temperature approximately 10°C above the melting point of the solid lipid to obtain a clear molten lipid mixture.
-
Add the accurately weighed amount of this compound to the molten lipid phase and stir until it is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
-
Nanosizing:
-
Subject the pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size. The sonication parameters (e.g., 70% amplitude for 5 minutes) should be optimized.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to allow the lipid to recrystallize and form the NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization.
-
2. Determination of Encapsulation Efficiency (%EE)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the NLC dispersion and centrifuge it at a high speed (e.g., 15,000 rpm for 30 minutes) using a cooling centrifuge.
-
Alternatively, use ultrafiltration-centrifugation devices or a mini-column centrifugation method with Sephadex.[1]
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Quantify the amount of this compound in the supernatant using a validated analytical method such as HPLC-UV.
-
-
Calculation of %EE:
-
Calculate the encapsulation efficiency using the following formula: %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Visualizations
Caption: Workflow for NLC preparation.
Caption: Key formulation variable relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured Lipid Carriers (NLCs) of this compound with Enhanced Permeation | Semantic Scholar [semanticscholar.org]
- 7. Improved antimalarial activity of caprol-based nanostructured lipid carriers encapsulating artemether-lumefantrine for oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanostructured Lipid Carriers (NLCs) of this compound with Enhanced Permeation | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Artemether-lumefantrine nanostructured lipid carriers for oral malaria therapy: Enhanced efficacy at reduced dose and dosing frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of artemether and this compound co-loaded nanostructured lipid carriers: physicochemical characterization and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanostructured lipid carriers of artemether-lumefantrine combination for intravenous therapy of cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated RP-HPLC Methods for Lumefantrine Analysis Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is critical for ensuring the quality and efficacy of pharmaceutical products. This guide provides a detailed comparison of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of lumefantrine, all validated according to the International Council for Harmonisation (ICH) guidelines. The data presented is compiled from several studies, offering a comprehensive overview of different methodologies and their performance characteristics.
Comparison of Chromatographic Conditions
The choice of chromatographic conditions is fundamental to achieving optimal separation and detection of this compound. Below is a summary of conditions reported in different validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Thermo C18 (250x4.6mm, 5µm)[1] | Hypersil BDS C18 (250x4.6mm, 5µm) | Microsorb MV100-5 C-18 (250x4.6mm, 5µm)[2][3] | Symmetry C18 ODS (250x4.6mm, 5µm)[4] | X-Terra C8 (150x4.6mm, 3.5µm)[5] |
| Mobile Phase | 10mM KH2PO4: Acetonitrile (20:80 v/v), pH 3.0 with OPA[1] | Buffer: Acetonitrile (50:50 v/v), pH 3.0 with OPA | Buffer (OPA): Acetonitrile (65:35 v/v), pH 3.5[2][3] | Methanol: TEA Buffer (36:64 v/v), pH 4.2[4] | Methanol: Acetonitrile: Phosphate Buffer (50:20:30 v/v), pH 3.5[5] |
| Flow Rate | 1.0 ml/min[1] | 1.5 ml/min | 1.0 ml/min[2][3] | 1.0 ml/min[4] | 1.0 ml/min[5] |
| Detection Wavelength | 240 nm[1] | 215 nm | 254 nm[2][3] | 296 nm[4] | 225 nm[5] |
| Retention Time (min) | ~3.225[1] | ~6.236 | ~4.62[2][3] | ~2.249[4] | ~3.686[5] |
OPA: Orthophosphoric Acid, TEA: Triethylamine
Performance Comparison based on ICH Validation Parameters
The following table summarizes the performance of different RP-HPLC methods based on key validation parameters as stipulated by ICH guidelines.[6][7][8][9][10] These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 5-25[1] | 24-144 | 60-210[2][3] | Not Specified | 60-1200 mg/L[5] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 | > 0.999[2][3] | Not Specified | 0.99946[5] |
| Accuracy (% Recovery) | High (not specified)[1] | Meets criteria | Meets criteria[2][3] | 100.22%[4] | 100.029%[5] |
| Precision (%RSD) | Low (not specified)[1] | Meets criteria | < 2.0%[2][3] | < 2.0%[4] | < 2.0%[5] |
| LOD (µg/mL) | 0.25[1] | Not Specified | Not Specified | Not Specified | 10 mg/L[5] |
| LOQ (µg/mL) | 0.75[1] | Not Specified | Not Specified | Not Specified | 30 mg/L[5] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation
Experimental Protocols
Below are detailed methodologies for the key experiments performed during the validation of these RP-HPLC methods for this compound.
General Chromatographic Procedure
-
Preparation of Mobile Phase: The specified solvents are mixed in the given ratios. The pH is adjusted using the indicated acid or base. The resulting mobile phase is filtered through a 0.45 µm membrane filter and degassed by sonication before use.
-
Preparation of Standard Stock Solution: A known weight of this compound reference standard is accurately weighed and dissolved in a suitable solvent (usually the mobile phase or a component of it) to obtain a stock solution of a specific concentration.
-
Preparation of Working Standard Solutions: The stock solution is further diluted with the mobile phase to prepare a series of working standard solutions at different concentrations covering the specified linearity range.
-
Chromatographic Analysis: The HPLC system is equilibrated with the mobile phase for a sufficient time to achieve a stable baseline. A fixed volume of each standard solution is injected into the chromatograph, and the chromatograms are recorded. The retention time and peak area of this compound are measured.
Validation Experiments
-
System Suitability: To ensure the chromatographic system is adequate for the analysis, system suitability tests are performed. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area, tailing factor, and theoretical plates.[11]
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient of the regression line, which should ideally be close to 1.[9]
-
Accuracy: The accuracy of the method is determined by the standard addition method or by analyzing a sample with a known concentration. The recovery of the analyte is then calculated. Accuracy studies are often performed at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing multiple replicates of the same sample on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision (Inter-day Precision/Ruggedness): This is evaluated by performing the analysis on different days, or with different analysts or equipment, to assess the reproducibility of the method.
-
-
Specificity: The ability of the method to exclusively measure the analyte of interest is determined by analyzing a placebo or a mixture of the drug with its potential impurities or degradation products. The chromatograms should show no interfering peaks at the retention time of this compound.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]
-
Robustness: The robustness of the method is evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results. The method is considered robust if the results remain unaffected by these small changes.[11]
Logical Workflow for RP-HPLC Method Validation
The following diagram illustrates the general workflow for the validation of an RP-HPLC method for this compound analysis in accordance with ICH guidelines.
Caption: Workflow for RP-HPLC method validation of this compound.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijlpr.com [ijlpr.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Comparative In Vivo Efficacy of Lumefantrine Versus Other Aryl Amino Alcohols in Malaria Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of lumefantrine against other prominent aryl amino alcohol antimalarials, including halofantrine, mefloquine, and quinine. The data presented is derived from clinical and preclinical studies to support research and drug development in the field of infectious diseases. It is important to note that contemporary clinical data for this compound is predominantly from its use in combination with artemether (artemether-lumefantrine, AL), a standard of care for uncomplicated falciparum malaria. This combination therapy leverages the rapid parasite clearance of an artemisinin derivative with the longer-acting effect of the aryl amino alcohol. Therefore, the presented efficacy of this compound is within this clinical context.
Mechanism of Action: Inhibition of Hemozoin Formation
Aryl amino alcohol antimalarials are understood to exert their parasiticidal effect by interfering with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Aryl amino alcohols are thought to inhibit this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[1][2]
References
- 1. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The comparative efficacy and tolerability of CGP 56697 (artemether + this compound) versus halofantrine in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lumefantrine Quantification: A Comparative Guide to LC-MS and HPLC-UV Methods
A detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the accurate quantification of the antimalarial drug lumefantrine in biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance, protocols, and practical considerations for both analytical techniques, supported by experimental data from published studies.
The accurate measurement of this compound, a key component in artemisinin-based combination therapies for malaria, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Both LC-MS and HPLC-UV are widely employed for this purpose, each offering distinct advantages and limitations. This guide presents a cross-validation perspective to aid in the selection of the most appropriate method for specific research needs.
Comparative Performance Data
The following tables summarize the quantitative performance of LC-MS and HPLC-UV methods for this compound quantification based on validated assay parameters reported in scientific literature.
Table 1: Performance Characteristics of LC-MS Methods for this compound Quantification
| Parameter | Reported Range/Value | Citation |
| Linearity Range | 50–20,000 ng/mL | [1] |
| 200–20,000 ng/mL | [2] | |
| 100–20,000 ng/mL | [3][4] | |
| 15.6–4,000 ng/mL | [5][6] | |
| Correlation Coefficient (r²) | > 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |
| 200 ng/mL | [2] | |
| 100 ng/mL | [3][4] | |
| 15.6 ng/mL | [5][6] | |
| Intra-day Precision (%CV) | 1.76% - 6.47% | [3] |
| Inter-day Precision (%CV) | ≤ 5.56% | [2] |
| Intra-day Accuracy | 92.27% - 104.00% | [3] |
| Inter-day Accuracy | Within ±15% | [1] |
| Recovery | > 80% | [1] |
| 93.16% | [2] |
Table 2: Performance Characteristics of HPLC-UV Methods for this compound Quantification
| Parameter | Reported Range/Value | Citation |
| Linearity Range | 16-96 µg/mL | [7] |
| 50–10,000 ng/mL | [8] | |
| 5-25 µg/mL | [9] | |
| Correlation Coefficient (r²) | 0.999 | [7] |
| > 0.99 | [10] | |
| Limit of Detection (LOD) | 2.99 µg/mL | [7] |
| 0.024 mg/mL | [11] | |
| 0.25 µg/mL | [9] | |
| Limit of Quantification (LOQ) | 9.086 µg/mL | [7] |
| 0.0714 mg/mL | [11] | |
| 0.75 µg/mL | [9] | |
| Intra-day Precision (%RSD) | < 2% | [7] |
| Inter-day Precision (%RSD) | < 2% | [7] |
| Accuracy (% Recovery) | 99.96-100.07% | [7] |
| 98.89-102.12% | [11] | |
| Recovery | 88.2% | [8] |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.
Caption: Workflow for cross-validating HPLC-UV and LC-MS methods.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example based on published methods[1][2][3].
-
Sample Preparation:
-
To 25 µL of plasma, add an internal standard (e.g., deuterated this compound or a structural analog like artesunate)[1][2].
-
Perform protein precipitation by adding an organic solvent such as acetonitrile or by acidifying with formic acid[1][2].
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) for cleanup[3][8].
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column (e.g., Inertsil ODS, Hypurity C18) is commonly used[2][3].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium formate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical[1][3].
-
Flow Rate: Flow rates are generally in the range of 0.4-0.6 mL/min[1][3].
-
Injection Volume: A small injection volume, typically 5-10 µL, is used[1][2].
-
-
Mass Spectrometric Detection:
HPLC-UV Method for this compound in Pharmaceutical Dosage Forms and Plasma
This protocol is a composite based on various validated methods[7][8][12].
-
Sample Preparation (for plasma):
-
To a larger volume of plasma (e.g., 200 µL or more), add an internal standard (e.g., halofantrine)[8].
-
Perform liquid-liquid extraction with an organic solvent or a combination of protein precipitation followed by solid-phase extraction[8].
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Sample Preparation (for tablets):
-
Grind tablets into a fine powder.
-
Dissolve a known weight of the powder in a suitable solvent, often with sonication to ensure complete dissolution.
-
Filter the solution before injection[7].
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is the most common choice (e.g., BDS Hypersil C18, Zorbax SB-CN)[7][8].
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., tetra butyl ammonium hydrogen sulphate or phosphate buffer) and an organic solvent like acetonitrile is frequently used[7][9][12].
-
Flow Rate: A typical flow rate is 1.0 mL/min[7].
-
Injection Volume: Injection volumes are generally around 20 µL[11].
-
-
UV Detection:
Concluding Remarks
The choice between LC-MS and HPLC-UV for this compound quantification depends on the specific requirements of the study.
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies in biological matrices where low concentrations of the drug and its metabolites need to be accurately measured. The use of a stable isotope-labeled internal standard can effectively overcome matrix effects[1]. The main drawbacks are the higher cost of instrumentation and the complexity of method development.
-
HPLC-UV is a robust, cost-effective, and widely available technique. It is well-suited for the analysis of pharmaceutical formulations where analyte concentrations are high[7][11]. While it can be used for biological samples, it may require more extensive sample cleanup and larger sample volumes to achieve the necessary sensitivity, and it can be more susceptible to interferences from endogenous matrix components.
A direct cross-validation, where the same set of clinical samples are analyzed by both methods, is the gold standard for comparing performance and ensuring consistency of results between different analytical platforms[1]. This guide provides the foundational information for researchers to design such studies and to select the most appropriate analytical tool for their this compound quantification needs.
References
- 1. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. [PDF] Bio-Analytical Method Development and Validation for Estimation of Lume fantrine in Human Plasma by Using Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a LC-MS/MS method for the quantitation of this compound in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biomedres.us [biomedres.us]
- 12. Simultaneous Estimation of Artemether and this compound by RP-HPLC Method Development in Pharmaceutical Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 13. Artemether–this compound Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Vitro Dissolution Profiles for Diverse Lumefantrine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dissolution profiles of various lumefantrine formulations, a critical factor influencing the bioavailability and therapeutic efficacy of this Class II drug under the Biopharmaceutics Classification System (BCS). Due to its low aqueous solubility, the in-vitro dissolution of this compound is a key quality attribute and a focal point of formulation development.[1][2] This document synthesizes experimental data from multiple studies to offer a clear perspective on how different formulation strategies and market brands perform under standardized dissolution testing conditions.
Comparative Dissolution Data
The following table summarizes the percentage of this compound dissolved over time from various formulations, including marketed tablets and developmental solid dispersions. The data highlights the variability in dissolution performance and the potential for formulation optimization to enhance drug release.
| Formulation Type | Time (minutes) | % this compound Dissolved | Reference |
| Marketed Tablets | |||
| Reference Product (Coartem®) | 60 | ~86.12% (Artemether) | [2] |
| Generic Product A | 120 | Comparable to reference (f₂ ≥ 50) | [3][4] |
| Generic Product B | 120 | Comparable to reference (f₂ ≥ 50) | [3][4] |
| Expired FDC ART/LUM Tablets | 60 | Significantly lower than unexpired | [1][5] |
| Solid Dispersions (SD) | |||
| This compound-Piperine-Soluplus SD | - | Enhanced aqueous solubility | [6] |
| This compound-PVPVA ASD (up to 35% DL) | - | Rapid release | [7] |
| This compound-CAP ASD (5% DL) | - | Slow release, did not achieve amorphous solubility | [7] |
| This compound-Eudragit L 100 ASD (5% DL) | - | Slow release, did not achieve amorphous solubility | [7] |
| Neat Amorphous this compound | 120 | No detectable release | [8] |
| Lipid Matrix Tablets | |||
| Stearic Acid Lipid Matrix Tablet (SA0.5C1) | - | Higher artemether release (97.21%) than Coartem® | [2] |
Note: Direct quantitative comparison for this compound dissolution from the lipid matrix and some solid dispersion formulations was not available in the provided search results. The table reflects the available data, with some entries indicating qualitative improvements.
Experimental Protocols
The dissolution studies summarized above employed various methodologies. Below are detailed protocols representative of the cited research.
Method 1: USP Apparatus II (Paddle) for Marketed Tablets
This method is commonly used for quality control and comparative studies of immediate-release artemether-lumefantrine tablets.[1][3][5]
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).[5][9]
-
Dissolution Medium: 900 mL of 0.025 N HCl (pH 1.6) containing 1% Myrj 52.[1][5] An alternative medium is 0.005 M HCl with 2% Myrj 52 at pH 1.2.[3][4] The use of a surfactant like Myrj 52 is necessary to overcome the poor solubility of this compound.[3][9]
-
Sample Analysis: Withdrawn samples are filtered (e.g., through a 0.45 µm filter), diluted with a suitable solvent like acetonitrile, and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5] Detection wavelengths are typically set around 210 nm for artemether and 335 nm or 380 nm for this compound.[3][5][9]
Method 2: Dissolution of Amorphous Solid Dispersions (ASDs)
This protocol is tailored for evaluating the performance of enhanced solubility formulations like ASDs.
-
Apparatus: USP Dissolution Apparatus.
-
Dissolution Medium: 50 mM phosphate buffer at pH 6.8.[8]
-
Temperature: 37°C.[8]
-
Sample Preparation: An excess amount of the ASD powder is added to the pre-equilibrated dissolution medium.
-
Sample Analysis: Samples are withdrawn at various time points, centrifuged to remove undissolved particles, and the supernatant is analyzed by HPLC to determine the concentration of dissolved this compound.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the dissolution profiles of different this compound formulations.
Caption: Workflow for comparative dissolution testing of this compound formulations.
Conclusion
The dissolution of this compound is highly dependent on the formulation strategy. While standard generic tablets can demonstrate comparable dissolution profiles to the reference product, advanced formulations such as solid dispersions and lipid-based systems show potential for significant enhancement of drug release.[2][6][7] The choice of dissolution medium, particularly the inclusion of a surfactant, is critical for achieving meaningful in-vitro data that can discriminate between different formulations.[9][11] The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and developers working to optimize the delivery and performance of this compound-containing medicines.
References
- 1. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orapuh.org [orapuh.org]
- 4. orapuh.org [orapuh.org]
- 5. Development of a dissolution method for this compound and artemether in immediate release fixed dose artemether/lumefantrine tablets | springermedizin.de [springermedizin.de]
- 6. This compound solid dispersions with piperine for the enhancement of solubility, bioavailability and anti-parasite activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Head-to-head study of lumefantrine and mefloquine against resistant strains
In the ongoing battle against multidrug-resistant Plasmodium falciparum, the choice of artemisinin-based combination therapy (ACT) is critical. This guide provides a comparative analysis of two key partner drugs, lumefantrine and mefloquine, when used in combination with an artemisinin derivative. The comparison focuses on their efficacy against resistant strains, underpinned by clinical trial data and in vitro susceptibility studies.
Clinical Efficacy in Regions with Drug Resistance
A randomized trial on the western border of Thailand showed high PCR-adjusted cure rates at day 42 for both artemether-lumefantrine (98.8%) and artesunate-mefloquine (96.3%), indicating equivalent therapeutic responses in this area of high drug resistance.[1][2][3] Another study in Mali found similar 28-day cure rates after correction for reinfection (96.93% for artemether-lumefantrine and 96.04% for artesunate-mefloquine).[4] However, a study in a different region of Thailand reported a significantly higher 63-day cure rate for artesunate-mefloquine (94%) compared to artemether-lumefantrine (81%).
These findings highlight the importance of local resistance patterns in selecting the most appropriate ACT.
Summary of Clinical Trial Data
| Treatment Arm | Study Location | Follow-up Duration | PCR-Adjusted Cure Rate (95% CI) | Reference |
| Artemether-Lumefantrine | Thai-Myanmar Border | 42 Days | 98.8% (96.4-99.6%) | [1][2][3] |
| Artesunate-Mefloquine | Thai-Myanmar Border | 42 Days | 96.3% (93.1-98.0%) | [1][2][3] |
| Artemether-Lumefantrine | Mali | 28 Days | 96.93% | [4] |
| Artesunate-Mefloquine | Mali | 28 Days | 96.04% | [4] |
| Artemether-Lumefantrine | Sub-Saharan Africa (children <5) | 63 Days | 89.7% | [5][6][7] |
| Artesunate-Mefloquine | Sub-Saharan Africa (children <5) | 63 Days | 90.9% | [5][6][7] |
| Artemether-Lumefantrine | Thailand | 63 Days | 81% | |
| Artesunate-Mefloquine | Thailand | 63 Days | 94% |
In Vitro Susceptibility Against Resistant Strains
In vitro assays are crucial for determining the intrinsic activity of antimalarial drugs against various parasite strains. The 50% inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit parasite growth by 50%. Resistance is often associated with an increase in the IC50 value.
Studies have shown an inverse relationship between the in vitro activities of chloroquine and this compound.[7] Parasites with wild-type genotypes for pfcrt at codon 76 and pfmdr1 at codon 86 tend to have higher IC50 values for this compound.[7]
Representative In Vitro IC50 Values
| Drug | P. falciparum Strain | Key Resistance Markers | Median IC50 (nM) | Reference |
| This compound | Kenyan Isolates | pfcrt-76 (wild-type), pfmdr1-86 (wild-type) | 50 (IQR: 29-96) | [7] |
| Mefloquine | Gabonese Isolates | High Chloroquine Resistance | 24.5 | [8] |
| This compound | V1S (multidrug-resistant) | - | 24 ± 14 | [7] |
| Mefloquine | - | - | - | - |
| This compound | 3D7 (drug-sensitive) | - | 96 ± 12 | [7] |
| Mefloquine | - | - | - | - |
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This method is widely used for its simplicity, cost-effectiveness, and high-throughput capability.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and human serum or Albumax II.
2. Drug Plate Preparation:
-
Antimalarial drugs (this compound, mefloquine) are serially diluted in appropriate solvents and pre-dosed onto 96-well microtiter plates.
-
The plates are dried and can be stored for future use.
3. Assay Procedure:
-
A synchronized parasite culture (predominantly ring stage) is diluted to a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
100 µL of this parasite suspension is added to each well of the pre-dosed drug plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for at least one hour. SYBR Green I intercalates with the parasite DNA.
5. Data Acquisition and Analysis:
-
The fluorescence intensity of each well is measured using a fluorescence plate reader.
-
The IC50 values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[1][4][9][10]
Molecular Mechanisms of Resistance and Drug Action
Resistance to both this compound and mefloquine is primarily associated with polymorphisms and copy number variations in the P. falciparum multidrug resistance 1 gene (pfmdr1). This gene encodes a transporter protein (PfMDR1) located on the membrane of the parasite's digestive vacuole.
The prevailing hypothesis is that the primary targets of this compound and mefloquine are located in the parasite's cytosol. PfMDR1 transports these drugs from the cytosol into the digestive vacuole, thereby reducing their concentration at the site of action.[11][12] Increased expression of PfMDR1, often due to gene amplification, leads to enhanced sequestration of the drugs into the digestive vacuole, resulting in reduced susceptibility.[11] Polymorphisms in pfmdr1 can also alter the transporter's affinity for these drugs, influencing their efficacy.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro drug susceptibility study.
This standardized workflow ensures the reproducibility and comparability of data across different laboratories and studies, which is essential for global surveillance of antimalarial drug resistance.
References
- 1. iddo.org [iddo.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT | PLOS Biology [journals.plos.org]
Comparative Guide to Analytical Methods for Lumefantrine and Its Desbutyl Metabolite
This guide provides a detailed comparison of two validated analytical methods for the simultaneous quantification of the antimalarial drug lumefantrine and its primary active metabolite, desbutyl-lumefantrine, in human plasma. The methods reviewed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . This document is intended for researchers, scientists, and drug development professionals seeking to select an appropriate analytical method for pharmacokinetic studies or therapeutic drug monitoring.
Method Performance Comparison
The following tables summarize the key performance characteristics of the LC-MS/MS and RP-HPLC-UV methods for the analysis of this compound and desbutyl-lumefantrine.
Table 1: Performance Characteristics for this compound
| Parameter | LC-MS/MS Method[1][2][3] | RP-HPLC-UV Method[4] |
| Linearity Range | 2–2000 ng/mL | 10–12,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 18.0 ng/mL |
| Lower Limit of Detection (LLOD) | Not Reported | 10.0 ng/mL |
| Intra-day Precision (%CV) | < 8.0% | Not Reported |
| Inter-day Precision (%CV) | < 8.0% | Not Reported |
| Accuracy | ±9.0% | Not Reported |
| Extraction Recovery | > 85% | Not Reported |
Table 2: Performance Characteristics for Desbutyl-Lumefantrine
| Parameter | LC-MS/MS Method[1][2][3] | RP-HPLC-UV Method[4] |
| Linearity Range | 2–2000 ng/mL | 10–12,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 15.0 ng/mL |
| Lower Limit of Detection (LLOD) | Not Reported | 7.5 ng/mL |
| Intra-day Precision (%CV) | < 8.0% | Not Reported |
| Inter-day Precision (%CV) | < 8.0% | Not Reported |
| Accuracy | ±9.0% | Not Reported |
| Extraction Recovery | > 85% | Not Reported |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and RP-HPLC-UV methods are provided below.
LC-MS/MS Method[1][2][3]
This method offers high sensitivity and specificity for the determination of this compound and its desbutyl metabolite.
1. Sample Preparation (Solid-Phase Extraction):
-
A 100 µL plasma sample is subjected to a simple solvent precipitation procedure.
-
The sample is then loaded onto an Oasis HLB 1cc (30 mg) solid-phase extraction column.
-
The analytes are eluted, and the eluent is evaporated and reconstituted for injection.
2. Liquid Chromatography:
-
Column: XTerra RP18 (2.1 mm × 100 mm, 5.0 µm)
-
Mobile Phase: A binary gradient system consisting of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
The specific gradient program is not detailed in the provided abstracts.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
This compound transition: 530.2 → 512.4 m/z
-
Desbutyl-lumefantrine transition: 472.3 → 454.2 m/z
-
Internal Standard (Halofantrine) transition: 500.3 → 142.2 m/z
-
RP-HPLC-UV Method[4]
This method provides a cost-effective alternative to LC-MS/MS for the simultaneous determination of this compound and its metabolite.
1. Sample Preparation:
-
The specific plasma sample preparation technique is not detailed in the provided abstract but would typically involve protein precipitation or liquid-liquid extraction.
2. High-Performance Liquid Chromatography:
-
Column: Supelco Discovery HS C18 RP (150mm × 4.6mm, 5µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.05% trifluoroacetic acid (70:30, v/v)
-
Flow Rate: 1.0 mL/min
3. UV Detection:
-
Wavelength: 335 nm
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for simultaneous determination of this compound and its major metabolite, desbutyl this compound in human plasma using RP-HPLC/UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumefantrine's Efficacy Against Malaria Parasites: A Comparative Analysis in the Face of Artemisinin Resistance
A comprehensive examination of lumefantrine's performance against both artemisinin-sensitive and artemisinin-resistant Plasmodium falciparum reveals its continued importance as a partner drug in combination therapies. While artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to global malaria control, this compound's distinct mechanism of action ensures it remains a critical tool in the antimalarial arsenal. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy.
Executive Summary
This compound, a core component of the widely used artemether-lumefantrine artemisinin-based combination therapy (ACT), continues to demonstrate efficacy against malaria parasites, including those that have developed resistance to artemisinins. Artemisinin resistance is primarily associated with mutations in the P. falciparum kelch13 (pfk13) gene and manifests as a delayed clearance of parasites from the bloodstream following treatment. This compound, however, acts through a different mechanism, primarily by inhibiting the detoxification of heme into hemozoin within the parasite's food vacuole.[1][2] This dual-pronged attack, with artemether rapidly reducing the parasite biomass and this compound clearing the remaining parasites, is crucial for effective treatment.[3][4]
Experimental data from in vitro studies and clinical trials indicate that while artemisinin-resistant parasites show reduced susceptibility to artemether, this compound's efficacy is largely maintained. In some instances, a synergistic or enhanced effect of this compound has been observed against artemisinin-resistant strains, particularly in the early ring stage of the parasite's life cycle. However, there is emerging evidence of reduced susceptibility to this compound in some regions, often associated with mutations in the P. falciparum multidrug resistance gene 1 (pfmdr1).[5][6] Continued monitoring of the efficacy of both partner drugs in ACTs is therefore paramount.
In Vitro Susceptibility of P. falciparum to this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The following table summarizes IC50 values for this compound against both artemisinin-sensitive and artemisinin-resistant P. falciparum strains from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in parasite strains and experimental protocols.
| Parasite Strain(s) | Artemisinin Resistance Status (Associated Gene/Phenotype) | This compound Median IC50 (nM) [Range] | Dihydroartemisinin (DHA) Median IC50 (nM) [Range] | Reference(s) |
| Kenyan Isolates | Not specified (field isolates) | 50 [29 - 96] | 2 [1 - 3] | [5] |
| Northern Ugandan Isolates | Enriched for PfK13 C469Y and A675V mutations | 14.6 | 2.3 | [6] |
| Eastern Ugandan Isolates | Uncommon PfK13 resistance mutations | 6.9 | 1.5 | [6] |
| Thai Isolates | Multidrug-resistant area | Not specified in nM, compromised sensitivity reported | Not specified in nM, compromised sensitivity reported | [7] |
| Reference Strains (V1S, 3D7) | V1S: Multidrug-resistant; 3D7: Drug-sensitive | V1S: 24 ± 14; 3D7: 96 ± 12 | V1S: 2 ± 1; 3D7: 2.0 ± 0.1 | [5] |
Clinical Efficacy of Artemether-Lumefantrine
Clinical trials provide crucial data on the in vivo performance of antimalarial drugs. The key metrics include parasite clearance time and the overall cure rate, often reported as the Adequate Clinical and Parasitological Response (ACPR) at a specific follow-up day (e.g., Day 28 or 42), corrected by polymerase chain reaction (PCR) to distinguish new infections from treatment failures.
| Study Location (Year) | Artemisinin Resistance Status in Region | Parasite Clearance Time (Median/Mean) | Day 28/42 PCR-Corrected ACPR (%) | Reference(s) |
| Bouaké, Côte d'Ivoire (2016) | No evidence of widespread resistance | 30 hours | 98.07% (Day 42) | [8] |
| Bagamoyo, Tanzania (2020) | Concerns over future efficacy, no widespread resistance | Not specified | Not specified in this study, but microscopy-determined recurrent parasitemia was 17.4% in the standard 3-day arm. | [9][10] |
| Metema, Ethiopia (2014-2015) | No reported resistance | Complete clearance by Day 3 | 98.8% (uncorrected) | [11] |
| Choco, Colombia (2018-2019) | No pfk13 mutations associated with resistance found | No parasites on Day 3 | 100% (Day 28) | [12] |
| Pwani, Tanzania (2022) | Evidence of reduced efficacy | Not specified | 89.9% | [13] |
| Lagos, Nigeria | Not specified | Not specified | 100% (Day 28) | [14] |
Experimental Protocols
In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)
This method is widely used to determine the IC50 of antimalarial compounds.
-
Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum and maintained in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C.[15]
-
Synchronization: Parasite cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.[16]
-
Drug Preparation: Antimalarial drugs are serially diluted in 96-well microtiter plates.
-
Assay Procedure: Synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) are added to the drug-containing wells and incubated for 48-72 hours.[16]
-
Growth Measurement: After incubation, the plates are lysed, and SYBR Green I dye, which intercalates with DNA, is added. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.[16]
Clinical Efficacy Trial (WHO Standard Protocol)
Therapeutic efficacy studies (TES) are conducted to monitor the efficacy of antimalarial drugs in real-world settings.
-
Study Design: A single-arm, prospective study is typically conducted at sentinel sites.
-
Patient Enrollment: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled after providing informed consent.
-
Treatment: Patients are treated with a standard course of artemether-lumefantrine under supervision.
-
Follow-up: Patients are followed for 28 or 42 days. Clinical and parasitological assessments (microscopy) are performed on scheduled days (e.g., 0, 1, 2, 3, 7, 14, 21, 28, and 42).
-
Outcome Classification: Treatment outcomes are classified as Early Treatment Failure (ETF), Late Clinical Failure (LCF), Late Parasitological Failure (LPF), or Adequate Clinical and Parasitological Response (ACPR).
-
PCR Correction: For patients with recurrent parasitemia after Day 7, PCR genotyping of polymorphic parasite markers (e.g., msp1, msp2, glurp) is performed on pre- and post-treatment samples to distinguish between recrudescence (true treatment failure) and a new infection.[13]
Signaling Pathways and Mechanisms of Action
The mechanisms of action for artemisinin and this compound are distinct, targeting different processes within the malaria parasite.
Caption: Mechanisms of action for artemisinin and this compound.
The diagram above illustrates the distinct pathways. Artemisinin and its derivatives require activation by heme, a byproduct of the parasite's digestion of hemoglobin. This activation generates free radicals that damage parasite proteins and membranes, leading to rapid parasite clearance.[3] this compound, on the other hand, interferes with the detoxification of heme by inhibiting its polymerization into the non-toxic hemozoin crystal. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[1][2]
Experimental Workflow for In Vitro Drug Susceptibility
The following diagram outlines the typical workflow for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Caption: Standard workflow for in vitro antimalarial drug susceptibility testing.
Logical Relationship of ACT Efficacy
The efficacy of Artemisinin-based Combination Therapy (ACT) is dependent on the activity of both the artemisinin component and the partner drug. The following diagram illustrates this relationship in the context of resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. ajtmh.org [ajtmh.org]
- 13. malariaworld.org [malariaworld.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. media.malariaworld.org [media.malariaworld.org]
Navigating Intestinal Permeability: A Comparative Guide to In Vitro Models for Lumefantrine Assessment
For researchers, scientists, and drug development professionals, understanding the intestinal permeability of a drug candidate is a critical step in predicting its oral bioavailability. This guide provides a comprehensive comparison of the Caco-2 cell model and its alternatives for assessing the permeability of the antimalarial drug lumefantrine, a compound known for its low solubility and variable permeability. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate in vitro model.
This compound's biopharmaceutical properties, often classified as Biopharmaceutical Classification System (BCS) Class II or IV, present a significant challenge for oral drug delivery. Its low aqueous solubility and potential for poor permeability across the intestinal epithelium can lead to variable and incomplete absorption. Therefore, robust in vitro models are essential to investigate its transport mechanisms and evaluate strategies for enhancing its bioavailability.
The Gold Standard: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, has long been considered the gold standard for in vitro prediction of intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium.
One of the key advantages of the Caco-2 model is its ability to assess both passive diffusion and active transport processes, including the impact of efflux transporters like P-glycoprotein (P-gp). Research has indicated that this compound is a substrate of P-gp, meaning the transporter actively pumps the drug out of the intestinal cells, thereby limiting its absorption. Caco-2 cells endogenously express P-gp, making them a suitable model to study this interaction.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay for Lipophilic P-gp Substrates like this compound
This protocol is designed to address the challenges associated with poorly soluble and P-gp substrate compounds.
I. Cell Culture and Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm² onto polycarbonate membrane Transwell® inserts (0.4 µm pore size).
-
Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay; the Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
II. Transport Experiment
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1% to minimize cytotoxicity.
-
To enhance the solubility of lipophilic compounds like this compound, consider the use of a low concentration of a non-ionic surfactant (e.g., 0.02% Tween 80) or 2% bovine serum albumin (BSA) in the transport buffer.
-
-
Bidirectional Transport:
-
Apical-to-Basolateral (A-B) Transport (Absorptive Direction):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral-to-Apical (B-A) Transport (Efflux Direction):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
-
P-gp Inhibition (Optional but Recommended):
-
To confirm P-gp mediated efflux, perform the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil). Pre-incubate the cells with the inhibitor for 30-60 minutes before adding the this compound dosing solution.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER) :
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
Alternative In Vitro Permeability Models: A Comparative Overview
While the Caco-2 model is widely used, several alternative models exist, each with its own set of advantages and limitations. The choice of model should be guided by the specific research question and the properties of the drug candidate.
| Model | Description | Advantages for this compound Assessment | Disadvantages for this compound Assessment |
| MDCK-MDR1 Cells | Madin-Darby Canine Kidney cells transfected to overexpress the human MDR1 gene (P-gp). | High expression of P-gp allows for a sensitive assessment of efflux. Faster culture time (3-5 days) compared to Caco-2 cells. | Lacks other human intestinal transporters and metabolic enzymes. Of non-human origin, which may affect the expression and function of other proteins. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based assay that measures permeability across an artificial lipid membrane. | High-throughput and cost-effective. Specifically measures passive permeability, which can be useful to distinguish from active transport. | Does not account for active transport (uptake or efflux) or paracellular transport. May not accurately predict the permeability of P-gp substrates like this compound. |
| Enteroid-Derived Monolayers | Primary intestinal cells cultured to form a 2D monolayer. | More physiologically relevant as they are derived from primary human tissue and can represent different segments of the intestine. | Technically challenging to culture and maintain. Higher variability compared to immortalized cell lines. |
| Microphysiological Systems (MPS) or "Gut-on-a-Chip" | Microfluidic devices that co-culture intestinal cells with other cell types (e.g., endothelial cells, immune cells) under flow conditions. | More closely mimics the in vivo microenvironment of the human intestine, including shear stress and cell-cell interactions. | Complex to set up and operate. Lower throughput and higher cost compared to traditional models. |
Table 1: Comparison of In Vitro Permeability Models
Unfortunately, specific, publicly available quantitative data on the permeability of this compound in these alternative models is scarce, making a direct data-driven comparison challenging at this time. However, based on the known properties of this compound and the characteristics of each model, a qualitative assessment can be made. For instance, a PAMPA assay would likely overestimate the net absorptive permeability of this compound by not accounting for P-gp efflux. Conversely, an MDCK-MDR1 assay would be a sensitive tool to specifically investigate the extent of P-gp-mediated transport.
Visualizing the Process: Experimental Workflow and P-gp Efflux
To better understand the experimental process and the role of P-gp, the following diagrams illustrate the Caco-2 permeability assay workflow and the mechanism of P-gp mediated efflux.
Experimental workflow for the Caco-2 permeability assay.
P-glycoprotein mediated efflux of this compound.
Conclusion
For a more focused investigation of P-gp interaction, the MDCK-MDR1 model offers a sensitive and higher-throughput alternative. The PAMPA assay, while useful for assessing passive permeability, is not recommended as a standalone model for this compound due to the significant role of active efflux in its transport. Emerging models like enteroid-derived monolayers and microphysiological systems hold promise for greater physiological relevance but are not yet standard practice for routine permeability screening.
Ultimately, the selection of an in vitro permeability model should be a strategic decision based on the specific objectives of the study, available resources, and the stage of drug development. For a comprehensive understanding of this compound's absorption, a combination of data from different models, such as Caco-2 and PAMPA, can be particularly insightful for dissecting the contributions of passive and active transport mechanisms. This integrated approach will provide the most reliable data to guide the formulation and development of orally bioavailable this compound products.
A Comparative Guide to the Precision and Accuracy of Lumefantrine Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the precision and accuracy of common analytical assays for the antimalarial drug lumefantrine. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on published experimental data. Detailed methodologies for each technique are provided to support researchers in selecting the most appropriate assay for their specific needs.
Quantitative Performance Comparison
The following tables summarize the precision and accuracy data from various studies on this compound analysis. Precision is typically reported as the Relative Standard Deviation (%RSD) for intra-day and inter-day assays, while accuracy is often expressed as the percentage of recovery.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Linearity Range (µg/mL) | Precision (%RSD) Intra-day | Precision (%RSD) Inter-day | Accuracy (% Recovery) | Reference |
| 5-25 | < 2.0 | < 2.0 | 95.0 - 105.0 | [1] |
| 50-150% of target | < 2.0 | < 2.0 | 101.28 ± 1.5 | [2] |
| 72-168 | Low %RSD | Low %RSD | High % Recovery | [3] |
| 60-1200 | < 2 | Not Specified | 100.029 | [4] |
| Not Specified | 1.33 | 1.35 | Not Specified | [5] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Linearity Range (ng/mL) | Precision (%CV) Intra-run | Precision (%CV) Inter-run | Accuracy (%) | Reference |
| 200–20000 | < 6.66 | < 5.56 | Overall Recovery: 93.16 | [6] |
| 100-20000 | 1.76 - 6.47 | 1.76 - 6.47 | 92.27 - 104.00 | [7] |
| 15.6-4000 (in mouse blood) | 5.5 | 5.5 | 103 (Intra-assay), 99.5 (Inter-assay) | [8] |
| 15.6-4000 (in mouse plasma) | 3.5 | 5.5 | 93.7 (Intra-assay), 93.9 (Inter-assay) | [8] |
| 50-20000 | Not Specified | Not Specified | Back-calculated values within 85-115% | [9] |
UV-Visible Spectrophotometry
| Linearity Range (µg/mL) | Precision (%RSD) Intra-day | Precision (%RSD) Inter-day | Accuracy (% Recovery) | Reference |
| 8-16 | Not Specified | Not Specified | Assay results in good agreement with label claim | [4][10] |
| 2-10 | 2.976 | 2.559 | Within acceptable limits | [11] |
| 10-50 | 1.85 | 0.44 | 99 - 101 | [12] |
| 4.68-28.08 | Not Specified | Not Specified | Satisfactory and reproducible | [13] |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparison. The following sections outline the typical experimental setups for each analytical technique.
HPLC-UV Methodologies
A common approach for this compound analysis in pharmaceutical dosage forms involves reversed-phase HPLC with UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column is frequently used, such as a Symmetry C18 or Thermo C18.[1]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3] The ratio is optimized to achieve good separation.
-
Flow Rate : Typically around 1.0 mL/min.[3]
-
Detection : UV detection is commonly performed at wavelengths ranging from 210 nm to 342 nm.[4][5][10]
-
Sample Preparation : For solid dosage forms, this usually involves dissolving the ground tablet in a suitable solvent, followed by filtration before injection. For biological samples, a more complex extraction procedure such as protein precipitation followed by solid-phase extraction may be necessary.[14]
LC-MS/MS Methodologies
For bioanalytical applications requiring high sensitivity and selectivity, such as determining this compound concentrations in plasma, LC-MS/MS is the method of choice.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation : Protein precipitation is a common and simple method for plasma samples.[6] This can be followed by solid-phase extraction (SPE) for cleaner samples.[7]
-
Chromatographic Separation : A C18 column is often employed with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate to enhance ionization.[7][8]
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[7][8]
UV-Visible Spectrophotometry Methodologies
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : A suitable solvent in which this compound is soluble and stable, such as methanol or a solution of 0.01 N NaOH, is used.[11][15]
-
Analysis : The absorbance of the this compound solution is measured at its wavelength of maximum absorbance (λmax), which has been reported at various values including 228 nm, 234 nm, and 303 nm.[10][11][12]
-
Quantification : The concentration is determined using a calibration curve prepared from standard solutions of known concentrations, following Beer's law.[10][12]
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical techniques.
Caption: General workflow for this compound analysis using HPLC-UV.
Caption: Typical workflow for bioanalysis of this compound using LC-MS/MS.
References
- 1. Validation of artemether-lumefantrine in pharmaceutical forms. [wisdomlib.org]
- 2. biomedres.us [biomedres.us]
- 3. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Artemether–this compound Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Bio-Analytical Method Development and Validation for Estimation of Lume fantrine in Human Plasma by Using Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a LC-MS/MS method for the quantitation of this compound in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idosi.org [idosi.org]
Nano-formulated Lumefantrine Demonstrates Superior Pharmacokinetic Profile Over Micronized Formulations
A comprehensive review of recent studies indicates that nano-formulations of the antimalarial drug lumefantrine significantly enhance its oral bioavailability and optimize key pharmacokinetic parameters compared to conventional micronized or crystalline forms. This improvement is primarily attributed to the increased surface area and enhanced dissolution rate of the nanoparticles, overcoming the inherent low aqueous solubility of this compound.
This compound, a cornerstone of artemisinin-based combination therapies for malaria, has long been challenged by its poor oral absorption, which is highly dependent on co-administration with fatty food.[1][2] Various nanotechnological approaches, including Flash NanoPrecipitation (FNP), solid dispersion formulations (SDF), and nanosuspensions, have been developed to address this limitation. Experimental data from both preclinical and clinical studies consistently show a marked increase in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), signifying greater drug exposure.
Comparative Pharmacokinetic Data
The following tables summarize the quantitative pharmacokinetic data from key comparative studies in both preclinical animal models and human subjects.
Preclinical Studies in Animal Models
| Formulation | Animal Model | Dose | Cmax | AUC | Bioavailability Increase (Fold) | Reference |
| Nano-formulation (FNP) | Not Specified | Not Specified | - | - | 4.8 | [3] |
| Micronized (Crystalline) | Not Specified | Not Specified | - | - | Baseline | [3] |
| Nano-formulation (S-SNEDDS) | Rat | Not Specified | 18.22 ± 2.32 µg/mL | 190.82 ± 36.57 µg.h/mL | - | [4] |
| Micronized (Pure Drug) | Rat | Not Specified | 2.39 ± 1.61 µg/mL | 68.71 ± 18.63 µg.h/mL | Baseline | [4] |
| Nano-formulation (Granules) | Albino Rat | Not Specified | 3.8 µg/L | 281.6 µg/L.h | - | [5] |
| Micronized (Marketed Granules) | Albino Rat | Not Specified | 3.4 µg/L | 168.5 µg/L.h | Baseline | [6] |
Clinical Studies in Healthy Volunteers
| Formulation | Study Population | Dose | Cmax (Geometric Mean) | AUC (Geometric Mean) | Bioavailability Increase (Fold, based on AUClast) | Reference |
| Nano-formulation (SDF Variant 1) | Healthy Volunteers (Fasted) | 480 mg | 4.38 µg/mL | - | ~48 | [7][8] |
| Nano-formulation (SDF Variant 2) | Healthy Volunteers (Fasted) | 480 mg | - | - | ~24 | [7][8] |
| Micronized (Conventional Tablet) | Healthy Volunteers (Fasted) | 480 mg | 0.26 ± 0.14 µg/mL | 7.15 ± 2.27 µg.h/mL | Baseline | [7] |
| Micronized (Standard Coartem®) | Healthy Volunteers | 4x(20/120 mg) | 8.71 µg/mL | 218 µg.h/mL | Baseline | [9] |
| Novel Micronized Formulation (80/480 mg) | Healthy Volunteers | 80/480 mg | 8.42 µg/mL | 219 µg.h/mL | Bioequivalent | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.
Flash NanoPrecipitation (FNP) for this compound Nanoparticles
This method is designed to produce highly loaded amorphous nanoparticles of this compound with enhanced dissolution properties.
-
Materials: this compound, hydroxypropylmethylcellulose acetate succinate (HPMCAS), zein protein, lecithin phospholipid.
-
Procedure:
-
This compound and the stabilizers (HPMCAS, zein, and lecithin) are dissolved in a water-miscible organic solvent to form the organic phase.
-
This organic solution is rapidly mixed with an anti-solvent (typically water) using a confined impinging jet mixer or a multi-inlet vortex mixer.
-
The rapid mixing induces supersaturation and precipitation of this compound, while the stabilizers adsorb to the surface of the nascent nanoparticles, preventing aggregation and controlling their size.
-
The resulting nanoparticle suspension is then concentrated, often using tangential flow ultrafiltration.
-
Finally, the concentrated suspension is spray-dried to obtain a stable, redispersible powder of this compound nanoparticles.[3][10]
-
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines the general procedure for evaluating the oral pharmacokinetics of different this compound formulations in a rat model.
-
Subjects: Male Sprague-Dawley rats, typically weighing 200-220g.
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are fasted overnight (12-14 hours) before dosing with free access to water.
-
Formulation Administration:
-
Nano-formulation: The nano-formulated this compound powder is suspended in a suitable vehicle, such as 0.25% carboxymethyl cellulose (CMC).
-
Micronized Formulation: The micronized or pure this compound is similarly suspended in the same vehicle to serve as a control.
-
The formulations are administered orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.5, 2, 5, 8, 24, 30, 48, 72, and 120 hours post-dose).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
-
-
Bioanalysis:
-
This compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative pharmacokinetic study between nano-formulated and micronized this compound.
Caption: Workflow for comparative pharmacokinetic evaluation.
References
- 1. Evaluation of two novel tablet formulations of artemether-lumefantrine (Coartem®) for bioequivalence in a randomized, open-label, two-period study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound (benflumetol) in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and Scale-Up of Fast-Dissolving this compound Nanoparticles for Oral Malaria Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. DETERMINATION OF SOME PHARMACOKINETIC PROPERTIES OF ARTEMETHER-LUMEFANTRINE GRANULES IN ALBINO RATS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Translational formulation of nanoparticle therapeutics from laboratory discovery to clinical scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of Analytical Methods for Lumefantrine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of lumefantrine, a key antimalarial drug. The robustness and validation of these methods are critical for ensuring the quality and efficacy of pharmaceutical formulations and for accurate pharmacokinetic studies. This document summarizes experimental data and protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in bulk drugs, pharmaceutical formulations, and biological matrices.[1][2][3][4][5] Its high resolution and sensitivity make it a preferred method for complex samples.
Experimental Protocols
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. A common approach involves the following steps:
-
Sample Preparation: For solid dosage forms, tablets are typically powdered, and a portion equivalent to a specific amount of this compound is dissolved in a suitable solvent, often with sonication to ensure complete dissolution.[2][6] For plasma samples, protein precipitation followed by solid-phase extraction is a common procedure to isolate the analyte.[1]
-
Chromatographic Separation: Separation is typically achieved on a C18 column.[4] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like tetra butyl ammonium hydrogen sulphate) and an organic solvent like acetonitrile or methanol.[2] Gradient or isocratic elution may be employed.[1]
-
Detection: A UV detector is commonly used for quantification, with the detection wavelength typically set between 215 nm and 335 nm.[1][2]
Workflow for HPLC Analysis of this compound
Caption: General workflow for HPLC analysis of this compound.
Performance Data
| Parameter | Method 1[2] | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 16-96 | 24-144 | 100-500 | 5-25 |
| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.96-100.07 | Near 100% | 100.2-100.9 | - |
| Precision (%RSD) | < 2% (Intra- & Inter-day) | < 2% | - | - |
| LOD (µg/mL) | 2.99 | - | 10.0 | 0.25 |
| LOQ (µg/mL) | 9.086 | - | 30.5 | 0.75 |
| Retention Time (min) | 5.22 | 6.236 | 1.770 | 3.225 |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of this compound, particularly in pharmaceutical dosage forms.[7][8]
Experimental Protocols
A typical HPTLC method for this compound involves:
-
Sample Preparation: A standard stock solution is prepared by dissolving a known weight of this compound in a suitable solvent like methanol.[7] For tablet analysis, the powdered tablet is extracted with the same solvent.
-
Chromatographic Separation: Pre-coated silica gel 60 F254 plates are commonly used as the stationary phase.[7][8] The mobile phase is a mixture of solvents, for example, methanol and water (9.5:0.5 v/v) or toluene, ethyl acetate, and ammonia (2:6.5:0.5 v/v/v).[7]
-
Detection: Densitometric scanning is performed at a specific wavelength, such as 266 nm or 269 nm, to quantify the separated this compound.[7]
Workflow for HPTLC Analysis of this compound
Caption: General workflow for HPTLC analysis of this compound.
Performance Data
| Parameter | Method 1[7] | Method 2 | Method 3[8] |
| Linearity Range | 1.25-12.50 µg/mL | 100-300 ng/spot | - |
| Correlation Coefficient (r) | 0.999 | 0.998 | >0.995 |
| Accuracy (% Recovery) | - | 100.4% | 99.5% |
| Precision (%RSD) | 0.30-1.79 (Intra- & Inter-day) | - | < 2% |
| LOD | 0.416 µg | - | 300 ng/band |
| LOQ | 1.250 µg | - | 900 ng/band |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in pure form and pharmaceutical formulations.[9][10][11]
Experimental Protocols
The general procedure for UV-Vis spectrophotometric analysis of this compound is as follows:
-
Sample Preparation: A standard stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of 0.1% orthophosphoric acid and methanol.[10][11] For tablets, the powdered sample is dissolved in the same solvent and filtered.[6]
-
Analysis: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax), which has been reported at various wavelengths including 234 nm, 303 nm, and 236 nm.[9][10][11]
-
Quantification: The concentration of this compound is determined using a calibration curve.[10]
Workflow for UV-Vis Spectrophotometric Analysis
Caption: General workflow for UV-Vis analysis of this compound.
Performance Data
| Parameter | Method 1[9] | Method 2[10] | Method 3[11] |
| Linearity Range (µg/mL) | 8-16 | 2-10 | 0.25-25 |
| Correlation Coefficient (r²) | - (y = 0.065x + 0.02) | 0.999 | Linear |
| Accuracy (% Recovery) | - | - | < 2% (%RSD) |
| Precision (%RSD) | - | 2.559 (Inter-day), 2.976 (Intra-day) | < 2% |
| LOD | 4.3 x 10⁻² | 6.81 | - |
| LOQ | 13.2 x 10⁻² | 20.6 | - |
| λmax (nm) | 234 | 303 | 236 |
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.
-
HPLC is the most robust and versatile method, suitable for complex matrices like plasma and for stability-indicating assays.[1][5]
-
HPTLC provides a high-throughput and economical option for routine quality control of pharmaceutical dosage forms.[7][8]
-
UV-Vis Spectrophotometry is the simplest and most cost-effective method, ideal for the analysis of bulk drug and simple formulations where high sensitivity is not a prerequisite.[9][10]
All three methods, when properly validated, can provide accurate and reliable results for the quantification of this compound. The data presented in this guide can assist researchers and drug development professionals in selecting the most appropriate method for their needs.
References
- 1. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. biomedres.us [biomedres.us]
- 4. Validation of artemether-lumefantrine in pharmaceutical forms. [wisdomlib.org]
- 5. ijpsr.com [ijpsr.com]
- 6. idosi.org [idosi.org]
- 7. A simple and precise method for quantitative analysis of this compound by planar chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
Lumefantrine's Synergistic Potential: A Comparative Analysis of Novel Antimalarial Combinations
For Immediate Release
In the ongoing battle against malaria, the efficacy of existing antimalarial drugs is continually threatened by the emergence and spread of drug-resistant parasites. Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs), remains a critical tool in this fight. To enhance its potency and combat resistance, researchers are actively investigating its synergistic potential with novel compounds. This guide provides a comparative analysis of this compound's performance in combination with two such novel partners: extracts from the medicinal plant Securidaca longipedunculata and the synthetic compound ganaplacide.
Quantitative Analysis of Synergistic Efficacy
The synergistic interactions of this compound with novel compounds have been quantified using in vitro antiplasmodial assays. The fractional inhibitory concentration (FIC) index is a key parameter used to assess synergy, with a value of ≤ 0.5 indicating a synergistic relationship. The following table summarizes the available data for the combination of this compound with extracts of Securidaca longipedunculata.
| Combination Partner | Plasmodium falciparum Strain | Mean Sum FIC50 (± SD) | Interpretation |
| S. longipedunculata Leaves Extract | W2 (Chloroquine-resistant) | 0.456 ± 0.165 | Synergism[1][2][3] |
| S. longipedunculata Stems Extract | DD2 (Chloroquine & Mefloquine-resistant) | 0.376 ± 0.096 | Synergism[1][2][3] |
| S. longipedunculata Stems Extract | Field Isolates | 0.656 ± 0.067 | Synergism[1][2][3] |
In vitro synergy data for the combination of this compound and ganaplacide from checkerboard assays is not yet publicly available in primary research literature. However, a Phase IIb clinical trial of the ganaplacide-lumefantrine combination has demonstrated high efficacy and tolerability in patients with uncomplicated P. falciparum malaria, including against artemisinin-resistant strains.[4][5] A recent in vitro study also confirmed that the combination is active against artemisinin-resistant parasites, including those in a quiescent state.[6][7][8]
Experimental Protocols
In Vitro Antiplasmodial Synergy Assay (Checkerboard Method)
The synergistic effects of this compound in combination with novel compounds are typically evaluated using the checkerboard method. This in vitro assay allows for the determination of the FIC index.
1. Parasite Culture:
-
Plasmodium falciparum strains are cultured in vitro in human erythrocytes using standard methods, such as the Trager and Jensen method.[7]
-
Parasite growth is synchronized to the ring stage for consistency in the assay.[7]
2. Drug Preparation and Plate Setup:
-
Stock solutions of this compound and the partner compound are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial dilutions of each compound are prepared.
-
In a 96-well microplate, the dilutions of this compound are added along the y-axis, and the dilutions of the partner compound are added along the x-axis, creating a matrix of different concentration combinations.[9][10]
-
Control wells containing each drug alone, as well as drug-free wells, are included.[9]
3. Parasite Inoculation and Incubation:
-
Synchronized ring-stage parasites are added to each well at a specific parasitemia and hematocrit.
-
The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for a defined period, typically 48 to 72 hours.[7]
4. Measurement of Parasite Growth Inhibition:
-
Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or microscopic counting of parasites on stained blood smears.[7]
5. Data Analysis:
-
The 50% inhibitory concentration (IC50) is determined for each drug alone and for each combination.
-
The FIC for each compound in a combination is calculated as: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
The sum FIC (ΣFIC) is the sum of the individual FICs for that combination.[11]
-
The interaction is classified as synergistic (ΣFIC ≤ 0.5), additive (0.5 < ΣFIC ≤ 4), or antagonistic (ΣFIC > 4).[11]
Mechanisms of Action and Signaling Pathways
The synergistic potential of this compound combinations stems from the distinct and complementary mechanisms of action of the partner drugs, targeting different pathways essential for parasite survival.
This compound: Targeting Heme Detoxification
This compound's primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.[12] During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite neutralizes this toxicity by polymerizing heme into an inert crystalline structure called hemozoin. This compound is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which induces oxidative stress and parasite death.[12]
Caption: this compound inhibits the detoxification of heme, leading to parasite death.
Ganaplacide: A Multi-pronged Attack
Ganaplacide, a novel imidazolopiperazine, exhibits a distinct mechanism of action, making it an attractive partner for this compound. Its proposed targets include the parasite's intracellular protein secretory pathway.[13][14] By disrupting this pathway, ganaplacide may inhibit the trafficking of essential proteins to the parasite's surface and the surrounding host cell, ultimately hindering parasite development and survival.[13] Some studies also suggest that ganaplacide may target the parasite's mitochondrial cytochrome bc1 complex, disrupting energy production.[9]
Caption: Ganaplacide disrupts the parasite's protein secretory pathway.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the typical workflow for assessing the synergistic potential of this compound with a novel compound.
Caption: A standard workflow for determining drug synergy in vitro.
Conclusion
The exploration of this compound's synergistic potential with novel compounds is a promising strategy to overcome antimalarial drug resistance. The combination with extracts of Securidaca longipedunculata has demonstrated clear synergy in vitro. While quantitative in vitro synergy data for the ganaplacide-lumefantrine combination is eagerly awaited, the positive clinical trial results and its distinct mechanism of action highlight its potential as a next-generation antimalarial therapy. Continued research into these and other novel combinations is essential for the development of new, effective tools to combat malaria globally.
References
- 1. Synergism in Antiplasmodial Activities of Artemether and this compound in Combination with Securidaca longipedunculata Fresen (Polygalaceae) | CoLab [colab.ws]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Synergism in Antiplasmodial Activities of Artemether and this compound in Combination with Securidaca longipedunculata Fresen (Polygalaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. repository.up.ac.za [repository.up.ac.za]
Validating Lumefantrine's Efficacy Beyond Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs), is well-established in the treatment of uncomplicated Plasmodium falciparum malaria. Its mechanism, centered on the disruption of heme detoxification, has proven highly effective against this deadliest of malaria parasites. However, the global malaria landscape necessitates a broader understanding of its activity against non-falciparum species, including P. vivax, P. ovale, P. malariae, and the zoonotic P. knowlesi. This guide provides a comparative analysis of this compound's performance against these species, supported by available experimental data, to inform future research and drug development efforts.
Mechanism of Action: The Hemozoin Hypothesis Across Species
This compound's primary mode of action against P. falciparum involves the inhibition of hemozoin formation.[1] During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is believed to interfere with this process, leading to an accumulation of free heme, which induces oxidative stress and ultimately results in parasite death.[1]
While this mechanism is well-documented for P. falciparum, direct experimental validation in non-falciparum species is limited. However, given that heme detoxification is a conserved and essential pathway across Plasmodium species, it is highly probable that this compound exerts its antimalarial effect through a similar mechanism in P. vivax, P. ovale, P. malariae, and P. knowlesi.
Comparative In Vitro Efficacy of this compound
In vitro susceptibility testing provides a direct measure of a drug's intrinsic activity against a pathogen. While data for P. falciparum is abundant, studies on non-falciparum species are scarcer due to challenges in establishing continuous in vitro cultures. The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound against various Plasmodium species.
| Plasmodium Species | This compound IC50 (nM) | Reference Laboratory Strain(s) | Key Findings |
| P. falciparum | 1.4 - 14.6 | 3D7, W2, etc. | Generally highly susceptible, with some variation based on geographic origin and resistance profiles.[2][3][4] |
| P. vivax | Data not available | - | Challenges in long-term in vitro culture have limited direct IC50 determination for this compound. |
| P. ovale | Data not available | - | Significant challenges in establishing and maintaining in vitro cultures have precluded standardized drug susceptibility testing. |
| P. malariae | ~3.4 (ex vivo) | Field isolates | Ex vivo studies on clinical isolates show susceptibility to this compound.[5] |
| P. knowlesi | < 91 (EC50) | A1-H.1 | In vitro studies demonstrate susceptibility of culture-adapted P. knowlesi to this compound. |
Note: IC50 values can vary depending on the parasite strain and the specific in vitro assay used. EC50 (50% effective concentration) is often used interchangeably with IC50.
Clinical Efficacy of Artemether-Lumefantrine (AL) Combination Therapy
In clinical practice, this compound is administered in combination with artemether (AL). This combination provides a rapid reduction in parasite biomass by the fast-acting artemether, while the longer-acting this compound clears the remaining parasites. The following table summarizes the clinical efficacy of AL against uncomplicated non-falciparum malaria.
| Plasmodium Species | Key Clinical Trial Findings | Limitations and Considerations |
| P. vivax | AL demonstrates rapid parasite and fever clearance. | Higher rates of recurrent parasitemia compared to other ACTs due to the shorter half-life of this compound and its lack of activity against the dormant liver stages (hypnozoites). Radical cure with primaquine is necessary. |
| P. ovale | A prospective clinical trial in Gabon showed a day 42 adequate clinical and parasitological response (ACPR) of 100% for P. ovale curtisi and 90.9% for P. ovale wallikeri.[6] | Limited number of studies available. As with P. vivax, AL does not target hypnozoites, necessitating primaquine for radical cure. |
| P. malariae | The same study in Gabon demonstrated a 100% day 42 ACPR for P. malariae.[6] | Data is still limited compared to P. falciparum and P. vivax. |
| P. knowlesi | A randomized controlled trial in Malaysia showed that AL is highly efficacious, with a median parasite clearance time of 18 hours.[7] | AL is considered a suitable first-line treatment for uncomplicated P. knowlesi malaria. |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antimalarial drug efficacy. Below are outlines of key experimental methodologies for in vitro and ex vivo drug susceptibility testing.
In Vitro Drug Susceptibility Testing (P. falciparum and P. knowlesi)
This protocol is adapted from standard methodologies for culturing and testing these species.
Methodology:
-
Parasite Culture: P. falciparum or P. knowlesi are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well plates, and the drug dilutions are added.
-
Incubation: The plates are incubated for 48 to 72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Measurement: Parasite growth is quantified using methods such as the SYBR Green I fluorescence-based assay, which measures DNA content, or through microscopic counting of parasitemia.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Ex Vivo Drug Susceptibility Testing (P. malariae)
Due to the inability to continuously culture P. malariae, ex vivo assays using fresh clinical isolates are employed.[5]
Methodology:
-
Sample Collection: Venous blood is collected from patients with P. malariae monoinfection.
-
Parasite Preparation: The infected red blood cells are washed and resuspended in culture medium.
-
Assay Setup: The parasite suspension is added to 96-well plates pre-coated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours in a microaerophilic environment.
-
Growth Assessment: Parasite maturation from the ring stage to the trophozoite/schizont stage is assessed by microscopy after Giemsa staining. The number of schizonts per 200 white blood cells is counted.
-
Data Analysis: The IC50 is determined by comparing the level of parasite maturation in the presence of the drug to that of drug-free controls.
Future Directions and Conclusion
The available evidence suggests that this compound is active against a range of non-falciparum malaria species, likely through the same mechanism of hemozoin inhibition observed in P. falciparum. While clinical data for the artemether-lumefantrine combination is encouraging for P. vivax, P. ovale, P. malariae, and P. knowlesi, there is a clear need for more in vitro studies to determine the intrinsic activity of this compound against these parasites, particularly P. ovale.
The development of robust and standardized in vitro culture systems for all human malaria parasites is a critical research priority. Such systems would greatly facilitate the screening of new antimalarial compounds and the validation of the mechanisms of action of existing drugs across all species that pose a threat to human health. For drug development professionals, the broad-spectrum activity of this compound underscores the potential of targeting the heme detoxification pathway for the development of novel antimalarials with activity against multiple Plasmodium species.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of this compound (Benflumetol) against Clinical Isolates of Plasmodium falciparum in Yaoundé, Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo Plasmodium malariae Culture Method for Antimalarial Drugs Screen in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lumefantrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Lumefantrine, an antimalarial compound. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this substance should be equipped with appropriate Personal Protective Equipment (PPE), including gloves, a protective gown, and eye protection.
In the event of a spill, dry clean-up procedures should be utilized to avoid the generation of dust.[1] Spilled material should be swept up or vacuumed and placed in a suitable, sealed container for disposal.[1] It is important to prevent the spillage from entering drains or water courses.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be approached systematically, involving segregation, containment, and selection of an appropriate final disposal method.
-
Waste Classification : Determine if the this compound waste is classified as hazardous. According to OSHA 29 CFR 1910.1200, this compound is considered a hazardous substance.[1] However, waste generators must also consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Segregation : Do not mix this compound waste with other chemical waste unless instructed to do so by established protocols. Keep it separate from non-hazardous laboratory trash.
-
Containment : Place this compound waste in a clearly labeled, sealed, and appropriate container to prevent accidental exposure or release into the environment.
-
Disposal Method Selection : Based on the waste classification and local regulations, select an appropriate disposal method.
Disposal Options and Regulatory Considerations
The following table summarizes the primary disposal methods for this compound and associated regulatory considerations.
| Disposal Method | Description | Regulatory Considerations |
| Licensed Chemical Destruction Plant | A specialized facility equipped to handle and dispose of chemical waste in a controlled and compliant manner. | This is a recommended method for chemical waste. The facility must be licensed to handle such materials. |
| Controlled Incineration | High-temperature destruction of the waste material. This can be done with the admixture of a suitable combustible material. | The incineration apparatus must be licensed. Flue gas scrubbing may be required to prevent harmful emissions. |
| Licensed Landfill | Burial of the waste in a specifically designed and licensed landfill. | This option should only be used if other methods are not available and if permitted by a Waste Management Authority. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Environmental Fate
This compound may cause long-term adverse effects in the aquatic environment.[1] It is crucial to prevent its release into the environment by adhering to proper disposal protocols. The ultimate disposal of the chemical must consider its impact on air quality, potential for migration in soil or water, and effects on animal and plant life, in conformance with environmental and public health regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
